molecular formula C14H16N4O3 B1678461 Piromidic Acid CAS No. 19562-30-2

Piromidic Acid

カタログ番号: B1678461
CAS番号: 19562-30-2
分子量: 288.30 g/mol
InChIキー: RCIMBBZXSXFZBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Piromidic acid is a pyridopyrimidine that is 5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, substituted at position 2 by a pyrrolidin-1-yl group and at position 8 by an ethyl group. A synthetic antibacterial which is used for the treatment of urinary tract and intestinal infections. It has a role as an antibacterial drug and a DNA synthesis inhibitor. It is a quinolone antibiotic, a member of pyrrolidines, a tertiary amino compound, a monocarboxylic acid and a pyridopyrimidine.
This compound is a quinolone antibiotic with activity against gram-negative bacteria. This compound is used in the treatment of urinary tract and intestinal infections.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Antibacterial against mainly gram negative organisms. It is used for urinary tract and intestinal infections.
See also: Pipemidic Acid (related).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

8-ethyl-5-oxo-2-pyrrolidin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid
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InChI

InChI=1S/C14H16N4O3/c1-2-17-8-10(13(20)21)11(19)9-7-15-14(16-12(9)17)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RCIMBBZXSXFZBV-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H16N4O3
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DSSTOX Substance ID

DTXSID4045424
Record name Piromidic acid
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Molecular Weight

288.30 g/mol
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CAS No.

19562-30-2
Record name Piromidic acid
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Foundational & Exploratory

Navigating the Fortress: A Technical Guide to the Antibacterial Spectrum Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly among Gram-negative bacteria, represents a critical global health challenge. The unique double-membrane structure of these pathogens creates a formidable barrier, limiting the efficacy of many existing antimicrobial agents. This guide provides an in-depth analysis of the antibacterial spectrum against Gram-negative bacteria, focusing on quantitative data, detailed experimental protocols for susceptibility testing, and the underlying molecular mechanisms of action and resistance.

Mechanisms of Action and Resistance: A Molecular Arms Race

Understanding the interplay between antibiotics and bacteria is fundamental to developing new therapies. Antibiotics function by disrupting essential cellular processes, while bacteria evolve sophisticated mechanisms to counteract these attacks.

Gram-negative bacteria possess an outer membrane containing lipopolysaccharide (LPS), which acts as a highly selective barrier, and a periplasmic space containing enzymes that can degrade antibiotics before they reach their intracellular targets.[1][2] Key resistance strategies include enzymatic inactivation of the drug, modification of the antibiotic's target site, and active removal of the antibiotic from the cell via efflux pumps.[3][4][5]

One of the most significant resistance mechanisms is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics like penicillins and cephalosporins. Another critical mechanism involves tripartite resistance-nodulation-cell division (RND) efflux pumps that span the entire cell envelope, actively expelling a wide range of antibiotics from the cytoplasm and periplasm.

G cluster_Cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_Periplasm cluster_IM Inner Membrane Porin Porin Channel Enzyme Drug-Inactivating Enzymes (e.g., β-Lactamase) Porin->Enzyme Exposure Target Intracellular Target (e.g., Ribosome, DNA Gyrase) Porin->Target Reaches Target Efflux Efflux Pump (RND Transporter) Porin->Efflux Pump Substrate Antibiotic_out Inactive Antibiotic Enzyme->Antibiotic_out Inactivation Target->Target Effluxed_Antibiotic Antibiotic Efflux->Effluxed_Antibiotic Expulsion Antibiotic_in Antibiotic Antibiotic_in->Porin Entry Key Diagram Key k1 Entry & Action k2 Resistance Mechanisms

Caption: Key antibiotic resistance mechanisms in Gram-negative bacteria.

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

Determining the in vitro activity of an antimicrobial agent is crucial for both clinical diagnostics and drug development. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined conditions. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized standardized methodologies.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MICs, valued for its accuracy and the ability to test multiple antibiotics simultaneously. The procedure involves preparing two-fold serial dilutions of an antibiotic in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are examined for turbidity to identify the MIC.

G start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Microtiter Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20 hours, 35-37°C) inoculate->incubate read Read Plate for Visible Growth (Turbidity) incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

Caption: Standard workflow for the broth microdilution MIC test.

Detailed Protocol: Broth Microdilution

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). Dispense these dilutions into the wells of a 96-well microtiter plate (typically 50-100 µL per well). A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) must be included.

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Following incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

Considered a "gold standard" for susceptibility testing, the agar dilution method involves incorporating the antibiotic directly into the agar medium. A series of agar plates, each with a different antibiotic concentration, is prepared. A standardized bacterial inoculum is then spotted onto the surface of each plate. This method is particularly useful for testing a large panel of bacterial isolates against a few antimicrobial agents.

G start Start prep_antibiotic Prepare Antibiotic Stock Solutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_agar Add Antibiotic Dilutions to Molten Agar prep_antibiotic->prep_agar pour_plates Pour Series of Agar Plates (Each with a Specific Antibiotic Concentration) prep_agar->pour_plates inoculate Spot Inoculum onto Surface of Each Plate pour_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (16-20 hours, 35-37°C) inoculate->incubate read Examine Plates for Bacterial Growth at Spots incubate->read determine_mic Determine MIC: Lowest Concentration Plate with No Growth read->determine_mic end End determine_mic->end

References

Pharmacokinetics and Metabolism of Piromidic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Piromidic acid, a first-generation quinolone antibacterial agent, undergoes metabolic transformation in vivo, primarily through oxidation of its pyrrolidine ring. Studies in both rats and humans have identified several metabolites, with the hydroxylation of the pyrrolidine moiety being a key step in its biotransformation. The resulting metabolites, some of which retain antibacterial activity, are then subject to further metabolism and excretion. While the ethyl ester prodrug of this compound has been shown to enhance its absorption and subsequent tissue distribution in animal models, detailed quantitative data on the pharmacokinetic profile of the parent compound in humans remains limited in currently accessible literature.

Pharmacokinetics

The study of the pharmacokinetics of this compound involves understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive quantitative data is limited, preclinical and clinical studies have provided a qualitative understanding of these processes.

Absorption

Oral administration is the primary route for this compound. Studies in rats have indicated that the ethyl ester of this compound is well-absorbed and subsequently hydrolyzed to the active parent compound, leading to significantly higher blood and tissue concentrations compared to the administration of this compound itself[1]. This suggests that the ester prodrug strategy can effectively improve the bioavailability of this compound.

Distribution

Following absorption, this compound distributes into various tissues. In rats, administration of the ethyl ester prodrug resulted in notable concentrations of the parent compound in different tissues[1]. Specific quantitative data on tissue-to-plasma concentration ratios and the volume of distribution in humans are not detailed in the available literature.

Metabolism

The metabolism of this compound has been investigated in both rats and humans. The primary metabolic pathway involves the oxidation of the pyrrolidine ring.[2] Key metabolic reactions include hydroxylation, leading to the formation of active metabolites. A more detailed description of the metabolic pathway is provided in Section 3.0.

Excretion

The excretion of this compound and its metabolites occurs via urine and bile.[2] The relative contribution of renal and fecal excretion pathways has been studied, but precise percentages of dose recovery in urine and feces are not consistently reported in the available literature.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile. In vivo studies have elucidated a metabolic pathway that primarily involves enzymatic modification of the pyrrolidine moiety.

Metabolic Pathway

In both rats and human subjects, this compound is metabolized into at least ten different metabolites.[2] The principal metabolic pathway is initiated by the hydroxylation of the pyrrolidine ring, which leads to the formation of 2-hydroxy and 3-hydroxy derivatives (M-II and M-V, respectively). The 2-hydroxy metabolite (M-II) can be further metabolized to a γ-aminobutyric acid derivative (M-IV) and a 2,5-dihydroxypyrrolidine derivative (M-VI). The latter is unstable and is further converted to a 2-amino-pyridopyrimidine carboxylic acid (M-III). Additionally, this compound and several of its metabolites (M-V, M-II, M-III, and M-IV) can be excreted as glucuronide conjugates. Notably, some of the metabolites, such as M-V and M-II, have been reported to exhibit greater antibacterial activity than the parent this compound.

Piromidic_Acid_Metabolism cluster_main This compound Metabolism This compound This compound M_II 2-hydroxy-derivative (M-II) This compound->M_II Hydroxylation M_V 3-hydroxy-derivative (M-V) This compound->M_V Hydroxylation Glucuronides Glucuronide Conjugates This compound->Glucuronides M_IV gamma-aminobutyric acid derivative (M-IV) M_II->M_IV M_VI 2,5-dihydroxypyrrolidine derivative (M-VI) M_II->M_VI M_II->Glucuronides M_V->Glucuronides M_IV->Glucuronides M_III 2-amino-pyridopyrimidine carboxylic acid (M-III) M_VI->M_III M_III->Glucuronides

Metabolic pathway of this compound.

Data Presentation

The following tables summarize the available pharmacokinetic data for this compound. As previously noted, there is a significant lack of quantitative data in the accessible literature. For comparative purposes, some data for the related quinolone, Pipemidic acid, is included with clear distinction.

Table 1: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
Cmax (Maximum Concentration)HumanData Not Available-
RatData Not Available-
Tmax (Time to Cmax)HumanData Not Available-
RatData Not Available-
t1/2 (Half-life)HumanData Not Available-
RatData Not Available-
Bioavailability HumanData Not Available-
RatData Not Available-

Table 2: Pharmacokinetic Parameters of Pipemidic Acid (for comparison)

ParameterSpeciesValueReference
Cmax (Maximum Concentration)Human, Mouse, Rat, Dog, Monkey4 - 12 µg/mL (at ~50 mg/kg)
Protein Binding Human~30%
Dog~20%
Urinary Excretion (as active form)Human, Mouse, Rat, Dog, Monkey25 - 88%

Table 3: Tissue Distribution of this compound in Rats (Qualitative)

TissueConcentration Relative to Blood/PlasmaReference
Various TissuesHigher concentrations observed with ethyl ester prodrug compared to parent compound
BileHigher concentrations observed with ethyl ester prodrug compared to parent compound

Table 4: Excretion of this compound

RouteSpeciesPercentage of DoseReference
Urine HumanData Not Available-
RatData Not Available-
Feces HumanData Not Available-
RatData Not Available-

Experimental Protocols

The following sections describe the general methodologies employed in the pharmacokinetic and metabolism studies of this compound, based on available information and standard practices for such research.

Animal Studies
  • Animal Models: Studies on the pharmacokinetics of this compound have utilized rat models.

  • Dosing: Oral administration of this compound or its ethyl ester has been the primary route. Doses would be calculated based on the body weight of the animals.

  • Sample Collection: Blood samples would be collected at various time points post-dosing via appropriate methods (e.g., tail vein, cardiac puncture). Urine and feces would be collected using metabolic cages over a defined period (e.g., 24, 48 hours) to determine excretion profiles. For tissue distribution studies, animals would be euthanized at specific time points, and organs of interest would be harvested.

Human Studies
  • Study Population: Pharmacokinetic studies in humans would typically involve healthy volunteers.

  • Dosing: A single oral dose of this compound would be administered.

  • Sample Collection: Blood samples would be drawn at predetermined intervals. Urine and feces would be collected over a specified duration to assess the excretion of the parent drug and its metabolites.

Analytical Methodology

A common analytical technique for the quantification of this compound and its metabolites in biological matrices is High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Urine: May be used directly or after dilution.

    • Plasma/Serum: Would require protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation to obtain a clear supernatant for injection.

    • Tissues: Homogenization of the tissue followed by extraction with a suitable organic solvent (e.g., chloroform) and a clean-up step would be necessary to remove interfering substances.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 column, is typically used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., oxalic acid solution) would be used.

    • Detection: Fluorimetric detection has been described as a sensitive method for this compound, with specific excitation and emission wavelengths.

Experimental_Workflow cluster_workflow Typical Experimental Workflow for Pharmacokinetic Study start Dosing (Oral Administration) sampling Serial Sample Collection (Blood, Urine, Feces) start->sampling preparation Sample Preparation (Extraction, Protein Precipitation) sampling->preparation analysis HPLC Analysis (Quantification of Drug and Metabolites) preparation->analysis data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, t1/2, etc.) analysis->data_analysis end Results data_analysis->end

Generalized experimental workflow for in vivo pharmacokinetic studies.

Conclusion

This compound exhibits a metabolic profile characterized by the hydroxylation of its pyrrolidine ring, leading to the formation of several metabolites, some of which are also biologically active. The use of an ethyl ester prodrug has been shown to improve its absorption and tissue distribution in preclinical models. However, a significant gap exists in the publicly available literature regarding detailed quantitative pharmacokinetic parameters for this compound in humans. Further research or access to the full-text of original studies would be necessary to provide a complete quantitative assessment of its in vivo behavior. The methodologies for studying the pharmacokinetics and metabolism of quinolones are well-established, relying on animal models and sensitive analytical techniques like HPLC for the accurate determination of drug and metabolite concentrations in biological matrices.

References

A-Technical-Guide-to-Acetylsalicylic-Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to Acetylsalicylic Acid (Aspirin)

This guide provides a comprehensive overview of acetylsalicylic acid, commonly known as aspirin, for researchers, scientists, and drug development professionals. It covers the molecule's fundamental properties, mechanism of action, pharmacokinetic data, and relevant experimental protocols.

1. Molecular and Physicochemical Properties

  • Molecular Formula: C₉H₈O₄[1][2][3][4][5]

  • IUPAC Name: 2-(acetyloxy)benzoic acid

Acetylsalicylic acid is a white, crystalline, weakly acidic substance. It is an acetyl derivative of salicylic acid. The synthesis of aspirin is classified as an esterification reaction where salicylic acid is treated with acetic anhydride.

PropertyValue
Molar Mass180.159 g/mol
Melting Point136 °C (277 °F)
Boiling Point140 °C (284 °F) (decomposes)
Density1.40 g/cm³
pKa3.5 at 25 °C (77 °F)
Solubility in Water3 g/L

2. Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Aspirin is rapidly absorbed from the gastrointestinal tract. It is then quickly hydrolyzed to its active metabolite, salicylic acid, by esterases in the GI tract, blood, and primarily the liver. Salicylate is responsible for most of the anti-inflammatory and analgesic effects of aspirin. The antiplatelet effect, however, is attributed to the acetylsalicylate moiety.

ParameterDescription
Absorption Rapidly absorbed from the stomach and small intestine via passive diffusion. Peak plasma salicylate concentrations are reached within 1-2 hours after administration of immediate-release tablets.
Distribution Distributes rapidly into body tissues and fluids. It is known to cross the placental barrier and is distributed into breast milk.
Metabolism Aspirin is a prodrug that is rapidly biotransformed into salicylate. Salicylate is then primarily metabolized in the liver through conjugation with glycine or glucuronic acid. The major metabolic pathway, conjugation with glycine, is saturable.
Excretion Salicylate and its metabolites are primarily excreted by the kidneys. The renal clearance of salicylic acid is significantly influenced by urine pH.

3. Mechanism of Action

Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins and thromboxanes from arachidonic acid. Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzyme. This irreversible inhibition distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors.

  • Anti-inflammatory, Analgesic, and Antipyretic Effects: By inhibiting COX-2, aspirin reduces the production of prostaglandins that mediate inflammation, pain, and fever.

  • Antiplatelet Effect: Aspirin's antiplatelet effect is due to the irreversible inhibition of COX-1 in platelets. This blocks the formation of thromboxane A₂, a potent platelet aggregator, for the lifespan of the platelet (about 8-9 days).

dot

Signal_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Thromboxane_A2 Thromboxane A2 (Platelet Aggregation) COX1->Thromboxane_A2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Irreversible Inhibition

Caption: Aspirin's Mechanism of Action on the Arachidonic Acid Pathway.

4. Experimental Protocols

4.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of aspirin on COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Reaction Mixture: A standard reaction mixture is prepared containing a buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor, and a reducing agent (e.g., phenol).

  • Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of aspirin (or a vehicle control) for a specified time at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Activity Measurement: COX activity is measured by monitoring the rate of oxygen consumption using an oxygen electrode.

  • Data Analysis: The percentage of inhibition is calculated for each aspirin concentration, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

dot

Experimental_Workflow A Prepare COX Enzyme and Reaction Mixture B Pre-incubate Enzyme with Aspirin A->B C Add Arachidonic Acid to Initiate Reaction B->C D Measure Oxygen Consumption C->D E Calculate % Inhibition and Determine IC50 D->E

Caption: Workflow for an In Vitro COX Inhibition Assay.

4.2. Ex Vivo Platelet Aggregation Assay

This protocol describes a method to assess the effect of aspirin on platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is collected from subjects before and after the administration of aspirin. The blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma.

  • Aggregation Measurement: The PRP is placed in a whole-blood aggregometer. An agonist, such as adenosine diphosphate (ADP) or arachidonic acid, is added to induce platelet aggregation.

  • Data Acquisition: Platelet aggregation is measured as the change in light transmittance or impedance over time.

  • Analysis: The extent of platelet aggregation is compared between the pre- and post-aspirin samples to determine the inhibitory effect of the drug.

References

Piromidic Acid: A Technical Guide for the First-Generation Quinolone Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piromidic acid, a first-generation quinolone antibiotic developed in the 1970s, represents a foundational molecule in the development of this important class of antibacterial agents.[1] While its clinical use has largely been superseded by later-generation fluoroquinolones, a technical understanding of its core properties remains valuable for researchers in antibiotic development, comparative studies, and in understanding the evolution of quinolone resistance. This guide provides an in-depth overview of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and the molecular basis of resistance. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development in this field.

Introduction

This compound is a synthetic antibacterial agent belonging to the pyridopyrimidine class of compounds and is considered a first-generation quinolone antibiotic.[1] Historically, it has been utilized primarily for the treatment of urinary tract infections (UTIs) caused by susceptible Gram-negative bacteria.[1] Like other first-generation quinolones, such as nalidixic acid, its spectrum of activity is relatively narrow.[2] The emergence of more potent and broad-spectrum fluoroquinolones has led to a decline in the clinical use of this compound in many regions. However, its study provides crucial insights into the fundamental structure-activity relationships and mechanisms of action that guided the development of subsequent generations of quinolone antibiotics.

Mechanism of Action

The primary antibacterial effect of this compound is the inhibition of bacterial DNA synthesis. This is achieved through the targeting of bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.

Inhibition of DNA Gyrase and Topoisomerase IV:

  • DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the principal target of this compound. This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for DNA compaction and the initiation of replication. This compound binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.

  • Topoisomerase IV: While DNA gyrase is the primary target in Gram-negative bacteria, topoisomerase IV is the main target for many quinolones in Gram-positive bacteria. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of this enzyme by this compound prevents the segregation of newly replicated chromosomes, leading to a cessation of cell division.

The following diagram illustrates the mechanism of action of this compound:

This compound Mechanism of Action cluster_bacterium Bacterial Cell Piromidic_Acid This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Piromidic_Acid->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Piromidic_Acid->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Figure 1: Mechanism of action of this compound.

Antimicrobial Spectrum and Efficacy

This compound's antimicrobial activity is primarily directed against Gram-negative bacteria, particularly those commonly associated with urinary tract infections. Its efficacy against Gram-positive and anaerobic bacteria is limited.

Table 1: In Vitro Activity of this compound against Common Urinary Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliData not availableData not availableData not available
Proteus mirabilisData not availableData not availableData not available
Klebsiella pneumoniaeData not availableData not availableData not available
Enterococcus faecalisData not availableData not availableData not available
Staphylococcus saprophyticusData not availableData not availableData not available

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. While detailed human pharmacokinetic data for this compound is limited in contemporary literature, studies on the closely related compound, pipemidic acid, provide valuable insights.

Table 2: Pharmacokinetic Parameters of Pipemidic Acid in Healthy Human Volunteers

ParameterValueReference
Oral Bioavailability 93.1 ± 11%
Peak Serum Concentration (Cmax) 4.3 ± 0.5 µg/mL (after 500 mg dose)
Time to Peak Concentration (Tmax) 1.2 ± 0.1 hours
Elimination Half-life (t1/2) 3.4 ± 0.2 hours
Apparent Volume of Distribution (Vd) 1.9 ± 0.2 L/kg
Renal Clearance 4.3 ± 0.7 mL/min/kg
Total Clearance 6.3 ± 0.5 mL/min/kg
Protein Binding ~30% in human serum

Note: These parameters are for pipemidic acid and are provided as a reference due to the lack of available data for this compound.

Studies on this compound itself indicate that it is well-absorbed orally and is excreted in the urine, reaching concentrations sufficient to be effective against urinary pathogens.

Mechanisms of Resistance

Bacterial resistance to quinolones, including this compound, can develop through several mechanisms. Understanding these is critical for the development of new agents that can overcome resistance. The primary mechanisms are:

  • Target-site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level quinolone resistance. These mutations typically occur in the quinolone-resistance-determining regions (QRDRs) and reduce the binding affinity of the drug to the enzyme-DNA complex.

  • Reduced Intracellular Accumulation: This can occur through two main pathways:

    • Efflux Pumps: Overexpression of naturally occurring or acquired efflux pumps can actively transport quinolones out of the bacterial cell, lowering the intracellular concentration of the drug.

    • Decreased Permeability: Mutations that alter the structure or expression of porin proteins in the outer membrane of Gram-negative bacteria can reduce the influx of quinolones into the cell.

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying quinolone resistance genes (qnr genes) can confer low-level resistance. These genes encode proteins that protect DNA gyrase from quinolone binding.

The following diagram illustrates the primary mechanisms of resistance to this compound:

This compound Resistance Mechanisms cluster_bacterium Resistant Bacterial Cell Piromidic_Acid_In This compound Target_Mutation Target-Site Mutation (gyrA, parC) Piromidic_Acid_In->Target_Mutation Reduced Binding Efflux_Pump Efflux Pump Piromidic_Acid_In->Efflux_Pump Pumped out Piromidic_Acid_Out This compound Efflux_Pump->Piromidic_Acid_Out Porin_Channel Porin Channel Porin_Channel->Piromidic_Acid_In Reduced Influx Plasmid_Resistance Plasmid-Mediated Resistance (qnr) Plasmid_Resistance->Target_Mutation Protects Target

Figure 2: Key mechanisms of bacterial resistance to this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Curve Assay

This assay determines the rate and extent of bacterial killing by this compound over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial inoculum in logarithmic growth phase

  • Sterile test tubes

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Sterile PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation: Prepare test tubes with CAMHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile PBS. Plate a known volume of each dilution onto agar plates.

  • Incubation and Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

The following diagram outlines the workflow for a time-kill curve assay:

Time-Kill Curve Assay Workflow Start Start Prepare_Tubes Prepare Tubes with This compound Concentrations and Growth Control Start->Prepare_Tubes Inoculate Inoculate with Bacterial Suspension Prepare_Tubes->Inoculate Incubate Incubate at 35°C with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Dilute Serial Dilutions in PBS Sample->Dilute Plate Plate on Agar Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

Figure 3: Workflow for a typical time-kill curve assay.
DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • This compound stock solution

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP)

  • Bovine serum albumin (BSA)

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, BSA, and different concentrations of this compound. Include a no-drug control and a control with no enzyme.

  • Enzyme Addition: Add purified DNA gyrase to each reaction tube (except the no-enzyme control) to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding the stop solution/loading dye.

  • Electrophoresis: Load the samples onto an agarose gel.

  • Visualization: After electrophoresis, stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analysis: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.

The following diagram illustrates the workflow for a DNA gyrase inhibition assay:

DNA Gyrase Inhibition Assay Workflow Start Start Setup_Reaction Set up Reaction Mix: Buffer, Relaxed Plasmid, This compound Start->Setup_Reaction Add_Gyrase Add DNA Gyrase Setup_Reaction->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction with Stop Solution/Loading Dye Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize DNA under UV Light Gel_Electrophoresis->Visualize Analyze Analyze Inhibition of Supercoiling Visualize->Analyze End End Analyze->End

Figure 4: Workflow for a DNA gyrase supercoiling inhibition assay.

Clinical Applications and Considerations

This compound has been primarily indicated for the treatment of uncomplicated urinary tract infections caused by susceptible Gram-negative organisms. Clinical studies, although limited in recent years, have demonstrated its efficacy in this indication. However, the emergence of bacterial resistance and the availability of broader-spectrum fluoroquinolones have diminished its role in current clinical practice.

Conclusion

This compound, as a first-generation quinolone, holds a significant place in the history of antibiotic development. While its direct clinical applications are now limited, a thorough technical understanding of its properties provides a valuable foundation for researchers in the field of antimicrobial drug discovery. Its mechanism of action, the pathways of resistance that have evolved against it, and the experimental methods used to characterize it continue to be relevant in the ongoing search for novel antibacterial agents to combat the growing threat of antibiotic resistance. Further research into the nuances of its interaction with bacterial topoisomerases and the specific genetic determinants of resistance could yet yield insights applicable to the design of future generations of antibiotics.

References

An In-depth Technical Guide to Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for acetylsalicylic acid, commonly known as aspirin. The information is intended to support research and development activities in the fields of pharmacology and drug development.

Chemical and Physical Properties

Aspirin, or 2-(acetyloxy)benzoic acid, is a well-known nonsteroidal anti-inflammatory drug (NSAID) with a rich history of therapeutic use.[1] Its fundamental chemical and physical characteristics are summarized below.

Table 1: Chemical Identifiers for Aspirin

IdentifierValue
CAS Number 50-78-2[2][3][4][5]
IUPAC Name 2-acetyloxybenzoic acid
Molecular Formula C₉H₈O₄
SMILES CC(=O)OC1=CC=CC=C1C(=O)O
InChI Key BSYNRYMUTXBXSQ-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Aspirin

PropertyValue
Molecular Weight 180.16 g/mol
Melting Point 135 °C (275 °F)
Boiling Point 140 °C (284 °F) (decomposes)
Solubility in Water 3 g/L
pKa 3.5

Mechanism of Action: Signaling Pathways

Aspirin exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

1. Cyclooxygenase (COX) Inhibition

Aspirin's primary mechanism of action involves the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes. This covalent modification blocks the conversion of arachidonic acid to prostaglandins and thromboxanes, key mediators of inflammation, pain, fever, and platelet aggregation. The irreversible nature of this inhibition is a key differentiator from other NSAIDs.

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Thromboxanes Thromboxanes COX-1 / COX-2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Platelet Aggregation Platelet Aggregation Thromboxanes->Platelet Aggregation Aspirin Aspirin Aspirin->COX-1 / COX-2

Aspirin's inhibition of COX enzymes.

2. NF-κB Signaling Pathway Modulation

Aspirin and its primary metabolite, salicylate, have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. In many cancer cells, NF-κB is constitutively active, promoting tumor growth. Aspirin can inhibit the IκB kinase (IKK) complex, preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This leads to a downregulation of NF-κB target genes involved in inflammation and cell proliferation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB P IkB_NF-kB IκB-NF-κB Complex IkB->IkB_NF-kB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NF-kB NF-kB NF-kB->IkB_NF-kB NF-kB_nuc NF-κB IkB_NF-kB->NF-kB_nuc Translocation Aspirin Aspirin Aspirin->IKK Gene_Expression Gene Expression (Inflammation, Proliferation) NF-kB_nuc->Gene_Expression

Modulation of the NF-κB pathway by aspirin.

Quantitative Data

The following tables summarize key quantitative data related to aspirin's pharmacological activity and pharmacokinetic properties.

Table 3: In Vitro Inhibition of COX Enzymes by Aspirin

EnzymeIC₅₀ (µM)
COX-1 1.3 - 3.57
COX-2 4.7 - 29.3

IC₅₀ values can vary depending on the specific assay conditions.

Table 4: Pharmacokinetic Properties of Aspirin in Humans

ParameterValue
Oral Bioavailability 68%
Clearance 39 L/h
Volume of Distribution 10.5 L
Half-life 0.25 h

Note: Aspirin is a prodrug and is rapidly hydrolyzed to its active metabolite, salicylate, which has a longer half-life of 2-30 hours depending on the dose.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of aspirin's mechanism of action.

1. Experimental Workflow for COX Inhibition Assay

The following workflow outlines a common method for determining the inhibitory activity of aspirin on COX-1 and COX-2.

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) - Aspirin (Inhibitor) - Assay Buffer Start->Prepare_Reagents Incubate Incubate Enzyme with Aspirin (or vehicle control) Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid to initiate reaction Incubate->Add_Substrate Stop_Reaction Stop Reaction (e.g., with acid) Add_Substrate->Stop_Reaction Measure_Product Measure Prostaglandin Production (e.g., EIA or LC-MS) Stop_Reaction->Measure_Product Calculate_IC50 Calculate % Inhibition and determine IC₅₀ Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Workflow for a COX inhibition assay.

Detailed Protocol: Cyclooxygenase (COX) Activity Assay (Colorimetric)

This protocol is adapted from commercially available assay kits.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute Hemin (cofactor) in Assay Buffer.

    • Prepare a stock solution of Arachidonic Acid (substrate).

    • Prepare various concentrations of aspirin in the appropriate solvent.

  • Assay Procedure:

    • To a 96-well plate, add Assay Buffer, diluted Hemin, and the COX-1 or COX-2 enzyme solution.

    • Add the desired concentration of aspirin or vehicle control to the respective wells.

    • Incubate the plate at 25°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

    • Incubate for a defined period (e.g., 5-10 minutes) at 25°C.

    • Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which is oxidized in the presence of peroxidase activity, resulting in a color change.

    • Stop the reaction by adding a suitable acid solution (e.g., 1 M HCl).

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 590 nm for oxidized TMPD).

    • Calculate the percentage of COX inhibition for each aspirin concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the aspirin concentration and determine the IC₅₀ value using non-linear regression analysis.

2. Experimental Protocol: Western Blot for NF-κB Activation

This protocol outlines the steps to assess the effect of aspirin on the nuclear translocation of the p65 subunit of NF-κB, a key indicator of its activation.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., macrophages, cancer cell lines) to approximately 80% confluency.

    • Treat the cells with various concentrations of aspirin or a vehicle control for a specified duration.

    • In some experiments, cells may be stimulated with an NF-κB activator (e.g., TNF-α, LPS) with or without aspirin pre-treatment.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform subcellular fractionation using a commercial kit or a standard protocol to separate the cytoplasmic and nuclear extracts.

    • Determine the protein concentration of each fraction using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from the cytoplasmic and nuclear fractions by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p65 in the cytoplasmic and nuclear fractions.

    • Normalize the p65 levels to a loading control for each fraction (e.g., GAPDH for cytoplasmic, Lamin B1 for nuclear).

    • Compare the nuclear-to-cytoplasmic ratio of p65 in aspirin-treated cells to that of control cells to determine the effect on NF-κB translocation.

3. Experimental Protocol: Quantitative Analysis of Aspirin by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of aspirin in bulk drug substance or pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an acidic aqueous solution (e.g., water with 0.1% orthophosphoric acid, pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 45:55 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 237 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of aspirin reference standard in the mobile phase or a suitable diluent. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

    • Sample Solution: For bulk drug, accurately weigh and dissolve a known amount in the diluent. For tablets, crush a number of tablets, accurately weigh a portion of the powder, and extract the aspirin using the diluent, followed by filtration.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and record the chromatograms.

    • The retention time for aspirin is typically around 4 minutes under these conditions.

  • Quantification:

    • Identify the aspirin peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the concentration of aspirin in the sample by interpolating its peak area on the calibration curve.

    • Determine the amount of aspirin in the original sample based on the dilution factor.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tumor Suppressor Protein p53 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the core physical and chemical properties of the human tumor suppressor protein p53. Tailored for researchers, scientists, and drug development professionals, this document delves into the essential characteristics of p53, its critical signaling pathways, and detailed methodologies for key experimental procedures.

Physical and Chemical Properties of Human p53

The tumor suppressor protein p53 is a transcription factor pivotal in preventing cancer formation, earning it the title "guardian of the genome".[1][2] Its function is intricately linked to its structure and physicochemical characteristics. While it is often referred to as a 53-kilodalton (kDa) protein based on its migration in SDS-PAGE, its actual molecular weight is closer to 43.7 kDa.[1][3] This discrepancy is attributed to a high content of proline residues which can affect its electrophoretic mobility.[1] The human p53 protein is composed of 393 amino acids and has an isoelectric point of approximately 6.83.

Structurally, p53 is a multi-domain protein, which allows for its diverse functions and regulation. These domains include:

  • An N-terminal transactivation domain (TAD)

  • A proline-rich domain (PRD)

  • A central DNA-binding domain (DBD)

  • A tetramerization domain (TD)

  • A C-terminal regulatory domain

The protein functions as a tetramer, a state crucial for its DNA-binding activity and stability. Most cancer-associated mutations are found within the DNA-binding domain, impairing its ability to regulate target genes involved in cell cycle arrest, DNA repair, and apoptosis.

PropertyValueSource(s)
Gene Name TP53
Organism Homo sapiens (Human)
Number of Amino Acids 393
Molecular Weight (calculated) 43.7 kDa
Apparent Molecular Weight (SDS-PAGE) 53 kDa
Isoelectric Point (pI) ~6.83
Cellular Location Nucleus
Quaternary Structure Tetramer

The p53 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through continuous degradation, primarily mediated by its negative regulator, MDM2, an E3 ubiquitin ligase. Upon cellular stress, such as DNA damage, oncogene activation, or hypoxia, p53 is stabilized and activated through various post-translational modifications, including phosphorylation and acetylation.

Activated p53 acts as a transcription factor, binding to specific DNA sequences (response elements) in the promoter regions of its target genes. This leads to the transcription of genes involved in:

  • Cell Cycle Arrest: p53 can induce cell cycle arrest, primarily at the G1/S checkpoint, by activating the transcription of genes like CDKN1A (encoding p21). p21 inhibits cyclin-dependent kinases (CDKs), preventing the cell from progressing to the DNA synthesis phase and allowing time for DNA repair.

  • DNA Repair: p53 can activate the transcription of genes involved in various DNA repair pathways, helping to maintain genomic stability.

  • Apoptosis: If DNA damage is too severe to be repaired, p53 can initiate programmed cell death (apoptosis). It achieves this by upregulating the expression of pro-apoptotic proteins such as BAX and PUMA, and downregulating anti-apoptotic proteins like Bcl-2.

The decision between cell cycle arrest and apoptosis is a complex process that is not yet fully understood, but it is a critical aspect of p53's tumor-suppressive function.

p53_signaling_pathway stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 inhibition activated_p53 Activated p53 (Stabilized & Phosphorylated) p53->activated_p53 stabilization p21 p21 activated_p53->p21 transcription bax_puma BAX, PUMA activated_p53->bax_puma transcription dna_repair DNA Repair activated_p53->dna_repair activates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax_puma->apoptosis

The p53 signaling pathway in response to cellular stress.

Experimental Protocols

Studying p53 often involves a combination of techniques to assess its expression, post-translational modifications, interactions, and functional activity. Below are detailed methodologies for three key experiments.

Western blotting is a fundamental technique to detect and semi-quantify p53 protein levels in cell or tissue lysates.

Methodology:

  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Treat cells with inducing agents (e.g., UV radiation, etoposide) if studying p53 activation.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations of all samples.

    • Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p53 (e.g., clone DO-1 or DO-7) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system or X-ray film.

western_blot_workflow sample_prep Sample Preparation (Lysis & Quantification) sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p53) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Workflow for Western Blotting analysis of p53.

Immunoprecipitation is used to isolate p53 from a complex mixture of proteins, which can be useful for studying protein-protein interactions or post-translational modifications.

Methodology:

  • Cell Lysate Preparation:

    • Prepare cell lysates as described in the Western Blotting protocol, often using a less stringent lysis buffer (e.g., a buffer without SDS) to preserve protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

    • Add a p53-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

    • Pellet the beads by gentle centrifugation (e.g., 300 x g for 2 minutes).

  • Washing and Elution:

    • Wash the beads three to five times with ice-cold wash buffer (e.g., lysis buffer or PBS).

    • Elute the captured p53 and any interacting proteins from the beads by adding SDS-PAGE sample buffer and boiling, or by using a low-pH elution buffer.

  • Analysis:

    • The eluted proteins can be analyzed by Western Blotting to confirm the presence of p53 and to identify co-precipitated proteins.

These assays are designed to measure the ability of p53 to bind to its specific DNA consensus sequence.

Methodology (ELISA-based):

  • Plate Preparation:

    • Use a 96-well plate pre-coated with streptavidin.

    • Add a biotinylated double-stranded oligonucleotide containing the p53 consensus binding sequence to the wells.

    • Incubate to allow the oligonucleotide to bind to the streptavidin-coated plate.

    • Wash the plate to remove any unbound oligonucleotides.

  • Binding Reaction:

    • Prepare nuclear extracts from cells of interest.

    • Add the nuclear extracts to the wells containing the immobilized DNA probe.

    • Incubate to allow p53 in the extract to bind to its consensus sequence.

    • For competition experiments, a non-biotinylated competitor oligonucleotide can be added to the reaction.

  • Detection:

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for p53 and incubate.

    • Wash away the unbound primary antibody.

    • Add an HRP-conjugated secondary antibody and incubate.

    • Wash away the unbound secondary antibody.

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. The signal intensity is proportional to the amount of p53 bound to the DNA.

References

An In-depth Technical Guide to Antibacterial Activity Against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanisms, quantitative assessment, and experimental protocols related to evaluating antibacterial activity against Escherichia coli. It further delves into the prevalent resistance mechanisms employed by this versatile pathogen, offering insights for the development of novel therapeutic strategies.

Core Mechanisms of Antibacterial Action

Antibacterial agents exert their effects on E. coli through several primary mechanisms, targeting essential cellular structures and processes. These can be broadly categorized as:

  • Inhibition of Cell Wall Synthesis: Agents like β-lactam antibiotics (e.g., penicillins, cephalosporins) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a loss of structural integrity and subsequent cell lysis.

  • Disruption of Cell Membrane Integrity: Certain compounds, including antimicrobial peptides (AMPs) and some phenolic compounds, can directly interact with and disrupt the bacterial cell membrane.[1] This leads to increased permeability, leakage of essential intracellular contents like ATP and macromolecules, and ultimately, cell death.[1][2]

  • Inhibition of Protein Synthesis: Antibiotics such as tetracyclines and aminoglycosides target the bacterial ribosome, interfering with the process of protein translation. This halts the production of essential enzymes and structural proteins, leading to the cessation of growth and replication.

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones, for example, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in E. coli.[3] This prevents the bacterium from replicating its genetic material and dividing.

  • Interference with Metabolic Pathways: Sulfonamides and trimethoprim act by inhibiting key enzymes in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and amino acids, and its blockage halts bacterial growth.[4]

  • Generation of Reactive Oxygen Species (ROS): Some antimicrobial agents can induce the production of ROS within the bacterial cell. This leads to oxidative stress, causing damage to DNA, proteins, and lipids, which contributes to cell death.

Quantitative Assessment of Antibacterial Activity

The efficacy of an antibacterial agent is quantified using several key metrics, primarily the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These values are crucial for comparing the potency of different compounds and for determining appropriate therapeutic dosages.

Data on Natural Compounds

A variety of natural compounds, including phenolic acids and plant extracts, have demonstrated significant antibacterial activity against E. coli. Phenolic compounds are believed to work by disrupting cell membranes and interfering with cellular processes.

Table 1: Antibacterial Activity of Select Natural Compounds Against E. coli

Plant/Compound Active Component(s) Average MIC (mg/mL) Reference Strain(s) Citation
Compound Phenolic Acid 19 Protocatechuic acid, hydrocinnamic acid, chlorogenic acid 12.5% of initial conc.* Multi-drug resistant E. coli
Lavandula spp. Linalool, Linalyl acetate 0.144 Various E. coli
Lupinus jaimehintoniana Not specified 0.140 Various E. coli
Plectranthus spp. Not specified 0.260 Various E. coli
Thymol Thymol 1.0 - 1.2 mmol/L E. coli
Carvacrol Carvacrol >1.2 mmol/L E. coli
Cinnamic Acid Cinnamic Acid >1.2 mmol/L E. coli

Note: The concentration of CPA 19 was 0.834 mg/mL (protocatechuic acid), 0.208 mg/mL (hydrocinnamic acid), and 1.67 mg/mL (chlorogenic acid) at its MIC.

Data on Novel Peptides

Antimicrobial peptides (AMPs) are considered promising alternatives to traditional antibiotics due to their broad-spectrum activity and unique mechanisms of action, which often involve rapid membrane disruption.

Table 2: Antibacterial Activity of Novel Peptides Against E. coli

Peptide Strain MIC (μg/mL) MBC (μg/mL) Citation
MR-22 E. coli ATCC 25922 8 16
MR-22 MDR E. coli E19 8 16
LENART01 E. coli R2 0.782 - 0.899 75.833 - 84.666
LENART01 E. coli R3 0.839 - 0.988 78.566 - 85.333

| LENART01 | E. coli R4 | 0.942 - 1.070 | 86.400 - 90.000 | |

Experimental Protocols

Standardized protocols are essential for the reliable and reproducible assessment of antibacterial activity. The following sections detail the methodologies for key assays.

General Workflow for Antimicrobial Susceptibility Testing (AST)

The overall process for determining the susceptibility of E. coli to an antimicrobial agent follows a standardized workflow, whether using diffusion or dilution methods.

AST_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_incubation Phase 3: Incubation & Results start Start: Pure Bacterial Culture (e.g., E. coli) prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_inoculum method_choice Select Method prep_inoculum->method_choice broth_dilution Broth Dilution: Prepare serial dilutions of agent in 96-well plate method_choice->broth_dilution Dilution disk_diffusion Disk Diffusion: Inoculate Mueller-Hinton agar plate method_choice->disk_diffusion Diffusion inoculate_broth Inoculate wells with bacterial suspension broth_dilution->inoculate_broth incubate Incubate at 37°C (16-24 hours) inoculate_broth->incubate place_disks Apply antimicrobial disks to agar surface disk_diffusion->place_disks place_disks->incubate read_results Read Results incubate->read_results mic_result Determine MIC: Lowest concentration with no visible growth read_results->mic_result Dilution zone_result Measure Zone of Inhibition: Diameter (mm) of no growth around disk read_results->zone_result Diffusion end End: Report as Susceptible/Intermediate/Resistant mic_result->end zone_result->end Resistance_Mechanisms Mechanisms of Antibiotic Resistance in E. coli cluster_cell target Drug Target (e.g., Ribosome, DNA) target->target Target Site Modification dna Plasmid DNA (Resistance Genes) enzyme Degrading Enzyme (e.g., β-lactamase) antibiotic_degraded Inactive Antibiotic enzyme->antibiotic_degraded efflux_pump Efflux Pump (e.g., AcrAB-TolC) antibiotic_out Antibiotic efflux_pump->antibiotic_out Pumped out antibiotic_in Antibiotic antibiotic_in->enzyme Degraded by enzyme antibiotic_in->efflux_pump Enters pump porin Porin Channel (Reduced Permeability) antibiotic_in->porin Enters cell antibiotic_blocked Antibiotic block_line antibiotic_blocked->block_line Entry Blocked porin->target Reaches target QseBC_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm QseC QseC (Sensor Kinase) QseB QseB (Response Regulator) QseC->QseB 2. Phosphorylates (P) Virulence_Genes Virulence Genes (Flagella, Biofilm, etc.) QseB->Virulence_Genes 3. Binds DNA Expression Gene Expression Virulence_Genes->Expression 4. Regulates Transcription Signal Host/Bacterial Signals (Epinephrine, AI-3) Signal->QseC 1. Binds & Activates Inhibitor QseC Inhibitor (Anti-Virulence Drug) Inhibitor->QseC Blocks Binding

References

Methodological & Application

Application Notes and Protocols for Novel UTI Therapies in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of several novel therapeutic agents in the treatment of urinary tract infections (UTIs) within established research models. The following sections detail the methodologies for utilizing HIF-1α stabilizers, FimH inhibitors, antibiotic-conjugated nanogels, antimicrobial peptides, bacteriophage cocktails, and the novel antibiotic gepotidacin.

HIF-1α Stabilizers for Enhancing Innate Immunity

Application Note: The stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) has emerged as a promising host-directed therapy for UTIs. By inhibiting the prolyl hydroxylases that target HIF-1α for degradation, small molecules can artificially induce a hypoxic response, augmenting the innate immune defenses of bladder epithelial cells. This approach has been shown to reduce bacterial colonization and inflammation in preclinical models.

Experimental Protocol: Murine Model of UTI Treated with a HIF-1α Stabilizer

Objective: To evaluate the efficacy of a HIF-1α stabilizer in reducing bacterial burden and inflammation in a mouse model of UTI.

Materials:

  • Animal Model: Female C57BL/6 mice (8-10 weeks old).

  • Bacterial Strain: Uropathogenic Escherichia coli (UPEC), e.g., CFT073.

  • Therapeutic Agent: AKB-4924 (a HIF-1α stabilizer).

  • Vehicle: Phosphate-buffered saline (PBS).

  • Anesthesia: Isoflurane.

  • Catheters, sterile saline, and standard microbiology culture supplies.

Procedure:

  • Bacterial Culture: Culture UPEC strain CFT073 overnight in Luria-Bertani (LB) broth. Centrifuge and resuspend the bacterial pellet in sterile PBS to a concentration of 10⁸ CFU/mL.

  • Anesthesia and Catheterization: Anesthetize mice using isoflurane. Insert a sterile catheter into the bladder via the urethra.

  • Treatment Administration (Prophylactic): Instill 50 µL of AKB-4924 solution (0.2 mg in PBS) directly into the bladder through the catheter. Clamp the urethra and allow the solution to dwell for 1 hour.

  • Infection: After the 1-hour pre-treatment, instill 50 µL of the UPEC suspension (10⁸ CFU/mL) into the bladder.

  • Post-Infection Monitoring: House the mice with free access to food and water for 24 hours.

  • Tissue Harvest and Analysis: After 24 hours, euthanize the mice. Aseptically collect urine, bladder, and kidneys.

  • Bacterial Load Quantification: Homogenize bladder and kidney tissues in sterile PBS. Perform serial dilutions of urine and tissue homogenates and plate on LB agar to determine bacterial colony-forming units (CFU).

  • Inflammatory Marker Analysis: A portion of the tissue homogenates can be used to measure cytokine levels (e.g., IL-6, TNF-α) via ELISA.

Quantitative Data Summary
Treatment GroupMean Bladder CFU/g (log10)Mean Kidney CFU/g (log10)Reference
Vehicle Control~7.5~5.0[1]
AKB-4924~6.5~4.0[1]

Note: Values are approximate based on graphical data from the cited source.

Signaling Pathway and Experimental Workflow

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia or HIF-1α Stabilizer HIF-1α HIF-1α PHD Prolyl Hydroxylase HIF-1α->PHD Hydroxylation VHL von Hippel-Lindau Protein PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_stable HIF-1α (stabilized) Nucleus Nucleus HIF1a_stable->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., AMPs, NO) Nucleus->Gene_Expression AKB4924 AKB-4924 AKB4924->PHD Inhibits

Caption: HIF-1α signaling pathway in bladder epithelial cells.

UTI_Workflow_HIF1a Mouse C57BL/6 Mouse Catheterization Anesthesia & Catheterization Mouse->Catheterization Treatment Transurethral Instillation of AKB-4924 (1 hr) Catheterization->Treatment Infection UPEC Instillation Treatment->Infection Incubation 24h Incubation Infection->Incubation Euthanasia Euthanasia & Tissue Harvest (Urine, Bladder, Kidneys) Incubation->Euthanasia Analysis CFU Quantification & Cytokine Analysis Euthanasia->Analysis

Caption: Experimental workflow for HIF-1α stabilizer treatment in a murine UTI model.

FimH Inhibitors to Prevent Bacterial Adhesion

Application Note: UPEC initiates infection by adhering to mannosylated uroplakins on the surface of bladder epithelial cells via the FimH adhesin located at the tip of type 1 pili. FimH inhibitors, such as mannosides, are small molecules that competitively bind to FimH, thereby blocking bacterial attachment and subsequent invasion and biofilm formation. This non-bactericidal approach reduces the selective pressure for antibiotic resistance.

Experimental Protocol: Murine Model of UTI Treated with a FimH Inhibitor

Objective: To assess the efficacy of an orally administered FimH inhibitor in preventing and treating UTI caused by multidrug-resistant UPEC.

Materials:

  • Animal Model: Female C3H/HeN mice.

  • Bacterial Strain: Multidrug-resistant UPEC ST131, e.g., EC958.

  • Therapeutic Agent: Biaryl mannoside FimH inhibitor (e.g., ZFH-04269).

  • Vehicle: Appropriate solvent for oral gavage (e.g., water with 0.5% carboxymethylcellulose).

  • Standard UTI model supplies as previously listed.

Procedure:

  • Bacterial Culture: Prepare UPEC strain EC958 as described in the previous protocol.

  • Prophylactic Treatment:

    • Administer a single oral dose of the FimH inhibitor (e.g., 25 mg/kg) via gavage.

    • Two hours post-treatment, anesthetize and catheterize the mice.

    • Infect the bladder with 50 µL of the UPEC suspension.

  • Therapeutic Treatment of Chronic UTI:

    • Establish a chronic infection by instilling UPEC and allowing the infection to persist for 14 days.

    • On day 14, administer a single oral dose of the FimH inhibitor.

  • Tissue Harvest and Analysis:

    • For the prophylactic study, euthanize mice 6 hours post-infection.

    • For the therapeutic study, euthanize mice 24 hours after treatment.

    • Harvest bladders and kidneys and quantify bacterial load (CFU) as previously described.

Quantitative Data Summary
Treatment ScenarioTreatment GroupMean Bladder Bacterial Burden (CFU/bladder)Fold ReductionReference
Acute ProphylaxisUntreated~10^6-[2][3]
FimH Inhibitor~10^4100-fold[2]
Chronic TreatmentUntreated~10^5-
FimH Inhibitor<10^2>1000-fold

Mechanism of Action and Experimental Workflow

FimH_Inhibition cluster_untreated Untreated cluster_treated Treated UPEC Uropathogenic E. coli (UPEC) FimH FimH Adhesin (on Type 1 Pili) MannoseReceptor Mannosylated Receptor FimH->MannoseReceptor Binds NoAdhesion Adhesion Blocked BladderCell Bladder Epithelial Cell Adhesion Adhesion & Invasion FimH_Inhibitor FimH Inhibitor (Mannoside) FimH_Inhibitor->FimH Binds

Caption: Mechanism of FimH inhibitor action.

UTI_Workflow_FimH Mouse C3H/HeN Mouse Treatment Oral Gavage of FimH Inhibitor Mouse->Treatment Wait 2h Wait Treatment->Wait Infection Anesthesia, Catheterization & UPEC Instillation Wait->Infection Incubation 6h Incubation Infection->Incubation Euthanasia Euthanasia & Tissue Harvest Incubation->Euthanasia Analysis CFU Quantification Euthanasia->Analysis

Caption: Prophylactic workflow for FimH inhibitor treatment in a murine UTI model.

Nanogel-Mediated Antibiotic Delivery

Application Note: A significant challenge in treating recurrent UTIs is the presence of intracellular bacterial communities (IBCs) that are shielded from many conventional antibiotics. Nanogels conjugated with cell-penetrating peptides (CPPs) offer a novel drug delivery system to overcome this barrier. These nanocarriers can encapsulate antibiotics like gentamicin and facilitate their transport into the urothelium, targeting and eliminating intracellular pathogens.

Experimental Protocol: Murine Model of UTI Treated with Gentamicin-Loaded Nanogels

Objective: To evaluate the efficacy of a nanogel-CPP drug delivery system in clearing a uropathogenic P. aeruginosa infection in a murine model.

Materials:

  • Animal Model: Female C57BL/6 mice.

  • Bacterial Strain: Uropathogenic Pseudomonas aeruginosa clinical strain.

  • Therapeutic Agent: Gentamicin-loaded polymeric nanogels conjugated with a CPP (Cys-Gly-Lys-Arg-Lys).

  • Control: Gentamicin in solution.

  • Standard UTI model supplies.

Procedure:

  • Bacterial Culture and Infection: Prepare the P. aeruginosa inoculum and establish an acute UTI in mice as previously described.

  • Treatment Administration: 24 hours post-infection, anesthetize and catheterize the mice.

  • Instill 50 µL of the gentamicin-nanogel-CPP suspension or the control gentamicin solution directly into the bladder.

  • Post-Treatment: Allow the treatment to dwell for a specified period (e.g., 2 hours) before removing the catheter clamp.

  • Tissue Harvest and Analysis: 24 hours after treatment administration, euthanize the mice, harvest the bladders, and quantify the bacterial load (CFU).

Quantitative Data Summary
Treatment GroupBacterial Clearance in Bladder (in vivo)Intracellular Gentamicin Delivery (in vitro)Reference
Gentamicin in Solution-Baseline
Gentamicin-Nanogel-CPP>90%~36% increase vs. solution

Logical Relationship and Experimental Workflow

Nanogel_Logic IBC Intracellular Bacterial Communities (IBCs) Barrier Urothelial Cell Membrane (Poor Permeability) Antibiotic Standard Antibiotic (e.g., Gentamicin) Antibiotic->Barrier Blocked Penetration Enhanced Cell Penetration Nanogel Nanogel-CPP-Gentamicin Nanogel->Barrier Crosses Elimination IBC Elimination Nanogel->Elimination

Caption: Logic of nanogel-mediated drug delivery for targeting IBCs.

UTI_Workflow_Nanogel Infection Establish Acute P. aeruginosa UTI in Mice Wait 24h Post-Infection Infection->Wait Treatment Anesthesia, Catheterization & Instillation of Nanogel-Drug Wait->Treatment Incubation 24h Post-Treatment Treatment->Incubation Euthanasia Euthanasia & Bladder Harvest Incubation->Euthanasia Analysis CFU Quantification Euthanasia->Analysis

Caption: Experimental workflow for nanogel-based therapy in a murine UTI model.

Antimicrobial Peptides (AMPs) as Immunomodulators

Application Note: Antimicrobial peptides are endogenous components of the innate immune system that possess direct bactericidal activity and can modulate the host inflammatory response. Synthetic AMPs, such as the truncated alpha-defensin analog 2Abz23S29, can be administered to directly kill uropathogens and trigger a beneficial pro-inflammatory cytokine response to enhance bacterial clearance.

Experimental Protocol: Murine Model of UTI Treated with a Synthetic AMP

Objective: To determine the antibacterial and immunomodulatory effects of a synthetic AMP in a mouse model of UTI.

Materials:

  • Animal Model: Female BALB/c mice.

  • Bacterial Strain: UPEC CFT073.

  • Therapeutic Agent: Synthetic peptide 2Abz23S29.

  • Control: Ciprofloxacin or PBS.

  • Standard UTI model supplies.

Procedure:

  • Infection: Establish a UTI with UPEC CFT073 as previously described.

  • Treatment: 24 hours post-infection, administer the following treatments transurethrally once a day for two consecutive days:

    • Low-dose 2Abz23S29 (250 µg/mL).

    • High-dose 2Abz23S29 (750 µg/mL).

    • Ciprofloxacin (800 µg/mL).

    • Combination of high-dose 2Abz23S29 and ciprofloxacin.

    • PBS vehicle control.

  • Tissue Harvest and Analysis: 24 hours after the final treatment, euthanize the mice and harvest the bladders.

  • Bacterial Load and Cytokine Analysis: Quantify bacterial CFU and measure pro-inflammatory cytokine levels (IL-6, MIP-2, TNF-α, IL-1β) via ELISA from bladder homogenates.

Quantitative Data Summary
Treatment Group (24h post-infection)Mean Bladder Bacterial Load (CFU/mL)Change in IL-6 LevelsReference
Untreated~10^7-
Low-dose 2Abz23S29 (250µg/mL)~10^5Significantly Decreased
High-dose 2Abz23S29 (750µg/mL)~10^4Increased
Ciprofloxacin (800µg/mL)~10^3-

Bacteriophage Therapy for Chronic UTI

Application Note: Bacteriophage (phage) therapy utilizes viruses that specifically infect and lyse bacteria. This approach is highly specific, minimizing disruption to the host microbiome. Phage cocktails, containing multiple phages with different host ranges, can be effective against mixed bacterial populations and may prevent the development of phage-resistant bacteria. Phage therapy has shown promise in clearing chronic UTIs in mouse models.

Experimental Protocol: Murine Model of Chronic UTI Treated with a Phage Cocktail

Objective: To evaluate the efficacy of a phage cocktail in eradicating a chronic UTI induced by multiple UPEC strains.

Materials:

  • Animal Model: Female albino mice.

  • Bacterial Strains: Two different UPEC isolates (e.g., E. coli 8 and E. coli 302).

  • Therapeutic Agent: A cocktail of lytic phages with activity against the infecting UPEC strains.

  • Control: Single phage preparation (e.g., PEC80) with a narrow host range.

  • 0.1N HCl and 0.1N KOH for bladder traumatization.

  • Standard UTI model supplies.

Procedure:

  • Induction of Chronic UTI:

    • Anesthetize and catheterize mice.

    • Instill 50 µL of 0.1N HCl into the bladder for 45 seconds to induce trauma.

    • Neutralize with 50 µL of 0.1N KOH.

    • Instill a mixed suspension of the two UPEC strains.

    • Allow the infection to establish for 10 days to become chronic.

  • Treatment: On day 10, administer a single dose of the phage cocktail or the control single phage preparation via either transurethral or intraperitoneal injection.

  • Monitoring and Analysis: Collect urine daily for culture. After 24 hours, euthanize the mice and harvest bladders and kidneys.

  • Bacterial Load Quantification: Determine bacterial CFU in urine, bladder homogenates, and kidney homogenates.

Quantitative Data Summary
Treatment Group (24h post-treatment)Urine CultureBladder Homogenate CultureKidney Homogenate CultureReference
Single Phage (PEC80)PositivePositivePositive
Phage CocktailClearedClearedCleared

Gepotidacin: A Novel First-in-Class Antibiotic

Application Note: Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by targeting two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. This dual-targeting mechanism reduces the likelihood of resistance development. Preclinical studies in a rat pyelonephritis model have demonstrated its efficacy in reducing bacterial loads in both the kidneys and bladder.

Experimental Protocol: Rat Pyelonephritis Model Treated with Gepotidacin

Objective: To evaluate the in vivo efficacy of gepotidacin against multidrug-resistant E. coli in a rat model of pyelonephritis.

Materials:

  • Animal Model: Female Sprague-Dawley rats.

  • Bacterial Strain: Multidrug-resistant E. coli (e.g., NCTC13441).

  • Therapeutic Agent: Gepotidacin.

  • Vehicle: Appropriate for intravenous infusion.

  • Standard surgical and UTI model supplies for rats.

Procedure:

  • Infection:

    • Anesthetize the rats.

    • Surgically expose and catheterize the left ureter.

    • Inject a suspension of multidrug-resistant E. coli directly into the kidney pelvis.

    • Ligate the ureter to induce pyelonephritis.

  • Treatment:

    • 2 hours post-infection, begin treatment.

    • Administer controlled intravenous infusions of gepotidacin every 12 hours for 4 days. Dosages should be selected to recreate human systemic exposures from oral gepotidacin (e.g., equivalent to 800 mg or 1,500 mg twice daily).

  • Tissue Harvest and Analysis:

    • At the end of the 4-day treatment period, euthanize the rats.

    • Aseptically harvest kidneys and bladders.

  • Bacterial Load Quantification: Homogenize the tissues and perform serial dilutions to determine bacterial CFU.

Quantitative Data Summary
Treatment DurationTreatment GroupLog10 Reduction in Kidney CFU (vs. Pre-treatment)Bladder CFUReference
4 DaysGepotidacin (recreating 800-1500mg human oral dose)2.9 to 4.9Reduced to Lower Limit of Detection (~1.2 log10)

Mechanism of Action and Experimental Workflow

Gepotidacin_Mechanism Gepotidacin Gepotidacin DNA_Gyrase DNA Gyrase Gepotidacin->DNA_Gyrase Topo_IV Topoisomerase IV Gepotidacin->Topo_IV Inhibition Inhibition DNA_Replication Bacterial DNA Replication Bactericidal Bactericidal Effect DNA_Replication->Bactericidal Blocked

Caption: Dual-targeting mechanism of action of Gepotidacin.

UTI_Workflow_Gepotidacin Rat Sprague-Dawley Rat Surgery Anesthesia & Surgical Induction of Pyelonephritis Rat->Surgery Infection Intra-renal Injection of MDR E. coli Surgery->Infection Treatment IV Infusion of Gepotidacin (q12h for 4 days) Infection->Treatment Euthanasia Euthanasia & Tissue Harvest (Kidneys, Bladder) Treatment->Euthanasia Analysis CFU Quantification Euthanasia->Analysis

Caption: Experimental workflow for Gepotidacin treatment in a rat pyelonephritis model.

References

Application Notes and Protocols for In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common methods of in vitro antimicrobial susceptibility testing (AST): Broth Microdilution, Kirby-Bauer Disk Diffusion, and Gradient Diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

In vitro susceptibility testing is a cornerstone of clinical microbiology and antimicrobial drug development. These tests determine the minimal concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or the extent of growth inhibition around an antimicrobial-impregnated disk. The results are crucial for guiding antibiotic therapy, monitoring the emergence of resistance, and evaluating the potency of new antimicrobial candidates.

The three methods detailed below offer different advantages in terms of workflow, quantitative output, and throughput. Broth microdilution is considered a reference method for determining MICs and is well-suited for high-throughput screening. The Kirby-Bauer disk diffusion method is a widely used, cost-effective qualitative or semi-quantitative method. The gradient diffusion method provides a quantitative MIC value with a workflow similar to disk diffusion.

Quality Control

Adherence to rigorous quality control (QC) procedures is essential for accurate and reproducible susceptibility testing results. This includes the use of well-characterized reference strains, such as Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™, to monitor the performance of test media, reagents, and procedural execution. The expected MIC and zone diameter ranges for these QC strains are established by standards organizations like CLSI and EUCAST.

Data Presentation: Quality Control Reference Ranges

The following tables summarize the acceptable quality control ranges for E. coli ATCC® 25922™ and S. aureus ATCC® 29213™ for selected antimicrobial agents according to CLSI and EUCAST guidelines. Laboratories should verify their results against the most current version of the respective standards documents.[1][2][3]

Table 1: CLSI Quality Control Ranges for E. coli ATCC® 25922™

Antimicrobial AgentDisk ContentZone Diameter (mm)MIC (µg/mL)
Ampicillin10 µg16 - 222 - 8
Ciprofloxacin5 µg30 - 400.004 - 0.016
Gentamicin10 µg19 - 260.25 - 1
Tetracycline30 µg18 - 250.5 - 2

Table 2: EUCAST Quality Control Ranges for E. coli ATCC® 25922™

Antimicrobial AgentDisk ContentZone Diameter (mm)MIC (µg/mL)
Ampicillin10 µg15 - 212 - 8
Ciprofloxacin5 µg29 - 370.004 - 0.016
Gentamicin10 µg20 - 260.25 - 1
Tetracycline30 µg19 - 270.5 - 2

Table 3: CLSI Quality Control Ranges for S. aureus ATCC® 29213™

Antimicrobial AgentDisk ContentZone Diameter (mm)MIC (µg/mL)
Ciprofloxacin5 µgN/A0.12 - 0.5
Gentamicin10 µgN/A0.12 - 1
Oxacillin1 µgN/A0.12 - 0.5
Tetracycline30 µgN/A0.12 - 1
Vancomycin30 µgN/A0.5 - 2

Table 4: EUCAST Quality Control Ranges for S. aureus ATCC® 29213™

Antimicrobial AgentDisk ContentZone Diameter (mm)MIC (µg/mL)
Ciprofloxacin5 µgN/A0.25 - 1
Gentamicin10 µgN/A0.12 - 1
Oxacillin1 µgN/A0.12 - 0.5
Tetracycline30 µgN/A0.12 - 1
Vancomycin5 µgN/A1 - 4

N/A: Not applicable as disk diffusion is not the recommended reference method for these organism-drug combinations by the respective organization.

Experimental Workflow

The general workflow for in vitro susceptibility testing involves several key stages, from initial culture to final interpretation.

G General Workflow for In Vitro Susceptibility Testing A Isolate and Purify Bacterial Colony B Prepare Standardized Inoculum (0.5 McFarland) A->B C Select Testing Method B->C D Broth Microdilution C->D Quantitative MIC E Kirby-Bauer Disk Diffusion C->E Qualitative/Semi-Quantitative F Gradient Diffusion C->F Quantitative MIC G Inoculate Test (Plates/Tubes) D->G E->G F->G H Incubate under Standard Conditions G->H I Read and Record Results (MIC/Zone Diameter) H->I J Interpret Results using CLSI/EUCAST Breakpoints I->J K Report as Susceptible, Intermediate, or Resistant J->K

Caption: A flowchart of the key steps in in vitro susceptibility testing.

Experimental Protocols

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium in a microtiter plate format.[4][5]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solutions

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum dilution

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Protocol:

  • Antimicrobial Dilution Series Preparation:

    • Prepare serial twofold dilutions of each antimicrobial agent in CAMHB directly in the wells of the 96-well plates.

    • The final volume in each well after adding the inoculum should be 100 µL.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a photometric device.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Within 15 minutes of standardization, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm diameter)

  • Antimicrobial-impregnated paper disks

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the Broth Microdilution protocol (Step 2).

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Application of Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, place the antimicrobial disks on the inoculated agar surface.

    • Ensure that the disks are at least 24 mm apart from center to center.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or caliper.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established clinical breakpoints provided by CLSI or EUCAST.

Gradient Diffusion Method

This method utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent to determine the MIC.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Antimicrobial gradient diffusion strips (e.g., Etest®)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation and Plate Inoculation:

    • Prepare a standardized inoculum and inoculate the MHA plate as described in the Kirby-Bauer Disk Diffusion protocol (Steps 1 and 2).

  • Application of Gradient Strips:

    • Carefully place the gradient diffusion strip onto the inoculated agar surface with the MIC scale facing upwards.

    • Ensure there are no air bubbles trapped under the strip.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.

  • Result Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

    • Interpret the MIC value according to the S, I, or R breakpoints established by CLSI or EUCAST.

Signaling Pathways and Logical Relationships

The interpretation of susceptibility test results relies on a logical comparison of the measured value (MIC or zone diameter) to established breakpoints.

G Interpretation of Susceptibility Test Results A Experimental Result (MIC or Zone Diameter) B Compare with CLSI/EUCAST Breakpoints A->B C MIC ≤ Susceptible Breakpoint OR Zone Diameter ≥ Susceptible Breakpoint B->C D MIC > Resistant Breakpoint OR Zone Diameter < Resistant Breakpoint B->D E Result falls between Susceptible and Resistant Breakpoints B->E F Susceptible (S) C->F G Resistant (R) D->G H Intermediate (I) or Susceptible, Increased Exposure (I) E->H

Caption: The decision-making process for categorizing susceptibility results.

References

Application Notes and Protocols for the Use of Selective Media in Isolating Specific Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective media are indispensable tools in microbiology for the isolation of specific bacteria from mixed populations. By incorporating inhibitory substances or specific nutrients, these media favor the growth of desired microorganisms while suppressing the growth of others. This application note provides detailed protocols and data on the use of two common selective media: Mannitol Salt Agar (MSA) for the isolation of staphylococci, particularly Staphylococcus aureus, and MacConkey Agar for the isolation of Gram-negative enteric bacteria.

Mannitol Salt Agar (MSA) for the Isolation of Staphylococcus aureus

Principle: MSA is both a selective and differential medium. Its high salt concentration (7.5% NaCl) inhibits the growth of most bacteria other than staphylococci.[1][2][3] The medium is also differential because it contains the sugar alcohol mannitol and the pH indicator phenol red. Mannitol-fermenting staphylococci, such as S. aureus, produce acid, which lowers the pH of the medium and causes the phenol red indicator to turn from red to yellow.[1][2] Non-mannitol-fermenting staphylococci, like Staphylococcus epidermidis, grow without changing the color of the medium.

Data Presentation: Performance of Mannitol Salt Agar
Bacterial SpeciesGram StainExpected Growth on MSAMannitol FermentationColony Appearance
Staphylococcus aureus PositiveGrowthPositiveYellow colonies with yellow zones
Staphylococcus epidermidis PositiveGrowthNegativePink or red colonies
Enterococcus faecalis PositiveGrowthPositiveYellow colonies
Escherichia coli NegativeInhibited/No GrowthN/ANo growth
Streptococcus spp. PositiveInhibited/No GrowthN/ANo growth to trace growth

Quantitative Performance:

  • Sensitivity for S. aureus: MSA has a sensitivity of 84.3% for the detection of S. aureus from nasal swabs.

  • Specificity for Oxacillin-Resistant S. aureus (MRSA): When used for disk diffusion susceptibility testing, MSA showed 100% sensitivity and 97.6% specificity for detecting oxacillin resistance in mecA-positive S. aureus.

  • Inhibition: The 7.5% NaCl concentration is inhibitory to most bacteria that are not salt-tolerant.

Experimental Protocol: Isolation of S. aureus from a Clinical Swab

Materials:

  • Mannitol Salt Agar (MSA) plates

  • Sterile swabs

  • Clinical specimen (e.g., nasal swab, wound swab)

  • Incubator at 35-37°C

  • Sterile inoculating loop

  • Microscope and Gram staining reagents

  • Coagulase test reagents

Procedure:

  • Sample Collection: Obtain the clinical specimen using a sterile swab.

  • Inoculation: Gently roll the swab over a small area of the MSA plate. Use a sterile inoculating loop to streak the inoculum across the plate to obtain isolated colonies.

  • Incubation: Invert the plate and incubate at 35-37°C for 24-48 hours.

  • Observation: Examine the plate for growth.

    • Positive for mannitol fermentation: Look for yellow colonies surrounded by a yellow halo, presumptive of S. aureus.

    • Negative for mannitol fermentation: Observe pink or red colonies, indicative of other staphylococci.

    • No growth: Indicates inhibition of the bacteria present in the sample.

  • Confirmation:

    • Perform a Gram stain on a colony to confirm it consists of Gram-positive cocci.

    • Conduct a coagulase test on presumptive S. aureus colonies. A positive coagulase test is a key indicator of S. aureus.

MacConkey Agar for the Isolation of Gram-Negative Enteric Bacteria

Principle: MacConkey agar is a selective and differential medium used to isolate and differentiate Gram-negative bacteria, particularly members of the Enterobacteriaceae family. The selective agents, bile salts and crystal violet, inhibit the growth of most Gram-positive bacteria. The medium is differential based on the ability of bacteria to ferment lactose. Lactose-fermenting bacteria produce acid, which lowers the pH and causes the neutral red indicator to turn pink or red. Strong lactose fermenters may also cause the precipitation of bile salts, forming a pink halo around the colonies. Non-lactose fermenters will form colorless or pale colonies.

Data Presentation: Performance of MacConkey Agar
Bacterial SpeciesGram StainExpected Growth on MacConkey AgarLactose FermentationColony Appearance
Escherichia coli NegativeGrowthStrong PositiveBright pink to red colonies, often with a surrounding zone of precipitated bile
Klebsiella pneumoniae NegativeGrowthPositivePink and mucoid colonies
Salmonella enterica NegativeGrowthNegativeColorless or pale colonies
Shigella spp. NegativeGrowthNegativeColorless colonies
Staphylococcus aureus PositiveInhibited/No GrowthN/ANo growth (some strains may show limited growth on media without crystal violet)
Enterococcus faecalis PositiveInhibited/No GrowthN/ANo growth (some strains may show limited growth on media without crystal violet)

Quantitative Performance:

  • Selectivity: Bile salts and crystal violet are effective in inhibiting the growth of the majority of Gram-positive bacteria.

  • Differentiation of E. coli O157:H7: A modification, Sorbitol-MacConkey (SMAC) agar, has shown 100% sensitivity and 85% specificity in detecting non-sorbitol-fermenting E. coli O157:H7 from stool samples.

Experimental Protocol: Isolation of Gram-Negative Bacteria from a Stool Sample

Materials:

  • MacConkey Agar plates

  • Stool sample

  • Sterile swabs or inoculating loops

  • Incubator at 35-37°C

  • Microscope and Gram staining reagents

  • Biochemical test kits for identification (e.g., API strips)

Procedure:

  • Sample Preparation: If the stool sample is solid, emulsify a small amount in sterile saline to create a suspension.

  • Inoculation: Using a sterile inoculating loop or swab, streak the stool suspension onto the MacConkey agar plate to obtain isolated colonies.

  • Incubation: Invert the plate and incubate aerobically at 35-37°C for 18-24 hours.

  • Observation: Examine the plate for bacterial growth and colony morphology.

    • Lactose fermenters: Look for pink to red colonies.

    • Non-lactose fermenters: Observe colorless or pale colonies.

  • Sub-culturing and Identification:

    • Select well-isolated colonies of interest for further testing.

    • Perform a Gram stain to confirm the presence of Gram-negative rods.

    • Use biochemical tests or other identification methods to identify the bacterial species.

Visualizing the Logic and Workflows

To further clarify the principles and procedures, the following diagrams illustrate the experimental workflows and the underlying biochemical pathways.

experimental_workflow cluster_msa Mannitol Salt Agar Workflow cluster_mac MacConkey Agar Workflow msa_sample Clinical Sample (e.g., Nasal Swab) msa_streak Streak on MSA Plate msa_sample->msa_streak msa_incubate Incubate at 35-37°C for 24-48h msa_streak->msa_incubate msa_observe Observe Colony Morphology msa_incubate->msa_observe msa_yellow Yellow Colonies (Mannitol Fermented) msa_observe->msa_yellow msa_red Red/Pink Colonies (No Fermentation) msa_observe->msa_red msa_confirm Confirm with Coagulase Test msa_yellow->msa_confirm msa_cns Coagulase-Negative Staphylococci msa_red->msa_cns msa_sa Isolate S. aureus msa_confirm->msa_sa mac_sample Mixed Bacterial Sample (e.g., Stool) mac_streak Streak on MacConkey Plate mac_sample->mac_streak mac_incubate Incubate at 35-37°C for 18-24h mac_streak->mac_incubate mac_observe Observe Colony Morphology mac_incubate->mac_observe mac_pink Pink/Red Colonies (Lactose Fermented) mac_observe->mac_pink mac_colorless Colorless Colonies (No Fermentation) mac_observe->mac_colorless mac_identify_lf Identify Lactose Fermenter (e.g., E. coli) mac_pink->mac_identify_lf mac_identify_nlf Identify Non-Lactose Fermenter (e.g., Salmonella) mac_colorless->mac_identify_nlf mac_lf Isolated Lactose Fermenter mac_identify_lf->mac_lf mac_nlf Isolated Non-Lactose Fermenter mac_identify_nlf->mac_nlf

Caption: Experimental workflows for isolating bacteria using selective media.

signaling_pathways cluster_msa_pathway Biochemical Differentiation on MSA cluster_mac_pathway Biochemical Differentiation on MacConkey Agar msa_mannitol Mannitol msa_acid Acid Production msa_mannitol->msa_acid S. aureus msa_no_ferm No Mannitol Fermentation msa_mannitol->msa_no_ferm S. epidermidis msa_ph ↓ pH msa_acid->msa_ph msa_yellow_medium Phenol Red Indicator Turns Yellow msa_ph->msa_yellow_medium msa_no_ph_change pH remains neutral/alkaline msa_no_ferm->msa_no_ph_change msa_red_medium Phenol Red Indicator Remains Red/Pink msa_no_ph_change->msa_red_medium mac_lactose Lactose mac_acid Acid Production mac_lactose->mac_acid E. coli mac_no_ferm No Lactose Fermentation mac_lactose->mac_no_ferm Salmonella mac_ph ↓ pH mac_acid->mac_ph mac_pink_medium Neutral Red Indicator Turns Pink/Red mac_ph->mac_pink_medium mac_no_ph_change pH remains neutral mac_no_ferm->mac_no_ph_change mac_colorless_medium Neutral Red Indicator is Colorless mac_no_ph_change->mac_colorless_medium

Caption: Biochemical pathways for bacterial differentiation on selective media.

References

a protocol for determining the minimum inhibitory concentration (MIC) of Piromidic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Piromidic acid, a first-generation quinolone antibiotic. The described methodology is based on the broth microdilution method, a standardized procedure for antimicrobial susceptibility testing. This application note is intended to guide researchers in assessing the in vitro activity of this compound against relevant bacterial strains.

Introduction

This compound is a synthetic quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[1] It is primarily active against Gram-negative bacteria and has been used in the treatment of urinary tract and intestinal infections.[1][2] Accurate determination of the MIC is crucial for understanding the potency of an antimicrobial agent and for monitoring the emergence of resistant strains. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), provides a standardized and reproducible means of determining the MIC.[3][4]

Data Summary

The following table summarizes historical MIC data for this compound against common bacterial species. It is important to note that susceptibility patterns can vary geographically and over time.

Bacterial SpeciesATCC StrainReported MIC (µg/mL)
Escherichia coliN/A1
Staphylococcus aureusN/A10

Note: The data presented are based on historical findings and may not reflect the susceptibility of contemporary clinical isolates. Researchers are encouraged to determine the MIC for their specific strains of interest.

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the CLSI M07 guidelines for broth microdilution testing.

1. Materials

  • This compound powder (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains for testing (e.g., clinical isolates, ATCC quality control strains)

  • Tryptic Soy Agar (TSA) or other suitable solid media

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or turbidimeter

  • Dimethyl sulfoxide (DMSO) or 0.1 N NaOH (for stock solution preparation)

2. Quality Control

Due to the limited availability of recent, officially published quality control (QC) ranges for this compound from bodies like CLSI or EUCAST, it is imperative to establish and validate in-house QC ranges. Standard ATCC strains should be included in each run to ensure the reliability and reproducibility of the results.

Recommended Quality Control Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

It is recommended to perform an initial validation study with these strains to establish internal, reproducible MIC ranges.

3. Preparation of this compound Stock Solution

This compound is sparingly soluble in water. A stock solution can be prepared as follows:

  • Weigh a precise amount of this compound powder.

  • To prepare a stock solution of 1280 µg/mL, dissolve the powder in a minimal amount of 0.1 N NaOH. Once dissolved, bring the solution to the final volume with sterile distilled water. Alternatively, DMSO can be used as a solvent.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or below, protected from light.

4. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5. Broth Microdilution Procedure

  • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well containing the antibiotic.

  • The final volume in each well containing the antibiotic dilution will be 100 µL.

  • Leave at least one well with 100 µL of CAMHB only as a negative control (sterility control) and one well with 100 µL of CAMHB to be inoculated as a positive control (growth control).

  • Inoculate each well (except the negative control) with 100 µL of the prepared bacterial inoculum, bringing the final volume in each well to 200 µL. This will dilute the antibiotic concentrations to their final desired values.

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results

  • After incubation, examine the microtiter plate for bacterial growth. The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The results can be read visually or with a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Results: Determine MIC incubate->read

Caption: A flowchart of the broth microdilution MIC protocol.

Logical Relationship of MIC Determination

MIC_Logic cluster_input Inputs cluster_process Process cluster_output Output antibiotic This compound test Broth Microdilution Assay antibiotic->test bacteria Bacterial Strain bacteria->test media Growth Medium media->test mic_value MIC Value (µg/mL) test->mic_value

References

Application Notes and Protocols for In Vitro Measurement of DNA Gyrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[2][3] In vitro assays that measure the inhibition of DNA gyrase activity are fundamental tools for the discovery and characterization of new antimicrobial compounds. This document provides detailed protocols for the most common in vitro assays used to assess DNA gyrase inhibition: the DNA supercoiling assay, the DNA cleavage assay, and the DNA relaxation assay.

DNA Supercoiling Assay

The DNA supercoiling assay is the most direct method to measure the catalytic activity of DNA gyrase. The enzyme converts a relaxed circular DNA substrate into its supercoiled form in an ATP-dependent manner.[3][4] The inhibition of this activity is a primary indicator of a compound's potential as a DNA gyrase inhibitor. The different topological forms of DNA (relaxed and supercoiled) can be separated and visualized by agarose gel electrophoresis.

Experimental Workflow: DNA Supercoiling Assay

Supercoiling_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis Master_Mix Prepare Master Mix: - Assay Buffer - Relaxed Plasmid DNA - ATP - Water Test_Compound Add Test Compound (or DMSO vehicle) Master_Mix->Test_Compound Aliquot Enzyme Add DNA Gyrase Test_Compound->Enzyme Initiate reaction Incubate Incubate at 37°C (typically 30-60 min) Enzyme->Incubate Stop_Reaction Stop Reaction with Stop Buffer/Loading Dye (e.g., GSTEB, SDS/Proteinase K) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize Bands (e.g., Ethidium Bromide staining and UV transillumination) Agarose_Gel->Visualize Quantify Quantify Band Intensity to determine % inhibition Visualize->Quantify

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol: DNA Supercoiling Assay

Materials:

  • Enzyme: Purified DNA Gyrase (e.g., from E. coli or S. aureus)

  • Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)

  • 5X Assay Buffer:

    • E. coli: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

    • M. tuberculosis: 250 mM HEPES-KOH (pH 7.9), 30 mM magnesium acetate, 20 mM DTT, 5 mM ATP, 500 mM potassium glutamate, 10 mM spermidine, 0.25 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • Stop Buffer/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

  • Agarose, Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer, Ethidium Bromide.

Procedure:

  • On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. A typical 30 µL reaction would include 6 µL of 5X buffer, 0.5 µL of relaxed pBR322 (0.5 µg), and water to the desired pre-enzyme volume.

  • Aliquot the master mix into pre-chilled microcentrifuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a no-compound positive control (with enzyme and solvent) and a negative control (no enzyme). Ensure the final solvent concentration (e.g., DMSO) does not inhibit the enzyme (typically ≤5% v/v).

  • Dilute the DNA gyrase in Dilution Buffer and add it to the reaction tubes to initiate the reaction (except for the negative control, where dilution buffer is added instead).

  • Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding an appropriate stop buffer/loading dye, such as GSTEB. Some protocols may require a chloroform/isoamyl alcohol extraction step.

  • Load the samples onto a 1% agarose gel in TBE or TAE buffer. It is recommended to run the gel in the absence of ethidium bromide, as it can affect the migration of supercoiled DNA.

  • Perform electrophoresis at approximately 75-150V until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide (0.5-1 µg/mL) for 15-30 minutes, followed by destaining in water for 10-30 minutes.

  • Visualize the DNA bands using a UV transilluminator and an imaging system.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

DNA Cleavage Assay

Certain inhibitors, such as quinolones, act by stabilizing the transient double-strand DNA break created by DNA gyrase, forming a "cleavage complex". The DNA cleavage assay is designed to detect these types of inhibitors. In this assay, the enzyme is incubated with supercoiled plasmid DNA in the absence of ATP, and the addition of a strong detergent (like SDS) and a protease (proteinase K) traps the cleavage complex, leading to linearized plasmid DNA that can be visualized on an agarose gel.

Experimental Workflow: DNA Cleavage Assay

Cleavage_Workflow cluster_prep Reaction Preparation cluster_incubation_cleavage Incubation cluster_trapping Cleavage Complex Trapping cluster_analysis_cleavage Analysis Cleavage_Mix Prepare Cleavage Mix: - Assay Buffer (no ATP) - Supercoiled Plasmid DNA - Water Cleavage_Compound Add Test Compound (e.g., quinolones) Cleavage_Mix->Cleavage_Compound Aliquot Cleavage_Enzyme Add DNA Gyrase Cleavage_Compound->Cleavage_Enzyme Initiate reaction Incubate_Cleavage Incubate at 37°C (typically 30-60 min) Cleavage_Enzyme->Incubate_Cleavage Add_SDS Add SDS and Proteinase K Incubate_Cleavage->Add_SDS Incubate_Trap Incubate at 37°C (typically 30 min) Add_SDS->Incubate_Trap Agarose_Gel_Cleavage Agarose Gel Electrophoresis Incubate_Trap->Agarose_Gel_Cleavage Visualize_Cleavage Visualize Bands (Linearized DNA) Agarose_Gel_Cleavage->Visualize_Cleavage Quantify_Cleavage Quantify Linear DNA to determine activity Visualize_Cleavage->Quantify_Cleavage

Caption: Workflow for the DNA Gyrase Cleavage Assay.

Protocol: DNA Cleavage Assay

Materials:

  • Enzyme: Purified DNA Gyrase

  • Substrate: Supercoiled pBR322 plasmid DNA (1 µg/µL)

  • 5X Assay Buffer (without ATP): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.1 mg/mL albumin.

  • Dilution Buffer: As per supercoiling assay.

  • SDS: 2% (w/v) solution.

  • Proteinase K: 10 mg/mL solution.

  • Stop Buffer/Loading Dye (GSTEB): As per supercoiling assay.

  • Test Compounds: Dissolved in an appropriate solvent.

  • Agarose, TAE or TBE buffer, Ethidium Bromide.

Procedure:

  • On ice, set up a master mix containing 5X Assay Buffer (without ATP), supercoiled pBR322 DNA, and sterile water.

  • Aliquot the master mix into microcentrifuge tubes.

  • Add the test compound to the respective tubes. Include appropriate controls.

  • Add DNA gyrase to initiate the reaction and incubate at 37°C for 60 minutes.

  • To trap the cleavage complex, add SDS to a final concentration of 0.2% and proteinase K to a final concentration of 0.1 mg/mL.

  • Incubate for a further 30 minutes at 37°C.

  • Stop the reaction by adding a stop/loading buffer.

  • Analyze the products by 1% agarose gel electrophoresis as described for the supercoiling assay. The appearance of a linearized plasmid band indicates cleavage complex stabilization.

  • Visualize and quantify the amount of linear DNA to assess the activity of the test compound.

DNA Relaxation Assay

While DNA gyrase's primary function is to introduce negative supercoils, it can also relax positively supercoiled DNA. Some inhibitors may specifically target this relaxation activity. The assay is similar to the supercoiling assay, but the substrate is supercoiled DNA, and the product is relaxed DNA.

Protocol: DNA Relaxation Assay

Materials:

  • Enzyme: Purified DNA Gyrase

  • Substrate: Negatively supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: Same as the supercoiling assay, but ATP may be omitted depending on the specific research question, as relaxation can occur in the absence of ATP.

  • Other reagents: As per the supercoiling assay.

Procedure:

  • The setup is analogous to the supercoiling assay, with the key difference being the use of a supercoiled DNA substrate.

  • Prepare a master mix with assay buffer, supercoiled DNA, and water.

  • Aliquot the mix and add test compounds.

  • Initiate the reaction with DNA gyrase.

  • Incubate at 37°C for an appropriate time.

  • Stop the reaction and analyze the products on an agarose gel.

  • Inhibition is observed as a decrease in the amount of relaxed DNA product and a corresponding increase in the amount of remaining supercoiled substrate.

High-Throughput Screening (HTS) Assays

For screening large compound libraries, agarose gel-based assays are often too low-throughput. Several HTS-compatible methods have been developed:

  • Fluorescence-Based Assays: These assays often rely on a DNA-intercalating dye (like SYBR Gold or a proprietary dye such as H19) that exhibits different fluorescence intensities when bound to supercoiled versus relaxed DNA. The conversion of relaxed DNA to supercoiled DNA by gyrase leads to an increase in fluorescence, which can be measured in a microplate format.

  • Triplex Formation Assays: These assays utilize the principle that negatively supercoiled DNA forms intermolecular triplexes more efficiently than relaxed DNA. A biotinylated oligonucleotide is immobilized on a streptavidin-coated microplate, which then captures the supercoiled plasmid product. Detection can be achieved through a fluorescent DNA stain or a radiolabeled second oligonucleotide.

Data Presentation: IC50 Values of Known and Novel DNA Gyrase Inhibitors

The following table summarizes the 50% inhibitory concentrations (IC50) for several compounds against DNA gyrase from various bacterial species.

CompoundTarget OrganismAssay TypeIC50 (µM)Reference
CiprofloxacinE. coliCleavage-
NovobiocinM. tuberculosisSupercoiling-
NSC 103003E. coliSupercoiling50
NSC 130847E. coliSupercoiling72
NSC 20115E. coliSupercoiling737
Compound 154E. coliSupercoiling (SDFQ)3.1 ± 0.7
Compound 40E. coliSupercoiling (SDFQ)47.6 ± 3.7
CIBME. coliSupercoiling (SDFQ)2.4 ± 0.9
Digallic AcidE. coliRelaxation~8
Tannic AcidE. coliSupercoiling1
Compound 3dE. coliGyrase A inhibition1.68 µg/mL
Compound 3eE. coliGyrase A inhibition3.77 µg/mL
Compound 4fE. coliGyrase A inhibition5.53 µg/mL

Signaling Pathway and Logical Relationships

The assays described are direct measures of enzymatic activity and do not involve complex signaling pathways. The logical relationship is a direct cause-and-effect: the inhibitor interacts with the enzyme, leading to a measurable change in its catalytic output (supercoiling, cleavage, or relaxation).

DNA Gyrase Catalytic Cycle and Inhibition

Gyrase_Cycle Relaxed_DNA Relaxed DNA Gyrase_Binding Gyrase-DNA Complex Relaxed_DNA->Gyrase_Binding + Gyrase DNA_Wrapping DNA Wrapping Gyrase_Binding->DNA_Wrapping DNA_Cleavage Cleavage Complex DNA_Wrapping->DNA_Cleavage + ATP Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage Ligation Ligation Strand_Passage->Ligation Ligation->Gyrase_Binding Cycle repeats Supercoiled_DNA Supercoiled DNA Ligation->Supercoiled_DNA Gyrase Dissociation Inhibitor_Catalytic Catalytic Inhibitors (e.g., Novobiocin) Inhibitor_Catalytic->DNA_Wrapping Inhibits ATP binding Inhibitor_Poison Quinolone Poisons (e.g., Ciprofloxacin) Inhibitor_Poison->DNA_Cleavage Stabilizes complex, prevents ligation

Caption: The catalytic cycle of DNA gyrase and points of inhibition.

Conclusion

The in vitro assays for DNA gyrase inhibition are robust and versatile tools for antibacterial drug discovery. The choice of assay—supercoiling, cleavage, or relaxation—depends on the specific mechanism of action being investigated. While traditional gel-based methods are reliable for detailed characterization, the development of fluorescence-based HTS assays has significantly accelerated the screening of large compound libraries for novel DNA gyrase inhibitors. The protocols and data presented here provide a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Azithromycin as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing azithromycin as a reference standard in various antimicrobial research applications. Azithromycin, a macrolide antibiotic, serves as a crucial benchmark for evaluating the efficacy of new antimicrobial agents and for quality control in susceptibility testing.

Mechanism of Action

Azithromycin exerts its bacteriostatic effect by inhibiting protein synthesis.[1] It binds to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the translocation of peptides.[1] This action prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.

AZM_Mechanism cluster_bacterium Bacterial Cell AZM Azithromycin Ribosome 50S Ribosomal Subunit AZM->Ribosome Binds to Protein Protein Synthesis (Elongation) No_Protein Inhibition of Protein Synthesis Ribosome->No_Protein Blocks Translocation mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome

Caption: Azithromycin's mechanism of action.

Applications as a Reference Standard

Azithromycin is widely used as a reference standard in the following applications:

  • Antimicrobial Susceptibility Testing (AST): To determine the in vitro activity of new compounds against a panel of bacterial isolates.

  • Quality Control (QC): To ensure the accuracy and reproducibility of AST methods.

  • In Vivo Efficacy Studies: As a positive control to evaluate the therapeutic potential of new drug candidates in animal models of infection.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) Quality Control Ranges for Azithromycin

The following are the CLSI-recomme nded MIC ranges for azithromycin against standard quality control strains.

Quality Control StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259222.0 - 8.0[2]
Staphylococcus aureus292130.25 - 1.0[2]
Enterococcus faecalis292121.0 - 4.0[2]
Haemophilus influenzae492471.0 - 4.0
Streptococcus pneumoniae496190.06 - 0.25
Neisseria gonorrhoeae492260.25 - 1.0
Table 2: Disk Diffusion Quality Control Ranges for Azithromycin (15 µg disk)

The following are the CLSI-recommended zone diameter ranges for azithromycin against standard quality control strains.

Quality Control StrainATCC NumberZone Diameter Range (mm)
Staphylococcus aureus2592321 - 26
Haemophilus influenzae4924713 - 21
Table 3: Interpretive Criteria for Azithromycin Susceptibility Testing

These criteria are based on CLSI and EUCAST guidelines for specific pathogens.

OrganismMethodSusceptibleIntermediateResistant
Salmonella TyphiDisk Diffusion (15 µg)≥ 13 mm-≤ 12 mm
Salmonella TyphiMIC (µg/mL)≤ 16-≥ 32
Haemophilus influenzaeMIC (µg/mL)≤ 4.0--
General (non-species related)MIC (µg/mL)≤ 2.04.0≥ 8.0

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare serial two-fold dilutions of Azithromycin in cation-adjusted Mueller-Hinton Broth (CAMHB) D Add Azithromycin dilutions to respective wells B->D E Incubate at 35°C for 16-20 hours D->E F Read and record the MIC (lowest concentration with no visible growth) E->F

Caption: Broth microdilution workflow.

Materials:

  • Azithromycin reference standard powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare Azithromycin Stock Solution: Accurately weigh the azithromycin reference standard and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration.

  • Prepare Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of the 96-well plate.

    • Add 50 µL of the highest concentration of the azithromycin working solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the target bacterial concentration.

  • Controls:

    • Growth Control: A well containing only inoculated broth.

    • Sterility Control: A well containing uninoculated broth.

    • QC Strain: A row dedicated to a known QC strain with a defined azithromycin MIC range.

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of azithromycin that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.

Time_Kill_Workflow A Prepare standardized bacterial inoculum B Add Azithromycin at specific concentrations (e.g., 1x, 4x, 8x MIC) A->B C Incubate cultures at 35°C with shaking B->C D At specified time points (0, 2, 4, 8, 24h), remove aliquots C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time F->G InVivo_Workflow A Induce neutropenia in mice (e.g., with cyclophosphamide) C Inject inoculum into the thigh muscle of mice A->C B Prepare standardized bacterial inoculum B->C D Administer Azithromycin (or test compound) at various doses and schedules post-infection C->D E At a defined endpoint (e.g., 24h post-treatment), e euthanize mice D->E F Excise and homogenize the thigh muscle E->F G Perform serial dilutions and plate homogenate F->G H Count colonies (CFU/thigh) and determine bacterial load reduction G->H

References

Application Notes and Protocols: Preparation of Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realms of scientific research, discovery, and drug development, precision and reproducibility are paramount. Stock solutions are concentrated solutions of known and accurate concentrations that are diluted to lower concentrations for practical use.[1][2] The use of stock solutions is a cornerstone of efficient and accurate laboratory work for several reasons:

  • Enhanced Accuracy: Weighing larger quantities of a solute to prepare a concentrated stock solution minimizes the relative error compared to weighing small amounts for individual working solutions.[1][3]

  • Time and Cost Efficiency: Preparing a bulk volume of a concentrated stock solution saves significant time and reduces the repetitive tasks associated with preparing fresh solutions for every experiment.[4] This approach is also cost-effective by minimizing reagent waste.

  • Consistency and Reproducibility: Using the same stock solution across multiple experiments ensures consistency in the concentration of reagents, which is critical for the reproducibility of results.

  • Improved Stability: Many compounds are more stable when stored in a concentrated form, and concentrated solutions are less prone to bacterial growth compared to their more dilute working counterparts.

These application notes provide a comprehensive guide to the principles, calculations, and protocols for preparing various types of stock solutions commonly used in research and drug development laboratories.

Core Principles and Safety

Adherence to a set of core principles is essential for the integrity of your experiments.

  • Purity of Reagents: Use only high-purity, reagent-grade chemicals and high-purity water (e.g., distilled, deionized, or ultrapure) for all preparations.

  • Accurate Measurements: Employ calibrated analytical balances for weighing solids and class A volumetric flasks and pipettes for measuring volumes to ensure the highest degree of accuracy.

  • Proper Technique: Ensure the complete dissolution of the solute and thorough mixing to achieve a homogenous solution. When diluting, always add the concentrated stock to the diluent.

  • Safety First: Always consult the Material Safety Data Sheet (MSDS) for each chemical before use. Handle hazardous chemicals, such as concentrated acids and bases, inside a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.

Types of Stock Solutions and Key Calculations

The concentration of stock solutions can be expressed in several ways. Understanding the calculations for each is fundamental to accurate preparation.

Molar Solutions (M)

Molarity is the most common unit of concentration, defined as moles of solute per liter of solution (mol/L).

Formula 1: Molarity Calculation

To calculate the mass of a solid needed to prepare a molar solution, the formula is rearranged:

Percent Solutions (%)

Percent solutions express concentration as parts per hundred.

  • Weight/Volume (% w/v): Grams of solute per 100 mL of solution.

  • Volume/Volume (% v/v): Milliliters of solute per 100 mL of solution.

'X' Solutions

Concentration can also be expressed as a multiple of the final "working" concentration (e.g., 10X, 50X). A 10X stock solution is ten times more concentrated than the 1X working solution.

Dilution Calculations

The dilution of a stock solution to a final working concentration is a routine procedure governed by a simple equation.

Formula 2: Dilution Equation

Where:

  • C₁ = Concentration of the stock solution

  • V₁ = Volume of the stock solution to be used

  • C₂ = Desired concentration of the working solution

  • V₂ = Desired final volume of the working solution

Data Presentation: Common Reagents and Dilutions

To facilitate efficient laboratory work, the following tables summarize key information for commonly used reagents and provide illustrative dilution calculations.

Table 1: Properties and Typical Stock Concentrations of Common Laboratory Reagents

ReagentMolecular Weight ( g/mol )Common Stock ConcentrationTypical Solvent
Sodium Chloride (NaCl)58.445 MDeionized Water
Tris Base121.141 MDeionized Water
Sodium Dodecyl Sulfate (SDS)288.3810% (w/v)Deionized Water
Ethylenediaminetetraacetic acid (EDTA)292.24 (free acid)0.5 M (pH 8.0)Deionized Water + NaOH
Magnesium Chloride (MgCl₂)95.211 MDeionized Water
Potassium Chloride (KCl)74.551 MDeionized Water
Phosphate Buffered Saline (PBS)Varies by recipe10XDeionized Water

Table 2: Example Dilution Calculations using C₁V₁ = C₂V₂

Stock Concentration (C₁)Desired Working Concentration (C₂)Desired Final Volume (V₂)Calculation (V₁ = C₂V₂ / C₁)Volume of Stock to Use (V₁)Volume of Diluent to Add
5 M NaCl150 mM NaCl100 mL(0.15 M * 100 mL) / 5 M3 mL97 mL
1 M Tris-HCl20 mM Tris-HCl50 mL(0.02 M * 50 mL) / 1 M1 mL49 mL
10X PBS1X PBS1 L(1X * 1000 mL) / 10X100 mL900 mL
10% (w/v) SDS0.5% (w/v) SDS200 mL(0.5% * 200 mL) / 10%10 mL190 mL

Experimental Protocols

The following protocols provide step-by-step instructions for preparing common types of stock solutions.

Protocol 1: Preparation of a 1 Molar Tris-HCl Stock Solution (1 L)

Materials:

  • Tris base (MW: 121.14 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • High-purity deionized water

  • 1 L volumetric flask (Class A)

  • Analytical balance, weigh boat, spatula

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and graduated cylinders

Procedure:

  • Calculate Mass: To prepare 1 L of a 1 M solution, calculate the required mass of Tris base: 1 M * 1 L * 121.14 g/mol = 121.14 g.

  • Weigh Reagent: Accurately weigh 121.14 g of Tris base using an analytical balance and transfer it into a beaker containing approximately 800 mL of deionized water.

  • Dissolve: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the Tris base is completely dissolved.

  • Adjust pH: While stirring, slowly add concentrated HCl to adjust the pH to the desired value (e.g., pH 8.0). Be cautious as this is an exothermic reaction.

  • Transfer to Volumetric Flask: Carefully transfer the solution into a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinse to the flask to ensure a quantitative transfer.

  • Bring to Volume: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the flask and invert it multiple times (approx. 15-20 times) to ensure the solution is thoroughly mixed and homogenous.

  • Label and Store: Transfer the solution to a clearly labeled storage bottle. The label should include the name of the solution (1 M Tris-HCl, pH 8.0), the date of preparation, and your initials. Store at room temperature or as required.

Protocol 2: Preparation of a Working Solution by Dilution (1X PBS)

Materials:

  • 10X PBS stock solution

  • High-purity deionized water

  • 1 L graduated cylinder or volumetric flask

  • Appropriate storage bottle

Procedure:

  • Calculate Volumes: To prepare 1 L of 1X PBS from a 10X stock, use the C₁V₁ = C₂V₂ formula.

    • C₁ = 10X, C₂ = 1X, V₂ = 1000 mL

    • V₁ = (1X * 1000 mL) / 10X = 100 mL

    • You will need 100 mL of 10X PBS stock and 900 mL of deionized water.

  • Measure Diluent: Add approximately 800 mL of deionized water to a 1 L graduated cylinder or volumetric flask.

  • Add Stock Solution: Accurately measure 100 mL of the 10X PBS stock solution and add it to the water.

  • Bring to Volume: Add deionized water to bring the total volume to the 1 L mark.

  • Mix: Stir the solution thoroughly to ensure it is homogenous.

  • Label and Store: Transfer to a labeled bottle and store at the appropriate temperature (typically 4°C for PBS). The label should include "1X PBS," the preparation date, and your initials.

Mandatory Visualizations

Diagrams provide a clear visual representation of laboratory workflows and logical processes.

G cluster_prep Protocol: Preparing a Molar Stock Solution A Calculate Required Mass (Molarity x Volume x MW) B Weigh Solid Reagent (Use Analytical Balance) A->B C Dissolve in ~80% of Final Volume of Solvent B->C D Adjust pH (if required) C->D E Quantitatively Transfer to Volumetric Flask D->E F Add Solvent to Final Volume (Meniscus) E->F G Cap and Invert to Mix (Ensure Homogeneity) F->G H Transfer, Label, and Store G->H

Caption: Workflow for preparing a molar stock solution from a solid reagent.

G cluster_dilution Logic: Preparing a Working Solution via Dilution A Identify Stock (C₁) and Desired Working Solution (C₂, V₂) B Calculate Required Stock Volume (V₁) using C₁V₁ = C₂V₂ A->B C Measure Diluent (V₂ - V₁) B->C D Measure Calculated Stock Volume (V₁) B->D E Combine Stock and Diluent C->E D->E F Mix Thoroughly E->F G Label and Store Working Solution F->G

Caption: Logical process for diluting a stock solution to a working concentration.

References

Application Notes and Protocols for Agar Dilution Method in Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The agar dilution method is a standardized and widely recognized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[2][4] This method is considered a gold standard for antimicrobial susceptibility testing (AST) and is particularly useful for testing the efficacy of new antimicrobial compounds against a panel of bacteria. It offers the advantage of testing multiple isolates simultaneously on the same set of plates, providing reproducible and quantitative results.

These application notes provide a detailed protocol for performing the agar dilution method, guidelines for data interpretation, and quality control parameters to ensure the accuracy and reliability of the results.

Principle of the Method

The agar dilution method involves incorporating varying concentrations of an antimicrobial agent into a solid agar medium. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates, each containing a different concentration of the antimicrobial agent. Following incubation, the plates are examined for bacterial growth. The MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Materials and Reagents

  • Antimicrobial agent (powder form)

  • Appropriate solvent for the antimicrobial agent

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile distilled water

  • Sterile saline (0.85% NaCl)

  • Petri dishes (90 mm or 150 mm)

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • Inoculating device (e.g., multipoint inoculator, sterile loop, or cotton swabs)

  • McFarland turbidity standards (0.5 standard is most common)

  • Vortex mixer

  • Incubator (35 ± 2°C)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

Experimental Protocols

Preparation of Antimicrobial Stock Solutions

Accurate preparation of antimicrobial stock solutions is critical for reliable MIC results.

  • Determine the appropriate solvent and diluent for the antimicrobial agent based on manufacturer's instructions or established guidelines (e.g., CLSI M100).

  • Weigh the antimicrobial powder accurately using an analytical balance.

  • Calculate the required amount of powder using the following formula to account for the potency of the antibiotic:

  • Dissolve the weighed powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Perform serial dilutions of the stock solution with a suitable sterile diluent (e.g., sterile distilled water or broth) to obtain the desired working concentrations.

Preparation of Agar Plates with Antimicrobial Agents
  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath. Holding the agar at this temperature is crucial to prevent degradation of heat-labile antimicrobial agents and to ensure it remains liquid.

  • Prepare a series of twofold dilutions of the antimicrobial agent in sterile tubes. The concentration of the antimicrobial solution should be 10 times the final desired concentration in the agar plate.

  • Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA in separate, sterile petri dishes. This 1:10 dilution will result in the final desired concentration of the antimicrobial agent in the agar.

  • Mix the agar and antimicrobial solution thoroughly by gentle swirling and allow the plates to solidify on a level surface.

  • Prepare a growth control plate containing MHA without any antimicrobial agent.

  • Dry the plates before inoculation to remove excess moisture from the agar surface.

Inoculum Preparation and Standardization
  • Subculture the test and QC organisms onto a non-selective agar medium and incubate overnight to obtain fresh, pure colonies.

  • Select 3-5 well-isolated colonies of the same morphological type.

  • Transfer the colonies to a tube containing sterile broth or saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in sterile broth or saline to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL. This diluted suspension will be used to inoculate the plates.

Inoculation and Incubation
  • Mark the bottom of each plate with a grid to identify the location of each inoculum spot.

  • Inoculate the prepared agar plates by spotting 1-2 µL of the standardized bacterial suspension onto the agar surface. A multipoint inoculator is recommended for testing multiple isolates.

  • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in an aerobic atmosphere. Incubation conditions may need to be adjusted for fastidious organisms.

Data Presentation and Interpretation

Reading the Results

After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot should be disregarded.

Quality Control

Quality control is essential to ensure the accuracy of the testing procedure. This is achieved by testing standard QC strains with known MIC ranges concurrently with the test isolates. The obtained MIC values for the QC strains should fall within the acceptable ranges specified by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: CLSI Quality Control Ranges for Agar Dilution MIC Testing

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Ampicillin2 - 8
Ciprofloxacin0.004 - 0.016
Gentamicin0.25 - 1
Staphylococcus aureus ATCC® 29213™Oxacillin0.12 - 0.5
Vancomycin0.5 - 2
Ciprofloxacin0.12 - 0.5
Pseudomonas aeruginosa ATCC® 27853™Ceftazidime1 - 4
Gentamicin0.5 - 2
Ciprofloxacin0.25 - 1

Note: These ranges are for illustrative purposes and should be verified against the latest CLSI M100 document.

Table 2: Example of MIC Data for a Novel Compound

Bacterial IsolateNovel Compound X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (Clinical Isolate 1)4>32
S. aureus (Clinical Isolate 2)216
E. coli (Clinical Isolate 1)80.015
E. coli (Clinical Isolate 2)160.03
P. aeruginosa (Clinical Isolate 1)321

Visualizations

Experimental Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock Prepare Antimicrobial Stock Solutions prep_plates Prepare Agar Plates with Serial Dilutions prep_stock->prep_plates prep_inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Plates prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_results Read and Record Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic report report determine_mic->report Report Results

Caption: Workflow of the Agar Dilution Method for MIC Determination.

Signaling Pathway: Fluoroquinolone Mechanism of Action and Resistance

Fluoroquinolone_Pathway cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms fq Fluoroquinolone gyrase DNA Gyrase (GyrA, GyrB) fq->gyrase topoIV Topoisomerase IV (ParC, ParE) fq->topoIV complex Ternary Complex (FQ-Enzyme-DNA) gyrase->complex topoIV->complex dna Bacterial DNA dna->complex replication_block Replication Fork Blockage complex->replication_block ds_breaks Double-Strand DNA Breaks complex->ds_breaks cell_death Cell Death replication_block->cell_death ds_breaks->cell_death gyrA_mut gyrA/parC Mutations gyrA_mut->gyrase Altered Target efflux Efflux Pumps efflux->fq Drug Expulsion qnr Qnr Proteins qnr->gyrase Target Protection

Caption: Fluoroquinolone action and resistance pathways in bacteria.

Signaling Pathway: Vancomycin Resistance

Vancomycin_Resistance_Pathway cluster_susceptible Susceptible Bacterium cluster_resistant Vancomycin-Resistant Bacterium (e.g., VRE) vancomycin Vancomycin d_ala_d_ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor vancomycin->d_ala_d_ala Binds to crosslinking Peptidoglycan Cross-linking vancomycin->crosslinking Inhibits vanA_operon vanA Operon (vanH, vanA, vanX) vancomycin->vanA_operon Induces d_ala_d_lac D-Ala-D-Lac vancomycin->d_ala_d_lac Low Affinity pbp Penicillin-Binding Protein (PBP) d_ala_d_ala->pbp Substrate for pbp->crosslinking cell_wall Stable Cell Wall crosslinking->cell_wall vanH VanH (D-lactate dehydrogenase) vanA_operon->vanH vanA VanA (D-Ala-D-Lac ligase) vanA_operon->vanA vanX VanX (D,D-dipeptidase) vanA_operon->vanX vanA->d_ala_d_lac Synthesizes d_ala_d_ala_hydrolysis Hydrolysis of D-Ala-D-Ala vanX->d_ala_d_ala_hydrolysis Catalyzes d_ala_d_lac->crosslinking Incorporated into Peptidoglycan

References

Simulating Bacterial Cystitis In Vitro: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing advanced in vitro models to simulate bacterial cystitis and evaluate novel treatment strategies. These models offer a powerful platform to study host-pathogen interactions, bacterial biofilm formation, and the efficacy of antimicrobial agents in a controlled laboratory setting.

Introduction to In Vitro Models of Bacterial Cystitis

Bacterial cystitis, a common form of urinary tract infection (UTI), presents a significant healthcare burden. The development of effective therapies is often hampered by the limitations of traditional preclinical models. Advanced in vitro models that recapitulate key aspects of the human bladder microenvironment are crucial for accelerating drug discovery and understanding disease pathogenesis. This document outlines protocols for three such models: a 3D Urothelial Cell Culture Model, a Human Bladder Organoid Model, and a Bladder-on-a-Chip Microfluidic Model.

These models allow for the investigation of critical events in bacterial cystitis, including:

  • Adhesion and invasion of uropathogenic bacteria to urothelial cells.

  • Formation of intracellular bacterial communities (IBCs), a key factor in recurrent infections.

  • The host urothelial cell response to infection, including cytokine release.

  • The efficacy of antimicrobial agents against both planktonic and intracellular bacteria.

Experimental Protocols

Three-Dimensional (3D) Urothelial Cell Culture Model

This model utilizes commercially available human bladder epithelial progenitor cells to form a stratified, urine-tolerant urothelium that mimics the structure of the native bladder lining.

Materials:

  • HBLAK human bladder progenitor cells (CELLnTEC)

  • CnT-Prime (CnT-PR) medium (CELLnTEC)

  • CnT-Prime-3D (CnT-PR-3D) differentiation medium (CELLnTEC)

  • Polycarbonate Transwell® inserts (0.4 µm pore size)

  • Accutase cell detachment solution (CELLnTEC)

  • Uropathogenic E. coli (UPEC) strain (e.g., UTI89)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • Gentamicin

  • Triton X-100

  • Artificial urine medium

Protocol:

  • Cell Seeding: Culture HBLAK cells in CnT-PR medium. Once confluent, detach cells using Accutase and seed them onto the apical side of Transwell® inserts at a density of 2 x 10^5 cells per insert. Add CnT-PR medium to both the apical and basolateral chambers.

  • Differentiation: After 24 hours, replace the medium in both chambers with CnT-PR-3D differentiation medium to induce stratification. Culture for 18-20 days, changing the medium every 2-3 days, to allow for the formation of a multi-layered urothelium.

  • Bacterial Preparation: Culture UPEC overnight in LB broth. The following day, dilute the bacterial culture in artificial urine to the desired multiplicity of infection (MOI).

  • Infection: Replace the medium in the apical chamber of the Transwell® inserts with the UPEC suspension in artificial urine. Incubate for 2-4 hours to allow for bacterial adhesion and invasion.

  • Antibiotic Treatment Simulation:

    • After the infection period, gently wash the apical surface with PBS to remove non-adherent bacteria.

    • Add fresh artificial urine containing the desired concentration of the antibiotic to be tested to the apical chamber.

    • Incubate for the desired treatment duration (e.g., 2, 6, 12, 24 hours).

  • Quantification of Bacterial Load:

    • Extracellular Bacteria: Collect the apical medium, serially dilute, and plate on LB agar to enumerate colony-forming units (CFUs).

    • Intracellular Bacteria (Gentamicin Protection Assay):

      • Wash the apical surface with PBS.

      • Add medium containing gentamicin (100 µg/mL) and incubate for 1 hour to kill extracellular bacteria.

      • Wash again with PBS.

      • Lyse the urothelial cells with 0.1% Triton X-100 in PBS.

      • Serially dilute the lysate and plate on LB agar to enumerate intracellular CFUs.

Human Bladder Organoid Model

This protocol describes the generation of bladder organoids from primary human bladder epithelial cells, providing a more complex 3D model that includes a broader range of urothelial cell types.

Materials:

  • Primary human bladder epithelial cells

  • Matrigel®

  • Human Bladder Organoid (HBO) propagation media (DMEM-F12 supplemented with growth factors such as FGF2 and Noggin)[1]

  • UPEC strain

  • Antibiotics for testing

  • Reagents for bacterial load quantification as in 2.1.

Protocol:

  • Organoid Formation: Resuspend primary human bladder cells in Matrigel® and plate as droplets in a culture dish. After polymerization, add HBO propagation media.

  • Organoid Maturation: Culture for 1-2 weeks, allowing the cells to self-organize into spherical organoids. Change the media every 2-3 days.

  • Infection: Microinject a suspension of UPEC in artificial urine directly into the lumen of the organoids.

  • Treatment and Analysis: After a desired infection period, add antibiotics to the culture medium. At various time points, harvest the organoids, lyse them, and plate the lysate to determine intracellular bacterial loads.

Bladder-on-a-Chip Microfluidic Model

This advanced model co-cultures urothelial and microvascular endothelial cells in a microfluidic device that simulates the dynamic environment of the bladder, including urine flow and mechanical stretching (filling and voiding cycles).

Materials:

  • Human bladder epithelial cell line (e.g., 5637 HTB-9)

  • Human bladder microvascular endothelial cells (HMVEC-Bd)

  • Microfluidic device with two parallel channels separated by a porous membrane

  • Syringe pumps

  • Artificial urine medium

  • Endothelial cell growth medium

  • UPEC strain

  • Antibiotics for testing

Protocol:

  • Cell Seeding: Seed bladder epithelial cells on the top side of the porous membrane in the upper channel and endothelial cells on the bottom side in the lower channel.

  • Co-culture: Perfuse the upper channel with artificial urine and the lower channel with endothelial cell growth medium using syringe pumps to establish a continuous flow.

  • Simulating Bladder Dynamics: Program the syringe pumps to create cycles of slow "filling" (low flow rate) and rapid "voiding" (high flow rate). Some devices also allow for mechanical stretching of the membrane to mimic bladder distension.

  • Infection and Treatment: Introduce UPEC into the upper channel to initiate infection. After a set period, introduce antibiotics into the flow of artificial urine.

  • Analysis: Monitor the infection and treatment response in real-time using live-cell imaging. At the end of the experiment, perfuse the channels with lysis buffer to collect cell lysates for bacterial quantification.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from these in vitro models.

Table 1: Efficacy of Antibiotic X against Intracellular UPEC in a 3D Urothelial Model

Treatment GroupAntibiotic X Conc. (µg/mL)Intracellular UPEC (CFU/mL)% Reduction vs. Control
Untreated Control05.2 x 10^5-
Antibiotic X101.8 x 10^496.5%
Antibiotic X503.5 x 10^399.3%

Table 2: Host Cytokine Response to UPEC Infection in a Bladder-on-a-Chip Model

CytokineUntreated Control (pg/mL)UPEC Infected (pg/mL)Fold Change
IL-615.2258.917.0
IL-845.8876.319.1
TNF-α< 5.055.1> 11.0

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the study of bacterial cystitis.

G cluster_workflow Experimental Workflow: 3D Urothelial Model A Seed HBLAK cells on Transwell inserts B Differentiate for 18-20 days A->B C Infect with UPEC in artificial urine B->C D Wash to remove non-adherent bacteria C->D E Add antibiotic in fresh artificial urine D->E F Incubate for treatment duration E->F G Quantify extra- and intracellular bacteria F->G

Experimental Workflow for the 3D Urothelial Model.

G cluster_pathway IL-6/STAT3 Signaling in Urothelial Cells during UPEC Infection UPEC Uropathogenic E. coli (UPEC) TLR4 Toll-like Receptor 4 (TLR4) UPEC->TLR4 activates IL6 IL-6 Secretion TLR4->IL6 IL6R IL-6 Receptor IL6->IL6R binds JAK JAK Kinase IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3->pSTAT3 Dimer pSTAT3 Dimerization pSTAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus AMP Antimicrobial Peptide Gene Expression Nucleus->AMP

IL-6/STAT3 Signaling Pathway in Bacterial Cystitis.

Conclusion

The in vitro models described provide robust and adaptable platforms for studying bacterial cystitis. By closely mimicking the physiological conditions of the human bladder, these models offer valuable insights into disease mechanisms and can significantly enhance the preclinical evaluation of new therapeutic agents. The detailed protocols and representative data presented here serve as a comprehensive resource for researchers aiming to establish and utilize these advanced culture systems.

References

Application Note: Cell-Based Assays for the Evaluation of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of new antibacterial agents are critical to combating the rising threat of antimicrobial resistance. While traditional methods like broth microdilution are excellent for determining a compound's direct antimicrobial activity (Minimum Inhibitory Concentration, MIC), they do not provide insights into the complex interactions between the pathogen, host cell, and the therapeutic agent. Cell-based assays bridge this gap by offering a more physiologically relevant context to evaluate antibacterial efficacy. These assays are crucial for identifying compounds that can target intracellular pathogens or that modulate the host response to infection, while simultaneously assessing potential cytotoxicity. This application note provides detailed protocols for two key cell-based assays: a Host Cell Cytotoxicity Assay and an Intracellular Antibacterial Activity Assay using a macrophage model.

Assay 1: Host Cell Cytotoxicity Assay

Principle: Before evaluating the antibacterial efficacy of a compound in a cell-based model, it is essential to determine its toxicity to the host cells. This assay measures the viability of eukaryotic cells in the presence of varying concentrations of the test compound. The Lactate Dehydrogenase (LDH) assay is a common method used for this purpose. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Culture:

    • Seed mammalian cells (e.g., A549 lung epithelial cells or J774A.1 macrophage-like cells) into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well.

    • Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 2-fold serial dilution of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells for a "vehicle control" (medium with the compound solvent), "untreated control" (medium only), and a "maximum lysis control" (medium with a lysis agent like 1% Triton X-100).

  • Incubation:

    • Incubate the plate for a period that matches the intended infection assay (e.g., 24 hours) at 37°C and 5% CO₂.

  • LDH Measurement:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Untreated) / (Absorbance_MaxLysis - Absorbance_Untreated)] x 100

Data Presentation

Summarize the results in a table to determine the concentration at which the compound shows significant toxicity. The 50% cytotoxic concentration (CC₅₀) is a key parameter.

Compound Concentration (µg/mL)Mean Absorbance (490 nm)% Cytotoxicity
1000.9585%
500.6048%
250.3521%
12.50.205%
6.250.161%
Vehicle Control0.150%
Max Lysis Control1.10100%

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Incubation cluster_assay Day 3: LDH Assay A Seed Host Cells (e.g., A549) in 96-well plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 24 hours (37°C, 5% CO₂) C->D E Centrifuge Plate D->E F Transfer Supernatant to New Plate E->F G Add LDH Reaction Mix F->G H Incubate 30 min (RT, Dark) G->H I Read Absorbance at 490 nm H->I J Calculate % Cytotoxicity I->J

Workflow for the LDH Host Cell Cytotoxicity Assay.

Assay 2: Intracellular Antibacterial Activity Assay (Gentamicin Protection Assay)

Principle: This assay is designed to quantify the efficacy of antimicrobial compounds against bacteria that have invaded and reside within host cells.[1] It is particularly useful for screening drugs against facultative or obligate intracellular pathogens like Salmonella, Listeria, or Mycobacterium. The "Gentamicin Protection Assay" is a classic method that leverages the inability of aminoglycoside antibiotics, such as gentamicin, to penetrate eukaryotic cell membranes.[1] Therefore, gentamicin added to the culture medium will kill extracellular bacteria while leaving the internalized bacteria unharmed.[1][2][3] The number of viable intracellular bacteria can then be quantified after lysing the host cells.

Experimental Protocol: Macrophage Infection Model
  • Cell Culture:

    • Seed macrophages (e.g., RAW 264.7 or J774A.1) in a 24-well plate at a density of 2 x 10⁵ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow adherence.

  • Bacterial Preparation:

    • Culture the bacterial strain (e.g., Salmonella Typhimurium) overnight in appropriate broth.

    • On the day of the experiment, sub-culture the bacteria to achieve a mid-logarithmic growth phase.

    • Wash the bacteria with sterile phosphate-buffered saline (PBS) and resuspend in antibiotic-free cell culture medium.

  • Infection of Macrophages:

    • Remove the medium from the macrophages and infect them with the bacterial suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per 1 macrophage).

    • Centrifuge the plate at 250 x g for 5 minutes to synchronize the infection by bringing bacteria into contact with the cells.

    • Incubate for 1 hour at 37°C and 5% CO₂ to allow for bacterial internalization (phagocytosis).

  • Extracellular Bacteria Killing:

    • Wash the cells three times with sterile PBS to remove non-adherent bacteria.

    • Add fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to each well.

    • Incubate for 1 hour at 37°C and 5% CO₂ to kill all extracellular bacteria.

  • Compound Treatment:

    • Wash the cells again with PBS to remove the high-concentration gentamicin.

    • Add fresh medium containing the test compound at various non-toxic concentrations (determined from the cytotoxicity assay). This medium should also contain a lower, maintenance concentration of gentamicin (e.g., 25 µg/mL) to prevent the growth of any bacteria released from lysed cells.

    • Include a "no drug" control.

    • Incubate for the desired treatment period (e.g., 4, 8, or 24 hours).

  • Quantification of Intracellular Bacteria:

    • At each time point, wash the cells with PBS.

    • Lyse the macrophages by adding 200 µL of 0.1% Triton X-100 in sterile PBS to each well and incubating for 10 minutes.

    • Perform serial dilutions of the cell lysate in sterile PBS.

    • Plate the dilutions onto appropriate agar plates (e.g., LB agar for Salmonella).

    • Incubate the plates overnight at 37°C.

    • Count the resulting Colony Forming Units (CFU) to determine the number of viable intracellular bacteria.

Data Presentation

Data can be presented as the absolute number of CFU/well or as a percentage or log reduction in bacterial viability compared to the untreated control at the same time point.

TreatmentConcentration (µg/mL)Mean Intracellular CFU/well (at 8h)Log₁₀ Reduction vs. Control
Untreated Control05.2 x 10⁵0
Compound A102.1 x 10⁴1.40
Compound A28.5 x 10⁴0.79
Compound B104.9 x 10⁵0.03
Compound B25.1 x 10⁵0.01

Experimental Workflow

G cluster_prep Day 1-2: Preparation cluster_infection Day 3: Infection & Treatment cluster_quantify Day 3-4: Quantification A Seed Macrophages in 24-well plate C Infect Macrophages (MOI=10) for 1h A->C B Grow Bacteria to Mid-log Phase B->C D Wash & Add High Gentamicin (100 µg/mL) for 1h C->D E Wash & Add Test Compound + Low Gentamicin (25 µg/mL) D->E F Incubate for Treatment Period (e.g., 8h) E->F G Wash Cells & Lyse with 0.1% Triton X-100 F->G H Perform Serial Dilutions of Lysate G->H I Plate Dilutions on Agar H->I J Incubate Overnight & Count CFU I->J K Calculate Log Reduction J->K

Workflow for the Gentamicin Protection Assay.

Bacterial Manipulation of Host Signaling

Understanding how bacteria manipulate host cell signaling is crucial for developing host-directed therapies. Pathogens have evolved sophisticated mechanisms to hijack host pathways for their own benefit, such as promoting uptake, ensuring intracellular survival, and evading immune responses. A common target is the PI3K/Akt signaling pathway, which is involved in cell survival and actin rearrangement. Some bacteria inject effector proteins to activate this pathway, facilitating their own uptake into the host cell.

G Bacteria Pathogenic Bacteria Receptor Host Cell Receptor (e.g., Integrin) Bacteria->Receptor binds/injects effectors PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to Akt Akt PIP3->Akt recruits RhoGTPase Rho GTPases PIP3->RhoGTPase recruits Survival Host Cell Survival Akt->Survival promotes Uptake Bacterial Uptake (Actin Rearrangement) RhoGTPase->Uptake activates

Bacterial activation of the PI3K/Akt pathway.

Conclusion

Cell-based assays are indispensable tools in modern antibacterial drug discovery. They provide a more accurate prediction of a compound's potential in vivo efficacy by considering the dynamics of the host-pathogen interaction and intracellular activity. The protocols detailed in this note for cytotoxicity and intracellular killing assays offer a robust framework for researchers to evaluate novel antibacterial candidates in a physiologically relevant setting.

References

Application Notes and Protocols for Screening Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance is a critical global health challenge, necessitating the urgent discovery and development of novel antibacterial agents. This document provides detailed application notes and protocols for screening new compounds to identify promising candidates with antibacterial activity. It is designed to guide researchers through the essential experimental workflows, from initial high-throughput screening to the determination of minimum inhibitory concentrations and preliminary mechanism of action studies.

High-Throughput Screening (HTS) for Primary Identification

High-throughput screening allows for the rapid assessment of large compound libraries to identify "hits" with potential antibacterial activity.[1] The two primary approaches are whole-cell screening and target-based screening.[2]

  • Whole-Cell Screening: This method assesses the ability of a compound to inhibit the growth of a whole bacterial cell. It is advantageous as it simultaneously screens for cell permeability and activity against cellular targets in their natural context.[2][3]

  • Target-Based Screening: This approach focuses on identifying compounds that inhibit a specific, essential bacterial enzyme or protein.[2] While more specific, it may miss compounds with novel mechanisms of action or those that require metabolic activation.

A common and effective method for whole-cell HTS is the Resazurin-Based Cell Viability Assay . This colorimetric assay uses the redox indicator resazurin, which is reduced by metabolically active cells from a blue, non-fluorescent compound (resazurin) to a pink, fluorescent product (resorufin). A lack of color change indicates inhibition of bacterial growth.

Experimental Workflow: High-Throughput Screening

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel antibacterial compounds.

HTS_Workflow cluster_0 Compound Library Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Hit Selection Compound_Library Compound Library Plate_Preparation Assay Plate Preparation (e.g., 384-well plates) Compound_Library->Plate_Preparation Compound_Plating Compound Dispensing (Acoustic Dispensing) Plate_Preparation->Compound_Plating Inoculation Inoculation of Assay Plates Compound_Plating->Inoculation Bacterial_Culture Bacterial Inoculum Preparation Bacterial_Culture->Inoculation Incubation_1 Incubation Inoculation->Incubation_1 Reagent_Addition Addition of Detection Reagent (e.g., Resazurin) Incubation_1->Reagent_Addition Incubation_2 Incubation Reagent_Addition->Incubation_2 Signal_Reading Signal Detection (Fluorescence/Absorbance) Incubation_2->Signal_Reading Data_Analysis Data Analysis (Normalization, Z'-factor) Signal_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation & Prioritization Hit_Identification->Hit_Confirmation Further_Studies Further_Studies Hit_Confirmation->Further_Studies Proceed to Secondary Screens Clovibactin_MoA cluster_0 Bacterial Cytoplasm cluster_1 Cytoplasmic Membrane cluster_2 Periplasm / Extracellular Space UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MraY UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I MurG Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Transglycosylase Transglycosylase Lipid_II_out->Transglycosylase Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Transpeptidase->Peptidoglycan Clovibactin Clovibactin Clovibactin->Lipid_II Binds to Pyrophosphate Clovibactin->Lipid_II_out Sequesters Precursors Inhibition->Peptidoglycan Inhibition of Cell Wall Synthesis BDTL049_MoA BDTL049 BDTL049 Bacterial_Membrane Bacterial Cytoplasmic Membrane BDTL049->Bacterial_Membrane Interacts with Membrane_Depolarization Membrane Depolarization Bacterial_Membrane->Membrane_Depolarization Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Membrane_Potential_Collapse Collapse of Membrane Potential Membrane_Depolarization->Membrane_Potential_Collapse Pore_Formation->Membrane_Potential_Collapse Cell_Death Rapid Cell Death Membrane_Potential_Collapse->Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bacterial Resistance to Piromidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving bacterial resistance to Piromidic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-generation quinolone antibiotic.[1] Its bactericidal effect stems from the inhibition of bacterial DNA gyrase (also known as topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[1][2] By binding to the DNA-gyrase complex, this compound introduces double-strand breaks in the bacterial chromosome, which halts DNA synthesis and ultimately leads to cell death.[1] It is primarily effective against Gram-negative bacteria like Escherichia coli and Proteus mirabilis, which are common causes of urinary tract infections (UTIs).[1]

Q2: My bacterial culture is showing resistance to this compound. What are the likely mechanisms?

Bacterial resistance to this compound, like other quinolones, typically arises from one or a combination of the following mechanisms:

  • Target Site Mutations: Alterations in the genes encoding the subunits of DNA gyrase (gyrA) and the related enzyme topoisomerase IV (parC) are the most common cause of high-level resistance. These mutations reduce the binding affinity of this compound to its target enzymes, rendering the drug less effective.

  • Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using multidrug resistance (MDR) efflux pumps. This mechanism prevents the drug from reaching a sufficiently high intracellular concentration to inhibit DNA gyrase. Several Resistance-Nodulation-Division (RND) family pumps, such as MexAB-OprM in Pseudomonas aeruginosa, are known to extrude quinolones.

  • Plasmid-Mediated Resistance: Less commonly, resistance can be acquired through plasmids that carry genes (e.g., qnr genes) encoding proteins that protect DNA gyrase from the action of quinolones.

Q3: How can I overcome or circumvent this compound resistance in my experiments?

There are two primary strategies to explore:

  • Combination Therapy: Using this compound in conjunction with another antimicrobial agent can create a synergistic or additive effect, where the combined efficacy is greater than that of the individual drugs. This approach can be effective if the two agents have different mechanisms of action.

  • Efflux Pump Inhibition: If resistance is mediated by efflux pumps, the addition of an Efflux Pump Inhibitor (EPI) can restore the susceptibility of the bacteria to this compound. EPIs block the pump, leading to the intracellular accumulation of the antibiotic.

Troubleshooting Guides

Issue: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound

If you observe a significant increase in the MIC of this compound for your bacterial strain, follow this troubleshooting workflow to identify the cause and potential solutions.

G start High this compound MIC Observed check_target Sequence gyrA and parC genes (Quinolone Resistance-Determining Regions) start->check_target check_efflux Perform Efflux Pump Inhibition Assay start->check_efflux mutations_found Mutations Detected? check_target->mutations_found efflux_activity Efflux Activity Detected? check_efflux->efflux_activity solution_mutation Strategy: - Test alternative non-quinolone antibiotics. - Explore novel this compound analogues  with different binding properties. mutations_found->solution_mutation Yes solution_combo Strategy: - Perform checkerboard assay with  different antibiotic classes to find  synergistic combinations. mutations_found->solution_combo No solution_efflux Strategy: - Test this compound in combination  with an Efflux Pump Inhibitor (EPI). - Identify the specific pump and screen  for targeted inhibitors. efflux_activity->solution_efflux Yes efflux_activity->solution_combo No

Caption: Troubleshooting workflow for high this compound MIC.

Data Presentation

Table 1: Impact of Target Site Mutations on Quinolone MIC

Mutations in the Quinolone Resistance-Determining Regions (QRDR) of gyrA and parC significantly increase the MIC of quinolone antibiotics. The following table provides representative data on how specific mutations affect ciprofloxacin MIC in E. coli, a mechanism directly analogous to this compound resistance.

Bacterial Strain / GenotypeMutation(s) in gyrAMutation(s) in parCCiprofloxacin MIC (µg/mL) RangeFold Increase vs. Wild-Type (Approx.)
Wild-Type E. coliNoneNone0.004 - 0.0161x
Single MutantS83LNone0.125 - 0.58-32x
Single MutantD87NNone0.25 - 1.016-64x
Double MutantS83L, D87NNone0.38 - 4.024-250x
Triple MutantS83L, D87NS80I> 32> 2000x

Data compiled from studies on quinolone resistance mutations. The exact fold increase can vary between specific strains and experimental conditions.

Table 2: Impact of Efflux Pump Overexpression on this compound MIC in P. aeruginosa

This table demonstrates that this compound is a substrate for multiple RND-type efflux pumps. The overexpression of these pumps leads to a dramatic increase in its MIC.

P. aeruginosa StrainEfflux Pump StatusThis compound MIC (µg/mL)Fold Increase vs. Control
Control StrainAll pumps deleted41x
Mutant 1MexAB-OprM Overexpressed>4,096>1024x
Mutant 2MexCD-OprJ Overexpressed>4,096>1024x
Mutant 3MexXY-OprM Overexpressed12832x

Data derived from studies on the substrate specificities of P. aeruginosa efflux pumps.

Table 3: Interpreting Combination Therapy Results (Checkerboard Assay)

The Fractional Inhibitory Concentration (FIC) index is calculated from a checkerboard assay to quantify the interaction between two antimicrobial agents.

FIC Index Formula: ΣFIC = FIC of Drug A + FIC of Drug B Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

ΣFIC ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

This interpretation is widely accepted in microbiology for synergy testing.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol outlines the steps to assess the synergistic potential of this compound with a partner antibiotic.

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis prep_stocks 1. Prepare Stock Solutions of this compound & Partner Drug prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_stocks->prep_inoculum prep_media 3. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_inoculum->prep_media dilute_pa 4. Serially Dilute this compound (Horizontally, e.g., Cols 1-10) prep_media->dilute_pa dilute_partner 5. Serially Dilute Partner Drug (Vertically, e.g., Rows A-G) dilute_pa->dilute_partner add_controls 6. Add Single-Drug Controls (Col 11 & Row H) & Growth Control dilute_partner->add_controls inoculate 7. Inoculate All Wells (Final conc. ~5x10^5 CFU/mL) add_controls->inoculate incubate 8. Incubate Plate (35°C for 16-20 hours) inoculate->incubate read_mic 9. Read MICs (Visually or with Plate Reader) incubate->read_mic calc_fic 10. Calculate FIC Index (Determine Synergy/Antagonism) read_mic->calc_fic

Caption: Experimental workflow for the checkerboard synergy assay.

Detailed Steps:

  • Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and the partner antibiotic in an appropriate solvent (e.g., sterile deionized water, DMSO).

  • Prepare Bacterial Inoculum: Culture the test organism overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Set Up the 96-Well Plate:

    • In a sterile 96-well microtiter plate, add Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells that will contain antibiotics.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic. This creates a matrix where each well has a unique combination of drug concentrations.

  • Add Controls:

    • Column 11 should contain only the serial dilutions of the partner antibiotic to determine its standalone MIC.

    • Row H should contain only the serial dilutions of this compound to determine its standalone MIC.

    • A designated well (e.g., H12) should contain only broth and the bacterial inoculum to serve as a positive growth control.

  • Inoculate the Plate: Dilute the 0.5 McFarland inoculum into the CAMHB so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL.

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine Results: After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth. Calculate the FIC index using the formula in Table 3 to determine the nature of the interaction.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Inhibition

This fluorometric assay measures the intracellular accumulation of the fluorescent dye ethidium bromide (a known efflux pump substrate) to assess the activity of an Efflux Pump Inhibitor (EPI).

Principle: EtBr fluoresces weakly in aqueous solution but strongly upon intercalating with DNA inside the bacterial cell. Active efflux pumps will expel EtBr, resulting in low fluorescence. An effective EPI will block this efflux, causing EtBr to accumulate and fluorescence to increase.

Detailed Steps:

  • Prepare Bacterial Cells: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them twice with a buffer (e.g., phosphate-buffered saline (PBS) with 1 mM MgCl₂), and resuspend them to a final OD₆₀₀ of ~0.6.

  • Prepare Assay Plate: In a black, clear-bottom 96-well plate, add the bacterial suspension to the wells.

  • Add Test Compounds:

    • Test Wells: Add the potential EPI at various concentrations.

    • Positive Control: Add a known EPI, such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) at a sub-inhibitory concentration (e.g., 100 µM), which dissipates the proton motive force required by many pumps.

    • Negative Control: Add only the buffer or solvent used for the EPI.

  • Initiate the Assay: Add ethidium bromide to all wells to a final concentration of 1-2 µg/mL.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for EtBr (e.g., Ex: 520 nm, Em: 600 nm).

  • Analyze Data: Plot fluorescence intensity versus time. A significant and sustained increase in fluorescence in the presence of a test compound compared to the negative control indicates inhibition of efflux pump activity.

Signaling Pathway Visualization

Regulatory Network of the MexAB-OprM Efflux Pump in P. aeruginosa

The expression of the mexAB-oprM operon, which encodes a key efflux pump for this compound resistance, is controlled by a complex network of regulators. Understanding this pathway can reveal targets for disrupting efflux pump expression.

G cluster_membrane Bacterial Membranes cluster_regulators cluster_signals MexAB_OprM MexAB-OprM Efflux Pump IM Inner Membrane OM Outer Membrane MexR MexR mex_operon mexAB-oprM operon MexR->mex_operon Represses NalC NalC NalC->mex_operon Represses NalD NalD NalD->mex_operon Represses BrlR BrlR BrlR->mex_operon Activates CpxR CpxR CpxR->mex_operon Activates AmgRS AmgRS AmgRS->mex_operon Activates Bile Bile Salts Bile->BrlR Stress Envelope Stress Stress->CpxR OxidativeStress Oxidative Stress OxidativeStress->MexR Inactivates Antibiotics Antibiotics (Substrates) Antibiotics->NalD Inactivates mex_operon->MexAB_OprM Transcription & Translation

References

Technical Support Center: Investigating Potential Drug Interactions in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during in vitro and in vivo drug interaction studies.

Frequently Asked Questions (FAQs)

Q1: My in vitro IC50 values are not reproducible. What are the common causes?

A1: Lack of reproducibility in IC50 values from in vitro assays, such as Cytochrome P450 (CYP) inhibition studies, is a frequent issue. Several factors can contribute to this variability:

  • Experimental Conditions: Minor variations in temperature, pH, incubation time, and solvent concentration can significantly impact enzyme kinetics and, consequently, IC50 values.[1]

  • Reagent Quality and Handling: The stability of microsomes, recombinant enzymes, and cofactors like NADPH is critical. Ensure proper storage and handling to maintain their activity.

  • Compound Solubility and Stability: Poor solubility of the test compound in the assay buffer can lead to inaccurate concentrations being tested. Additionally, the compound may be unstable under the experimental conditions.

  • Non-specific Binding: Test compounds can bind to the plasticware of the assay plates, reducing the actual concentration available to interact with the enzyme.[1]

  • Data Analysis Methods: The method used to fit the dose-response curve and calculate the IC50 can influence the final value. Consistent and appropriate data analysis software and models should be used.

Q2: There is a significant discrepancy between my in vitro and in vivo drug interaction results. Why might this be?

A2: Extrapolating in vitro findings to in vivo outcomes is a major challenge in drug development. Discrepancies can arise from several factors that are not fully recapitulated in in vitro models:

  • Complex Physiology: In vivo systems involve complex interactions between absorption, distribution, metabolism, and excretion (ADME) that are difficult to model in vitro.

  • Role of Transporters: In vitro systems may not adequately account for the contribution of drug transporters to the overall disposition of a drug.

  • Metabolite Effects: The in vivo effects may be driven by metabolites that are not formed or are present at different concentrations in the in vitro system.

  • Protein Binding: The extent of plasma protein binding can significantly alter the free (unbound) concentration of a drug available to interact with enzymes and transporters in vivo, a factor that is often simplified in in vitro assays.[2]

  • Species Differences: Animal models may not always accurately predict human drug interactions due to species-specific differences in drug-metabolizing enzymes and transporters.

Q3: How do I choose the appropriate in vitro model for my drug interaction study?

A3: The choice of in vitro model depends on the specific question being addressed:

  • Human Liver Microsomes (HLM): A cost-effective and widely used model for studying phase I metabolism mediated by CYP enzymes.

  • Recombinant Human CYP Enzymes: Useful for identifying the specific CYP isoforms responsible for a drug's metabolism (reaction phenotyping).

  • Hepatocytes: Considered a more complete model as they contain both phase I and phase II enzymes, as well as transporters, providing a more integrated view of hepatic metabolism and transport.

  • Caco-2 Cells: An immortalized human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, serving as a valuable model for predicting intestinal drug absorption and the involvement of efflux transporters like P-glycoprotein (P-gp).[3][4]

Troubleshooting Guides

Guide 1: Unexpected Results in CYP450 Inhibition Assays
Problem Potential Cause Troubleshooting Steps
No inhibition observed for a known inhibitor (positive control). Inactive enzyme or cofactor.1. Verify the activity of the human liver microsomes or recombinant enzymes with a standard substrate. 2. Prepare fresh NADPH solutions, as it is unstable.
Incorrect substrate concentration.1. Ensure the substrate concentration is at or below its Km value for the specific CYP isoform to ensure sensitivity to inhibition.
High variability between replicate wells. Poor compound solubility.1. Visually inspect the compound stock solution and assay wells for precipitation. 2. Use a lower concentration of organic solvent (e.g., DMSO) in the final incubation.
Pipetting errors.1. Use calibrated pipettes and ensure proper mixing.
IC50 value is significantly different from published data. Different experimental conditions.1. Compare your assay parameters (e.g., protein concentration, incubation time, substrate) with the published method.
Non-specific binding.1. Consider using low-binding plates, especially for lipophilic compounds.
Guide 2: Issues with Caco-2 Permeability Assays for P-glycoprotein Assessment
Problem Potential Cause Troubleshooting Steps
High apparent permeability (Papp) for a low permeability compound. Poor monolayer integrity.1. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. 2. Assess the transport of a paracellular marker like Lucifer yellow or mannitol.
Efflux ratio is close to 1 for a known P-gp substrate. Low P-gp expression.1. Ensure Caco-2 cells are cultured for an adequate time (typically 21 days) to allow for proper differentiation and P-gp expression. 2. Consider using P-gp-induced Caco-2 cells for a more sensitive assay.
High recovery of the test compound is not achieved. Compound instability.1. Assess the stability of the compound in the assay buffer over the incubation period.
Non-specific binding to the plate or cell monolayer.1. Include a mass balance calculation to account for compound loss.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound on the activity of major human CYP isoforms using human liver microsomes.

1. Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Specific CYP probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Test compound and positive control inhibitors

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • 96-well plates (low-binding plates recommended)

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Prepare stock solutions of the test compound and positive control inhibitors in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to achieve a range of concentrations.

  • In a 96-well plate, add the appropriate volume of phosphate buffer.

  • Add the human liver microsomes to each well.

  • Add the test compound or positive control inhibitor at various concentrations to the wells.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

  • Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a cold stop solution (e.g., acetonitrile or methanol) containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.

Protocol 2: Caco-2 Bidirectional Permeability Assay for P-glycoprotein (P-gp) Substrate Identification

This protocol describes a method to assess whether a test compound is a substrate of the P-gp efflux transporter using the Caco-2 cell model.

1. Materials and Reagents:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound and control compounds (e.g., a known P-gp substrate like digoxin and a low permeability marker like mannitol)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

  • Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity. Values should be above a pre-determined threshold.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber. Collect samples from the basolateral (lower) chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral chamber. Collect samples from the apical chamber at the same time points.

  • At the end of the experiment, measure the concentration of the test compound in all collected samples using LC-MS/MS.

  • Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

  • An efflux ratio greater than 2 is generally considered indicative that the compound is a substrate for an efflux transporter like P-gp. To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp-mediated transport.

Quantitative Data Summary

Table 1: Example IC50 Values for CYP450 Inhibition

This table provides example IC50 values for known inhibitors of various CYP450 isoforms. These values can serve as a reference for positive controls in your experiments.

CYP IsoformProbe SubstrateInhibitorIC50 (µM)
CYP1A2PhenacetinFurafylline1.5
CYP2C9DiclofenacSulfaphenazole0.3
CYP2C19S-MephenytoinTiclopidine0.8
CYP2D6DextromethorphanQuinidine0.05
CYP3A4MidazolamKetoconazole0.02

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Example of In Vivo Drug-Drug Interaction Data

This table illustrates how quantitative data from clinical drug-drug interaction studies are often presented, showing the effect of an inhibitor on the pharmacokinetics (PK) of a substrate drug.

Substrate Drug (Victim)Inhibitor Drug (Perpetrator)Mechanism of InteractionChange in Substrate AUCChange in Substrate Cmax
MidazolamKetoconazoleCYP3A4 Inhibition↑ 15-fold↑ 3.9-fold
SimvastatinItraconazoleCYP3A4 Inhibition↑ 20-fold↑ 13-fold
TolbutamideFluconazoleCYP2C9 Inhibition↑ 6.6-fold↑ 1.7-fold
DigoxinVerapamilP-gp Inhibition↑ 1.7-fold↑ 1.4-fold

AUC = Area Under the Curve (a measure of total drug exposure); Cmax = Maximum plasma concentration. Data is illustrative and compiled from various sources.

Visualizations

experimental_workflow_cyp_inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, HLM, NADPH) add_reagents Add HLM & Buffer to 96-well Plate prep_reagents->add_reagents prep_compounds Prepare Test Compound & Controls (Serial Dilutions) add_compounds Add Test Compound & Controls prep_compounds->add_compounds add_reagents->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate start_reaction Initiate Reaction (Add Substrate & NADPH) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction (Add Stop Solution) incubate->stop_reaction centrifuge Centrifuge Plate stop_reaction->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (Calculate % Inhibition & IC50) analyze->data_analysis

Caption: Workflow for a CYP450 inhibition assay.

signaling_pathway_drug_interaction cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival TranscriptionFactors->CellResponse DrugA Drug A (e.g., RAF Inhibitor) DrugA->RAF Inhibits DrugB Drug B (e.g., CYP3A4 Inhibitor) DrugA_Metabolism Drug A Metabolism (CYP3A4) DrugB->DrugA_Metabolism Inhibits DrugA_Metabolism->DrugA Decreases Concentration

Caption: Drug-drug interaction affecting the MAPK pathway.

References

Technical Support Center: Optimizing Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on designing and troubleshooting in vivo animal studies. Below are frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges in dosage optimization.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for my in vivo study?

Determining a safe and effective starting dose is a critical first step. A multi-faceted approach is recommended:

  • Literature Review: Begin by searching for published studies on your compound or similar molecules to find existing dosing information in relevant animal models.[1][2]

  • In Vitro Data: Use in vitro data, such as IC50 values, as a preliminary guide. However, direct conversion from in vitro to in vivo doses is complex and not always straightforward, often requiring further calculations and assumptions.[1][3]

  • Allometric Scaling: If you have efficacy or toxicity data from another animal species, allometric scaling is a common method to estimate an equivalent dose in your target species. This approach uses body surface area and metabolic rate differences to extrapolate doses between species.[4]

  • Pilot Dose-Escalation Study: If no prior data exists, a small-scale pilot study is essential. Start with a low dose and escalate it in different animal groups to identify the maximum tolerated dose (MTD) and the dose range that shows a therapeutic effect.

Q2: What is a dose-range finding (DRF) study and why is it important?

A dose-range finding (DRF) study is a preliminary experiment conducted early in preclinical development to identify a safe and effective dosage range for a new compound. These studies are crucial for:

  • Establishing the Maximum Tolerated Dose (MTD): This is the highest dose that can be administered without causing unacceptable toxicity or adverse side effects.

  • Identifying the Minimum Effective Dose (MED): This is the lowest dose that produces the desired therapeutic effect.

  • Informing Future Studies: The data gathered from a DRF study guides the dose selection for subsequent, more comprehensive, and regulated (GLP) toxicology and efficacy studies, which helps in minimizing unnecessary animal use.

Q3: How do I properly select an animal model for my study?

The selection of an appropriate animal model is critical for the translational value and accuracy of your data. Key considerations include:

  • Physiological Relevance: The model should mimic the human condition or disease being studied as closely as possible.

  • Pharmacology: The drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its receptor expression, should be similar to humans.

  • Species: Initial assessments often use rodents (mice, rats), while larger non-rodent species (canines, nonhuman primates) may be used based on the drug's profile. Differences in physiology and metabolism between species can significantly impact a drug's effectiveness and toxicity.

Q4: What are the most common causes of high variability in experimental results?

High variability within the same treatment group can obscure the true effect of a compound. Common causes include:

  • Inconsistent Dosing Technique: Lack of a standard operating procedure (SOP) for drug administration can lead to significant differences in dosing accuracy. This includes variations in animal restraint, needle size, injection site, and speed of administration.

  • Formulation Issues: If the drug is not properly solubilized or suspended, it can lead to inconsistent and inaccurate dosing. Precipitation of the compound after administration is a common problem for poorly soluble molecules.

  • Animal Variability: Biological differences between individual animals, such as age, weight, and health status, can contribute to varied responses. Using age- and weight-matched animals from a reliable supplier is crucial.

  • Inaccurate Tumor Measurement: In oncology studies, inconsistent caliper measurement techniques can be a major source of variability.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Adverse Effects are Observed, Even at Low Doses

Possible CauseRecommended Solution
Incorrect Starting Dose The initial dose may have been too high. Re-evaluate the literature and any in vitro data. If necessary, conduct a new pilot study starting with a much lower dose.
Species-Specific Sensitivity The chosen animal model may be particularly sensitive to the compound. Review literature for known species differences in metabolism or target biology. Consider using a different, less sensitive species for initial studies.
Vehicle Toxicity The vehicle used to dissolve or suspend the compound may be causing toxicity. High concentrations of solvents like DMSO can cause irritation or systemic toxicity. Run a vehicle-only control group to assess its effects. Test alternative, less toxic vehicles.
Improper Administration Incorrect administration technique (e.g., improper gavage) can cause injury and distress. Ensure all personnel are properly trained and follow a standardized protocol.

Issue 2: The Compound Shows No Efficacy at the Tested Doses

Possible CauseRecommended Solution
Sub-therapeutic Dose The selected doses may be too low to elicit a therapeutic response. Conduct a dose-escalation study to test higher concentrations until efficacy or the MTD is reached.
Poor Bioavailability The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, resulting in low systemic exposure. Conduct a pharmacokinetic (PK) study to measure drug concentration in blood over time. This will determine key parameters like Cmax, Tmax, and overall exposure (AUC).
Formulation Issues Poor solubility can lead to low absorption and bioavailability. Optimize the formulation using co-solvents, surfactants, or other techniques to enhance solubility.
Inappropriate Dosing Frequency The dosing schedule may not be frequent enough to maintain therapeutic concentrations of the drug in the body. Use PK data, especially the drug's half-life, to determine an optimal dosing frequency.

Data Presentation: Quantitative Summaries

Table 1: Allometric Scaling Factors for Human Equivalent Dose (HED) Conversion

This table provides factors to convert an animal dose (in mg/kg) to a Human Equivalent Dose (HED) based on body surface area. To calculate the HED, divide the animal dose by the corresponding conversion factor.

SpeciesBody Weight (kg)Body Surface Area (m²)Km FactorConversion Factor (Divide animal dose by)
Human 701.837-
Mouse 0.020.007312.3
Rat 0.20.0366.2
Rabbit 20.15123.1
Dog 100.5201.8
Monkey 30.24123.1

Note: These are standard conversion factors and may need adjustment based on the specific drug and species.

Table 2: Example Summary of a Maximum Tolerated Dose (MTD) Study
GroupDose Level (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
1 (Vehicle)05+5.2%None observed0/5
2 (Low Dose)105+3.1%None observed0/5
3 (Mid Dose)305-4.5%Mild lethargy, ruffled fur0/5
4 (High Dose)1005-18.7%Severe lethargy, ataxia, significant weight loss2/5
Conclusion MTD Determined to be 30 mg/kg

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity or mortality over a short period (e.g., 7-14 days).

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats), using healthy, age- and weight-matched animals.

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the test compound.

  • Dose Selection: The starting dose should be based on in vitro data or literature. Subsequent doses should be increased geometrically (e.g., 2x or 3x increments) until signs of toxicity are observed.

  • Administration: Administer the compound and vehicle via the selected route (e.g., oral gavage, intravenous injection). Ensure the administration volume is appropriate for the animal's weight.

  • Monitoring: Observe animals daily for clinical signs of toxicity, such as weight loss, changes in behavior (lethargy, ataxia), ruffled fur, or changes in food/water intake. Record body weights at baseline and at regular intervals (e.g., daily or every other day).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or produce significant adverse effects, often defined as no more than a 10-20% loss in body weight.

Protocol 2: Dose-Response Efficacy Study

Objective: To evaluate the relationship between the dose of a compound and its therapeutic effect in a relevant disease model.

Methodology:

  • Model Induction: Induce the disease or condition in the selected animal model (e.g., tumor cell implantation for an oncology study).

  • Group Allocation: Once the model is established (e.g., tumors reach a specified size), randomize animals into treatment groups (typically n=8-10 per group). Include a vehicle control group and at least 3-4 dose levels of the test compound. Doses should be selected based on the previously determined MTD and expected efficacy range.

  • Treatment: Administer the compound and vehicle according to a predetermined schedule (e.g., once daily for 21 days).

  • Efficacy Assessment: Monitor the therapeutic effect throughout the study. For an oncology study, this would involve regular measurement of tumor volume using calipers.

  • Toxicity Monitoring: Continue to monitor animal health and body weight to ensure the doses are well-tolerated throughout the longer study period.

  • Data Analysis: At the end of the study, plot the dose of the compound against the measured therapeutic response (e.g., tumor growth inhibition). This dose-response curve helps to identify the optimal dose for maximum efficacy with acceptable toxicity.

Visual Guides: Workflows and Pathways

G cluster_plan Phase 1: Planning & Dose Estimation cluster_safety Phase 2: Safety & Tolerability cluster_efficacy Phase 3: Efficacy Testing lit Literature Review & In Vitro Data Analysis allo Allometric Scaling (If Applicable) lit->allo Inform start_dose Estimate Starting Dose lit->start_dose allo->start_dose mtd_study Dose-Range Finding / MTD Study start_dose->mtd_study Guide define_mtd Define MTD & Dose Range mtd_study->define_mtd pk_study Pharmacokinetic (PK) Study (Optional) pk_study->define_mtd Refine efficacy_study Dose-Response Efficacy Study define_mtd->efficacy_study Inform Dose Selection analyze Analyze Dose-Response & Determine Optimal Dose efficacy_study->analyze

Caption: General workflow for in vivo dose optimization.

G start Start groups Allocate Animals to Groups (Vehicle + 3-4 Dose Levels) start->groups admin Administer Single Dose of Compound/Vehicle groups->admin monitor Daily Monitoring: - Clinical Signs - Body Weight admin->monitor decision Toxicity Observed? monitor->decision end_obs Continue Observation (7-14 days) decision->end_obs No endpoint Determine MTD: Highest dose with no unacceptable toxicity decision->endpoint Yes end_obs->endpoint stop End endpoint->stop

Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.

G drug High Dose / Toxic Compound stress Cellular Stress (e.g., DNA Damage) drug->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway related to drug toxicity.

References

Technical Support Center: Troubleshooting Common Contaminants in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common contamination issues encountered during chemical synthesis.

Frequently Asked questions (FAQs)

Q1: What are the most common types of contaminants in a chemical synthesis?

Contaminants in a synthesis can be broadly categorized into three main types:

  • Organic Impurities: These are carbon-based compounds that can originate from several sources, including by-products of the reaction, unreacted starting materials or intermediates, and degradation products.[1][2] They can also be introduced from external sources like grease from glassware joints or plasticizers from tubing.

  • Inorganic Impurities: These non-carbon-based contaminants often stem from reagents, catalysts, or salts used in the synthesis or work-up procedures.[2] Heavy metals can also be introduced from reactors or catalysts.

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed from the final product are a common source of contamination.[1][2]

Q2: My analytical data (e.g., NMR, LC-MS) shows unexpected peaks. How can I begin to identify the source of this contamination?

Identifying the source of unknown peaks requires a systematic approach. Here is a general workflow to follow:

  • Review the Synthesis: Carefully examine every step of your synthetic procedure, including reagents, solvents, and reaction conditions.

  • Analyze Raw Materials: If possible, analyze the starting materials and reagents used in the synthesis to check for impurities.

  • Consider the Work-up: The work-up procedure is a common source of contamination. Consider impurities that could be introduced during extractions, washes, or filtration steps.

  • Evaluate Equipment: Glassware, septa, and filter papers can all be sources of contamination. Ensure all equipment is scrupulously clean.

  • Consult Literature and Databases: Search for known impurities or side products associated with your specific reaction or similar transformations.

Q3: I suspect my product is contaminated with a residual solvent. How can I confirm this and what are the acceptable limits?

Residual solvents can often be identified by ¹H NMR or GC-MS.

  • ¹H NMR: Residual solvents typically show characteristic sharp singlets or multiplets in the ¹H NMR spectrum. You can compare the chemical shifts of the unknown peaks to a reference table of common NMR solvents.

  • GC-MS: Gas Chromatography-Mass Spectrometry is a highly sensitive technique for identifying and quantifying volatile organic compounds, including residual solvents.

Acceptable limits for residual solvents in pharmaceutical products are defined by the International Council for Harmonisation (ICH) Q3C guidelines. Solvents are categorized into three classes based on their toxicity.

Troubleshooting Guides

Guide 1: Unexpected Peaks in NMR Spectra

Issue: Your ¹H NMR spectrum shows peaks that do not correspond to your expected product.

Troubleshooting Steps:

  • Solvent Impurities: Check for peaks corresponding to common NMR solvents (e.g., acetone, grease). Running a blank spectrum of the deuterated solvent can help confirm this.

  • Water: A broad peak, often in the range of 1.5-4.5 ppm in CDCl₃, can indicate the presence of water. To confirm, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The water peak should disappear or shift significantly.

  • Side Products or Unreacted Starting Materials: Compare the spectrum to the NMR spectra of your starting materials and any known or potential side products.

  • Rotational Isomers (Rotamers): Amides and other structures with restricted bond rotation can show multiple sets of peaks for a single compound. Acquiring the spectrum at a higher temperature can cause these peaks to coalesce into a single set.

Guide 2: Contamination in HPLC Analysis

Issue: Your HPLC chromatogram shows unexpected peaks, ghost peaks, or a noisy baseline.

Troubleshooting Steps:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a rising baseline or ghost peaks, especially in gradient elution. Use high-purity (HPLC grade) solvents and freshly prepared mobile phases.

  • Sample Contamination: The contaminant may be present in your sample. Re-purify the sample if necessary.

  • System Contamination: Contamination can accumulate in the injector, tubing, or detector flow cell. Flush the system with a strong solvent to remove adsorbed impurities.

  • Leachables from Vials or Filters: Plastic vials or filter membranes can leach plasticizers or other additives into your sample. Use glass vials and compatible filter materials.

Quantitative Data Summary

The International Council for Harmonisation (ICH) provides guidelines on impurity thresholds in new drug substances (Q3A) and residual solvent limits (Q3C).

Table 1: ICH Thresholds for Impurities in New Drug Substances (Q3A)

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 2: Selected ICH Q3C Limits for Residual Solvents

SolventClassConcentration Limit (ppm)
Benzene12
Carbon Tetrachloride14
Chloroform260
Methanol23000
Acetone35000
Ethanol35000
  • Class 1 solvents are to be avoided.

  • Class 2 solvents should be limited.

  • Class 3 solvents have low toxic potential.

Experimental Protocols

Protocol 1: Identification of Volatile Organic Contaminants by Headspace GC-MS

This method is suitable for identifying residual solvents and other volatile impurities in a solid or liquid sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 100 mg) into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide) if the sample is a solid.

    • Seal the vial with a crimp cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80 °C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • Injection: A heated syringe on the autosampler will automatically withdraw a known volume of the headspace gas and inject it into the GC inlet.

  • GC Separation: The volatile compounds are separated on a capillary GC column based on their boiling points and polarity. A typical temperature program might start at 40 °C and ramp up to 250 °C.

  • MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule. This spectrum is then compared to a library of known compounds for identification.

Protocol 2: Quantitative Analysis of a Known Impurity by ¹H NMR (qNMR)

This protocol describes the use of an internal standard to quantify a known impurity in your sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of your sample containing the impurity.

    • Accurately weigh a specific amount of a stable, pure internal standard that has a resonance that does not overlap with any signals from your sample or the impurity. Maleic anhydride or 1,3,5-trimethoxybenzene are common choices.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate integration.

  • Data Processing:

    • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the impurity and a well-resolved signal from the internal standard.

  • Calculation: The amount of the impurity can be calculated using the following formula:

    Weight_impurity = (Area_impurity / Area_standard) * (MW_impurity / MW_standard) * (N_standard / N_impurity) * Weight_standard

    Where:

    • Area = Integral area of the signal

    • MW = Molecular weight

    • N = Number of protons giving rise to the integrated signal

    • Weight = Mass in mg

Visualizations

Contaminant_Troubleshooting_Workflow start Unexpected Analytical Result (e.g., extra peak) review_synthesis Review Synthesis Protocol (Reagents, Solvents, Conditions) start->review_synthesis analyze_materials Analyze Starting Materials and Reagents review_synthesis->analyze_materials evaluate_workup Evaluate Work-up Procedure (Extractions, Washes, Filtration) review_synthesis->evaluate_workup check_equipment Inspect Equipment (Glassware, Septa, Filters) review_synthesis->check_equipment literature_search Consult Literature and Databases review_synthesis->literature_search identify_source Identify Potential Source(s) analyze_materials->identify_source evaluate_workup->identify_source check_equipment->identify_source literature_search->identify_source remediation Implement Remediation Strategy identify_source->remediation

Caption: A logical workflow for troubleshooting unexpected contaminants.

Analytical_Workflow sample Contaminated Sample hplc HPLC-UV/MS (Non-volatile impurities) sample->hplc gcms GC-MS (Volatile/Semi-volatile impurities) sample->gcms nmr NMR (Structural information, Quantification) sample->nmr data_analysis Data Analysis and Library Search hplc->data_analysis gcms->data_analysis nmr->data_analysis identification Impurity Identification data_analysis->identification

Caption: An overview of analytical techniques for impurity identification.

References

Technical Support Center: The Inoculum Effect in Bactericidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments investigating the impact of inoculum size on bactericidal activity, often referred to as the "inoculum effect."

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect"?

A1: The inoculum effect is an in vitro phenomenon where the minimum inhibitory concentration (MIC) of an antimicrobial agent increases as the initial bacterial inoculum size increases.[1][2] Essentially, a higher starting number of bacteria can make an antimicrobial agent appear less effective. This effect is particularly pronounced for β-lactam antibiotics, especially against bacteria that produce β-lactamase enzymes.[3][4] However, it has also been observed for other antibiotic classes, including glycopeptides, macrolides, aminoglycosides, and fluoroquinolones.[4]

Q2: Why does the inoculum effect occur?

A2: Several mechanisms can contribute to the inoculum effect, including:

  • Enzymatic degradation: At high bacterial densities, the concentration of antibiotic-inactivating enzymes (like β-lactamases) can increase, leading to rapid degradation of the drug before it can act.

  • Reduced drug concentration per cell: With a larger number of bacteria, the number of available drug molecules per bacterial cell decreases, potentially falling below the threshold required for effective killing.

  • Biofilm formation and quorum sensing: High bacterial densities can promote biofilm formation and quorum sensing, which can alter bacterial physiology and increase resistance to antimicrobial agents.

  • Nutrient limitation and altered metabolic states: In a dense culture, nutrient and oxygen availability can become limited, leading to slower bacterial growth or altered metabolic states that make the bacteria less susceptible to certain antibiotics.

Q3: Which antibiotics and bacteria are most commonly associated with the inoculum effect?

A3: The inoculum effect is most frequently observed with β-lactam antibiotics, such as penicillins and cephalosporins, against β-lactamase-producing bacteria like Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. For example, cephalosporins consistently show a significant inoculum effect against these pathogens. Carbapenems are generally less susceptible to this effect. The phenomenon is also a concern for cefazolin activity against methicillin-susceptible Staphylococcus aureus (MSSA) in high-density infections.

Q4: What is a "reverse inoculum effect"?

A4: A reverse inoculum effect is a less common phenomenon where an antibiotic shows increased bactericidal activity at a higher inoculum. For instance, penicillin G has been observed to kill a higher inoculum of Group B streptococci more rapidly than a lower inoculum in some studies.

Troubleshooting Guide

Issue 1: Inconsistent MIC values in antibiotic susceptibility testing.

  • Possible Cause: Variation in the initial inoculum size. Even minor deviations from the standard inoculum concentration can significantly impact the MIC, especially for drugs prone to the inoculum effect. The Clinical and Laboratory Standards Institute (CLSI) recommends an inoculum of approximately 5 x 10^5 CFU/mL, with an acceptable range of 2 x 10^5 to 8 x 10^5 CFU/mL.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure a consistent and accurate method for preparing the bacterial inoculum. This includes using a spectrophotometer to measure the optical density (e.g., to a 0.5 McFarland standard) and performing colony counts to verify the CFU/mL.

    • Verify Inoculum Concentration: For critical experiments, perform viable counts on your starting inoculum to confirm it falls within the recommended range.

    • Use Automated or Semi-Automated Inoculation Methods: To minimize variability, consider using automated or semi-automated systems for inoculating microplates.

Issue 2: An antibiotic appears effective at the standard inoculum but fails to show bactericidal activity in a time-kill assay with a higher starting bacterial density.

  • Possible Cause: A significant inoculum effect is present for the tested antibiotic against the specific bacterial strain. The higher bacterial load in the time-kill assay may be sufficient to overcome the antibiotic's efficacy.

  • Troubleshooting Steps:

    • Perform an Inoculum Effect Test: Systematically test the antibiotic's MIC against a range of inoculum concentrations (e.g., 10^5, 10^6, 10^7, and 10^8 CFU/mL). This will help quantify the extent of the inoculum effect.

    • Adjust Antibiotic Concentration in Time-Kill Assays: Based on the results of the inoculum effect test, consider using higher concentrations of the antibiotic in your time-kill assays to mimic a more clinically relevant scenario for high-density infections.

    • Consider Combination Therapy: In cases of a strong inoculum effect, investigating the synergistic activity of the antibiotic with another agent (e.g., a β-lactamase inhibitor) may be warranted.

Issue 3: Difficulty reproducing time-kill assay results, particularly with β-lactam antibiotics.

  • Possible Cause: Besides inoculum size, other factors can influence the outcome of time-kill assays, such as the growth phase of the bacteria at the time of antibiotic addition and the stability of the antibiotic over the course of the experiment.

  • Troubleshooting Steps:

    • Synchronize Bacterial Growth: Ensure that the bacterial culture is in the logarithmic growth phase when the antibiotic is introduced. This can be achieved by subculturing the bacteria and monitoring its growth curve before starting the assay.

    • Assess Antibiotic Stability: For long-term experiments (e.g., 24 hours), verify the stability of the antibiotic under the experimental conditions (temperature, media). Degradation of the compound can lead to an apparent loss of bactericidal activity.

    • Control for Environmental Factors: Maintain consistent incubation conditions (temperature, aeration, and media composition) across all experiments.

Quantitative Data Summary

The following tables summarize the impact of inoculum size on the Minimum Inhibitory Concentration (MIC) and bactericidal activity for selected antibiotics.

Table 1: Effect of Inoculum Size on MIC of Various Antibiotics

AntibioticBacteriumInoculum Size (CFU/mL)MIC (mg/L)Fold Change in MIC
PiperacillinE. coli ATCC 259221 x 10^52-
1 x 10^8>512>256
CefazolinS. aureus (MSSA)5 x 10^5≤8-
(CzIE positive)5 x 10^7≥16≥2
ImipenemP. aeruginosa1 x 10^52-
1 x 10^784
MeropenemCarbapenem-resistant EnterobacteriaceaeLow (e.g., 2 x 10^5)LowerVaries
High (e.g., 8 x 10^5)HigherVaries

Data compiled from multiple sources.

Table 2: Impact of Inoculum Size on Bactericidal Activity of Amoxicillin against Enterococcus faecalis

Inoculum Size (CFU/mL)Time Point (hours)Mean Log10 CFU/mL Reduction (Wild Type)Mean Log10 CFU/mL Reduction (Mutant)
5 x 10^632.07 ± 0.11.45 ± 0.04
63.15 ± 0.142.48 ± 0.32
244.86 ± 0.624.44 ± 0.33
5 x 10^831.73 ± 0.250.79 ± 0.07
62.83 ± 0.251.1 ± 0.23
244.59 ± 0.72.46 ± 1.26

Data adapted from a study on the in vitro contribution of autolysins to bacterial killing.

Experimental Protocols

Protocol 1: Broth Microdilution Assay to Determine the Inoculum Effect on MIC

This protocol is adapted from standard CLSI guidelines with modifications to assess the impact of varying inoculum sizes.

  • Bacterial Isolate Preparation:

    • Streak the bacterial isolate onto an appropriate agar plate and incubate for 18-24 hours.

    • Select 3-5 well-isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculum Preparation:

    • Prepare serial dilutions of the standardized bacterial suspension to achieve the desired final inoculum concentrations in the microplate wells (e.g., 5 x 10^5 CFU/mL for standard inoculum and 5 x 10^7 CFU/mL for high inoculum).

  • Antibiotic Preparation:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate the wells of the microtiter plates containing the antibiotic dilutions with the prepared bacterial inocula.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Compare the MIC values obtained with the standard and high inocula to determine the presence and magnitude of the inoculum effect.

Protocol 2: Time-Kill Assay

This protocol outlines the steps for performing a time-kill assay to evaluate the bactericidal activity of an antibiotic over time at different inoculum densities.

  • Inoculum Preparation:

    • Prepare a bacterial culture in the logarithmic phase of growth.

    • Dilute the culture in fresh, pre-warmed broth to the desired starting inoculum concentrations (e.g., 5 x 10^5 CFU/mL and 5 x 10^7 CFU/mL).

  • Assay Setup:

    • In sterile flasks or tubes, add the antibiotic at the desired concentration (e.g., 4x MIC).

    • Add the prepared bacterial inoculum to the flasks.

    • Include a growth control flask without any antibiotic.

  • Sampling and Viable Counts:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the samples in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic concentration and inoculum size.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow_Inoculum_Effect Workflow for Assessing Inoculum Effect cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Bacterial Isolate prep_culture Prepare Bacterial Suspension (0.5 McFarland) start->prep_culture prep_inoculum Prepare Serial Dilutions of Inoculum (e.g., 10^5, 10^7 CFU/mL) prep_culture->prep_inoculum inoculate Inoculate Microplates prep_inoculum->inoculate prep_antibiotic Prepare Serial Dilutions of Antibiotic prep_antibiotic->inoculate incubate Incubate (16-20h at 37°C) inoculate->incubate read_mic Read MIC for Each Inoculum incubate->read_mic compare Compare MICs read_mic->compare end End: Determine Inoculum Effect compare->end

Caption: Workflow for Assessing the Inoculum Effect on MIC.

Signaling_Pathway_Inoculum_Effect Logical Relationships in the Inoculum Effect cluster_mechanisms Potential Mechanisms cluster_outcome Outcome inoculum High Inoculum Size enzyme Increased Antibiotic- Inactivating Enzymes inoculum->enzyme leads to drug_per_cell Reduced Drug Molecules per Bacterial Cell inoculum->drug_per_cell results in physiology Altered Bacterial Physiology (e.g., slower growth) inoculum->physiology can cause reduced_activity Reduced Bactericidal Activity enzyme->reduced_activity drug_per_cell->reduced_activity physiology->reduced_activity increased_mic Increased MIC reduced_activity->increased_mic is observed as

Caption: Logical Relationships in the Inoculum Effect.

References

Technical Support Center: Navigating and Mitigating Interference in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of interference in high-throughput screening (HTS) assays. By identifying and mitigating these artifacts, researchers can enhance data quality and increase the efficiency of their drug discovery pipelines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in HTS assays?

A1: False positives in HTS are frequently caused by compound-dependent interference with the assay technology rather than genuine interaction with the biological target. The most prevalent sources of interference include:

  • Compound Autofluorescence: The intrinsic fluorescence of a compound can artificially increase the signal in fluorescence-based assays.[1][2]

  • Compound Aggregation: At certain concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, leading to a false signal.[2][3][4]

  • Luciferase Inhibition: In assays that use luciferase as a reporter, compounds can directly inhibit the enzyme, leading to a decrease in the luminescent signal that can be misinterpreted as a desired biological effect.

  • Redox Activity: Redox-active compounds can interfere with assay components by generating reactive oxygen species (ROS), which can lead to non-specific inhibition of proteins.

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to frequently appear as hits in multiple HTS assays due to non-specific interactions.

Q2: How can I proactively minimize assay interference during HTS setup?

A2: Proactive measures during assay development can significantly reduce the impact of interference. Consider the following strategies:

  • Assay Technology Selection: Choose an assay technology that is less susceptible to the known liabilities of your compound library.

  • Buffer Optimization: The inclusion of non-ionic detergents, such as 0.01% Triton X-100, can help to prevent compound aggregation.

  • Reagent Concentration: Carefully titrate the concentrations of enzymes, substrates, and detection reagents to ensure a robust signal-to-background ratio, which can help to minimize the impact of weakly interfering compounds.

  • Use of Control Compounds: Include known interfering compounds as controls to assess the sensitivity of your assay to different interference mechanisms.

Q3: What is a counter-screen and why is it important?

A3: A counter-screen is a secondary assay designed to identify compounds that interfere with the primary assay's technology, independent of the biological target. Running counter-screens is crucial for eliminating false positives and ensuring that resources are focused on genuine hits. For instance, a luciferase inhibition counter-screen would be used for a primary assay that relies on a luciferase reporter.

Troubleshooting Guides

Issue 1: High background fluorescence or unexpected fluorescent signals.

Possible Cause: Compound autofluorescence.

Troubleshooting Steps:

  • Pre-read Plates: Before adding assay reagents, read the fluorescence of the compound plates at the same excitation and emission wavelengths used in the assay. This will identify intrinsically fluorescent compounds.

  • Spectral Shift Analysis: If possible, measure the emission spectrum of the interfering compound. A different emission profile compared to the assay's fluorophore can confirm autofluorescence.

  • Wavelength Selection: If the compound's fluorescence spectrum is known, consider using fluorophores with excitation and emission wavelengths that do not overlap.

  • Autofluorescence Counter-Screen: Perform a specific counter-screen to quantify the level of compound fluorescence.

Issue 2: High number of hits that are not reproducible in orthogonal assays.

Possible Cause: Compound aggregation.

Troubleshooting Steps:

  • Detergent Sensitivity Assay: Re-run the assay for the hit compounds in the presence and absence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant decrease in activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.

  • Concentration-Response Curve Analysis: Aggregating compounds often exhibit steep, non-stoichiometric concentration-response curves.

  • Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of aggregates by the compound in the assay buffer.

Issue 3: In a luciferase-based reporter assay, many compounds show inhibition.

Possible Cause: Direct inhibition of the luciferase enzyme.

Troubleshooting Steps:

  • Luciferase Inhibition Counter-Screen: Perform a biochemical assay using purified luciferase enzyme and the hit compounds. This will directly measure the inhibitory activity of the compounds on the reporter enzyme itself.

  • Orthogonal Reporter System: If possible, confirm the biological activity using a different reporter system that is not based on luciferase, such as a fluorescent protein or a colorimetric enzyme.

Issue 4: Inconsistent results in assays containing reducing agents like DTT.

Possible Cause: Redox activity of the compounds.

Troubleshooting Steps:

  • Redox-Activity Assay: Employ an assay to detect the generation of reactive oxygen species (ROS), such as hydrogen peroxide, by the compounds in the presence of the reducing agent used in the primary assay.

  • Vary Reducing Agent: Test the activity of the hit compounds with a different reducing agent to see if the effect is specific to the one used in the primary screen.

Quantitative Data Summary

The following tables summarize the prevalence of common HTS interferences and typical concentration ranges where these effects are observed.

Interference TypePrevalence in HTS LibrariesSource
Luciferase Inhibition~5% of compounds at 11µM
9.9% of 8,305 chemicals tested
Compound Aggregation1.7% - 1.9% of libraries screened
95% of actives in one screen were detergent-sensitive
Autofluorescence (Red)0.5% of 8,305 chemicals tested
Interference TypeTypical Concentration Range for InterferenceSource
Compound AggregationCritical Aggregation Concentration (CAC) typically in the low-to-mid micromolar range
AutofluorescenceOften problematic when compounds are screened at ≥10µM and the assay fluorophore is at ≤1nM

Experimental Protocols

Autofluorescence Counter-Screen Protocol

Objective: To identify and quantify the intrinsic fluorescence of test compounds.

Materials:

  • 384-well, black, clear-bottom plates

  • Test compounds dissolved in DMSO

  • Assay buffer (same as the primary HTS assay)

  • Fluorescence plate reader

Procedure:

  • Dispense 1 µL of each test compound from the library plate into a corresponding well of a new 384-well plate.

  • Add 99 µL of assay buffer to each well.

  • Mix the plate gently for 1 minute.

  • Centrifuge the plate at 1,000 rpm for 1 minute to bring all liquid to the bottom of the wells.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Read the fluorescence of the plate using the same excitation and emission wavelengths and gain settings as the primary HTS assay.

  • Data Analysis: Wells showing fluorescence intensity significantly above the background (buffer + DMSO) are flagged as autofluorescent.

Compound Aggregation (Detergent-Based) Counter-Screen Protocol

Objective: To identify compounds that inhibit the target protein through a non-specific aggregation-based mechanism.

Materials:

  • 384-well assay plates

  • Test compounds dissolved in DMSO

  • Target enzyme and substrate

  • Assay buffer

  • Assay buffer containing 0.02% Triton X-100

  • Plate reader for signal detection

Procedure:

  • Prepare two sets of assay plates.

  • To the first set of plates, add the test compounds, target enzyme, and assay buffer.

  • To the second set of plates, add the test compounds, target enzyme, and assay buffer containing 0.02% Triton X-100.

  • Initiate the enzymatic reaction by adding the substrate to both sets of plates.

  • Incubate the plates under the same conditions as the primary HTS assay.

  • Measure the activity on a plate reader.

  • Data Analysis: Compare the percent inhibition of each compound in the presence and absence of Triton X-100. A significant reduction in inhibition in the presence of the detergent suggests an aggregation-based mechanism.

Luciferase Inhibition Counter-Screen Protocol

Objective: To identify compounds that directly inhibit the activity of the luciferase enzyme.

Materials:

  • 384-well, white, opaque plates

  • Test compounds dissolved in DMSO

  • Purified recombinant luciferase enzyme (e.g., Firefly luciferase)

  • Luciferase assay reagent (containing luciferin and ATP)

  • Assay buffer

  • Luminometer

Procedure:

  • Dispense 1 µL of each test compound into the wells of a 384-well plate.

  • Add 20 µL of a solution containing purified luciferase enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Add 20 µL of the luciferase assay reagent to each well.

  • Mix the plate gently for 30 seconds.

  • Read the luminescence signal using a luminometer.

  • Data Analysis: Wells with a significant decrease in luminescence compared to the vehicle control (DMSO) indicate luciferase inhibition.

Visualizations

HTS_Interference_Workflow cluster_0 Primary High-Throughput Screen cluster_1 Hit Identification cluster_2 Interference Counter-Screens cluster_3 Hit Validation Primary_Screen Primary HTS Assay Identify_Hits Identify Initial Hits Primary_Screen->Identify_Hits Autofluorescence Autofluorescence Counter-Screen Identify_Hits->Autofluorescence Fluorescence Assay Aggregation Aggregation Counter-Screen Identify_Hits->Aggregation Luciferase Luciferase Inhibition Counter-Screen Identify_Hits->Luciferase Luciferase Assay Redox Redox Activity Counter-Screen Identify_Hits->Redox Redox-sensitive Assay Triage Triage False Positives Autofluorescence->Triage Aggregation->Triage Luciferase->Triage Redox->Triage Orthogonal_Assay Orthogonal Assay Confirmation Triage->Orthogonal_Assay Filter Hits Validated_Hits Validated Hits for Further Study Orthogonal_Assay->Validated_Hits

Caption: Workflow for identifying and triaging interfering compounds in HTS.

Troubleshooting_Decision_Tree cluster_fluorescence Fluorescence-Based Assay? cluster_luciferase Luciferase-Based Assay? cluster_aggregation General Interference Start High Rate of False Positives in HTS Assay Is_Fluorescence Fluorescence- based assay? Start->Is_Fluorescence Check_Autofluorescence Perform Autofluorescence Counter-Screen Is_Fluorescence->Check_Autofluorescence Yes Is_Luciferase Luciferase- based assay? Is_Fluorescence->Is_Luciferase No Is_Autofluorescent Compounds Autofluorescent? Check_Autofluorescence->Is_Autofluorescent Flag_Autofluorescent Flag/Remove Autofluorescent Hits Is_Autofluorescent->Flag_Autofluorescent Yes Is_Autofluorescent->Is_Luciferase No Flag_Autofluorescent->Is_Luciferase Check_Luciferase_Inhibition Perform Luciferase Inhibition Counter-Screen Is_Luciferase->Check_Luciferase_Inhibition Yes Check_Aggregation Perform Aggregation (Detergent) Assay Is_Luciferase->Check_Aggregation No Is_Inhibitor Compounds Inhibit Luciferase? Check_Luciferase_Inhibition->Is_Inhibitor Flag_Inhibitors Flag/Remove Luciferase Inhibitors Is_Inhibitor->Flag_Inhibitors Yes Is_Inhibitor->Check_Aggregation No Flag_Inhibitors->Check_Aggregation Is_Aggregator Activity sensitive to detergent? Check_Aggregation->Is_Aggregator Flag_Aggregators Flag/Remove Aggregating Compounds Is_Aggregator->Flag_Aggregators Yes Validated_Hits Proceed with Validated Hits Is_Aggregator->Validated_Hits No Flag_Aggregators->Validated_Hits

Caption: Decision tree for troubleshooting common HTS assay interferences.

References

Delafloxacin and Cross-Resistance to Other Quinolones: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding issues of delafloxacin cross-resistance with other quinolones.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of delafloxacin, and how does it differ from other fluoroquinolones?

Delafloxacin is an anionic fluoroquinolone that inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV.[1][2][3][4] Unlike many other fluoroquinolones which may show a preference for one enzyme over the other, delafloxacin exhibits a balanced dual-targeting mechanism.[4] This dual action is believed to contribute to its potent activity and may lower the potential for the development of resistance, as mutations in both target enzymes would be required for significant resistance to emerge.

Q2: Can bacteria resistant to other fluoroquinolones, such as ciprofloxacin or levofloxacin, be susceptible to delafloxacin?

Yes, it is possible for bacterial isolates resistant to other fluoroquinolones to remain susceptible to delafloxacin. This is particularly observed in Gram-positive organisms like Staphylococcus aureus (including MRSA). The reason for this retained activity lies in delafloxacin's potent and balanced inhibition of both DNA gyrase and topoisomerase IV. Often, low-level resistance to other quinolones is mediated by a single mutation in one of these target enzymes. Delafloxacin may still effectively inhibit the non-mutated enzyme, thus maintaining its antibacterial effect. However, high-level resistance to other fluoroquinolones, often resulting from multiple mutations in the quinolone resistance-determining regions (QRDRs) of both gyrA and parC genes, is more likely to confer cross-resistance to delafloxacin.

Q3: What are the primary mechanisms of resistance to delafloxacin?

The primary mechanisms of resistance to delafloxacin are similar to those for other fluoroquinolones and include:

  • Target-site mutations: Alterations in the QRDRs of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common resistance mechanism. Multiple mutations are typically required to confer significant resistance to delafloxacin.

  • Efflux pumps: The over-expression of efflux pumps, which actively transport the drug out of the bacterial cell, can also contribute to delafloxacin resistance.

Q4: Is cross-resistance to delafloxacin more common in Gram-positive or Gram-negative bacteria?

While delafloxacin demonstrates potent activity against a broad spectrum of bacteria, the patterns of cross-resistance can differ. Generally, delafloxacin retains better activity against fluoroquinolone-resistant Gram-positive bacteria, such as MRSA, compared to Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. In many Gram-negative isolates, resistance to other fluoroquinolones, especially when high-level, often predicts resistance to delafloxacin.

Troubleshooting Guides

Problem: My bacterial isolate is resistant to ciprofloxacin and/or levofloxacin. How do I determine if it is susceptible to delafloxacin?

Solution:

  • Perform Antimicrobial Susceptibility Testing (AST): The most direct way to determine susceptibility is to perform an AST for delafloxacin. The recommended method is broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Interpret MIC values: Compare the obtained delafloxacin MIC value to the established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to categorize the isolate as susceptible, intermediate, or resistant.

  • Consider the bacterial species: Be aware that breakpoints can be species-specific.

  • Investigate resistance mechanisms: If the isolate is found to be resistant to delafloxacin, you can further investigate the underlying mechanisms by sequencing the QRDRs of gyrA and parC and evaluating efflux pump activity.

Problem: I am observing inconsistent delafloxacin MIC results for my isolates.

Solution:

  • Review your AST protocol: Ensure strict adherence to standardized protocols from CLSI or EUCAST for broth microdilution. Pay close attention to inoculum preparation, cation concentration in the Mueller-Hinton broth, incubation conditions (time and temperature), and reading of the results.

  • Quality Control: Regularly test quality control strains with known delafloxacin MIC values to ensure the accuracy and reproducibility of your assay.

  • Check the delafloxacin stock solution: Ensure the delafloxacin stock solution is properly prepared, stored, and has not expired.

  • Consider the possibility of mixed cultures: Streak the isolate on an appropriate agar plate to check for purity.

Data Presentation

Table 1: Delafloxacin MIC Values for Quinolone-Susceptible and -Resistant Staphylococcus aureus

Isolate TypeQuinolone Resistance ProfileDelafloxacin MIC50 (µg/mL)Delafloxacin MIC90 (µg/mL)
MSSALevofloxacin-Susceptible0.0040.008
MRSALevofloxacin-Susceptible0.0040.008
MSSALevofloxacin-Resistant0.120.25
MRSALevofloxacin-Resistant0.120.25

Data compiled from multiple sources.

Table 2: Delafloxacin MIC Values for Quinolone-Susceptible and -Resistant Pseudomonas aeruginosa

Isolate TypeQuinolone Resistance ProfileDelafloxacin MIC50 (µg/mL)Delafloxacin MIC90 (µg/mL)
P. aeruginosaCiprofloxacin-Susceptible0.251
P. aeruginosaCiprofloxacin-Resistant4>32

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Delafloxacin Antimicrobial Susceptibility Testing by Broth Microdilution (CLSI Guidelines)

This protocol is a general guideline and should be supplemented with the detailed procedures outlined in the most recent CLSI M07 document.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Within 15 minutes, dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Delafloxacin Dilutions:

    • Prepare a stock solution of delafloxacin in a suitable solvent as recommended by the manufacturer.

    • Perform serial two-fold dilutions of delafloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.001 to 16 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the delafloxacin dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria.

  • Interpretation of Results:

    • The MIC is the lowest concentration of delafloxacin that completely inhibits visible growth of the organism.

    • Compare the MIC value to the current CLSI breakpoints for delafloxacin for the specific organism being tested to determine if it is susceptible, intermediate, or resistant.

Protocol 2: Sequencing of Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC

This protocol provides a general workflow. Primer sequences and PCR conditions may need to be optimized based on the bacterial species and available sequencing technology.

  • DNA Extraction:

    • Extract genomic DNA from a pure overnight culture of the bacterial isolate using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

  • PCR Amplification:

    • Design or obtain primers that flank the QRDRs of the gyrA and parC genes.

    • Perform PCR using the extracted genomic DNA as a template. A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Use a thermal cycler with an optimized program for denaturation, annealing, and extension steps.

  • PCR Product Purification:

    • Verify the size of the PCR product by agarose gel electrophoresis.

    • Purify the PCR product to remove primers, dNTPs, and other components of the PCR mixture using a commercial PCR purification kit.

  • DNA Sequencing:

    • Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained DNA sequence with the wild-type reference sequence for gyrA and parC of the corresponding bacterial species.

    • Identify any nucleotide substitutions and determine the resulting amino acid changes in the QRDRs.

Protocol 3: Ethidium Bromide Efflux Assay

This is a general protocol to assess efflux pump activity.

  • Bacterial Cell Preparation:

    • Grow the bacterial isolate to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the same buffer to a specific optical density.

  • Ethidium Bromide Loading:

    • Incubate the bacterial suspension with a sub-inhibitory concentration of ethidium bromide in the presence of an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenylhydrazone (CCCP) to facilitate the loading of ethidium bromide into the cells.

  • Efflux Initiation:

    • Centrifuge the loaded cells to remove the extracellular ethidium bromide and the EPI.

    • Resuspend the cells in a buffer containing a carbon source (e.g., glucose) to energize the efflux pumps.

  • Fluorescence Monitoring:

    • Monitor the decrease in fluorescence over time using a fluorometer. The rate of decrease in fluorescence corresponds to the rate of ethidium bromide efflux.

    • Compare the efflux rate of the test isolate to that of a known wild-type strain and a strain with known over-expression of efflux pumps.

Mandatory Visualizations

G cluster_0 Quinolone Action and Resistance cluster_1 Resistance Mechanisms quinolone Quinolone (e.g., Delafloxacin) gyrase DNA Gyrase (gyrA/gyrB) quinolone->gyrase Inhibition topoIV Topoisomerase IV (parC/parE) quinolone->topoIV Inhibition dna_replication DNA Replication gyrase->dna_replication topoIV->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to gyrase_mutation gyrA/gyrB Mutation gyrase_mutation->gyrase Alters target topoIV_mutation parC/parE Mutation topoIV_mutation->topoIV Alters target efflux Efflux Pump Overexpression efflux->quinolone Removes drug

Caption: Mechanism of quinolone action and resistance.

G start Start: Isolate shows resistance to other quinolones ast Perform Delafloxacin Antimicrobial Susceptibility Testing (AST) start->ast mic Determine Minimum Inhibitory Concentration (MIC) ast->mic interpret Interpret MIC using CLSI/EUCAST breakpoints mic->interpret susceptible Susceptible to Delafloxacin interpret->susceptible Susceptible resistant Resistant to Delafloxacin interpret->resistant Resistant investigate Investigate Resistance Mechanisms resistant->investigate sequencing Sequence QRDRs (gyrA/parC) investigate->sequencing efflux Assess Efflux Pump Activity investigate->efflux

Caption: Workflow for investigating delafloxacin cross-resistance.

References

Technical Support Center: Synthesis of Piromidic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Piromidic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when synthesizing this compound derivatives?

A1: Researchers often face three primary challenges: low reaction yields, difficulties in product purification, and the occurrence of side reactions.[1] Suboptimal reaction conditions, impure starting materials, and incorrect stoichiometry are common root causes.[1]

Q2: Why is the purity of starting materials so critical for the synthesis?

A2: The quality of the starting materials is crucial because impurities can directly interfere with the reaction mechanism.[1] For instance, aldehydes used in condensation reactions can oxidize into carboxylic acids, and other reagents might undergo hydrolysis, leading to the formation of unwanted side products and reducing the overall yield.[1]

Q3: How do different reaction conditions impact the synthesis outcome?

A3: Reaction conditions such as temperature, choice of solvent, catalyst, and reaction time significantly influence the yield and purity of the final product.[1] An excessively high temperature may cause decomposition, while a low temperature can lead to an incomplete or very slow reaction. The catalyst and solvent system are key to promoting the desired reaction pathway and minimizing side reactions.

Q4: What is a common synthetic route for creating new this compound derivatives?

A4: A frequently used method is the Mannich reaction. This approach involves reacting a suitable heterocyclic thione with formaldehyde and this compound to generate novel derivatives. This method is effective for introducing new functional groups to the core structure.

Troubleshooting Guides

Problem: Low Reaction Yield

Low yields are a frequent issue in multi-step organic syntheses, including those for this compound derivatives. The following guide helps diagnose and resolve potential causes.

Troubleshooting Low Yields

Potential Cause Recommended Action Verification / Monitoring
Impure Starting Materials Ensure the purity of all reagents. Aldehydes can oxidize, and β-ketoesters can hydrolyze. Use freshly distilled or purified materials if purity is questionable. Verify purity using techniques like NMR or GC-MS before starting the reaction.
Incorrect Stoichiometry Accurately weigh all reactants and calculate the molar ratios carefully. An incorrect ratio can lead to the incomplete conversion of the limiting reagent. Double-check all calculations and measurements. Use calibrated weighing instruments.
Suboptimal Reaction Conditions Optimize temperature, solvent, and catalyst. The original protocols for similar heterocyclic syntheses often have low yields, necessitating modern improvements with different catalysts. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and identify the formation of side products.
Reversible Reaction Steps If a step in the synthesis is reversible, ensure the efficient removal of byproducts (e.g., water) to shift the equilibrium towards the product side. Use techniques like a Dean-Stark apparatus for water removal if applicable to the reaction.

| Steric Hindrance | Bulky substituents on the starting materials can physically block the reaction sites, leading to lower yields. | If possible, consider alternative starting materials with less steric bulk or modify the reaction conditions (e.g., higher temperature, longer reaction time) to overcome the hindrance. |

A logical workflow for troubleshooting low reaction yields.

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure check_stoichiometry Check Reagent Stoichiometry check_purity->check_stoichiometry Purity OK purify_reagents->check_stoichiometry reweigh_reagents Recalculate & Re-weigh check_stoichiometry->reweigh_reagents Incorrect check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_stoichiometry->check_conditions Ratios OK reweigh_reagents->check_conditions optimize_conditions Systematically Optimize Conditions (e.g., DOE) check_conditions->optimize_conditions Not Optimized monitor_reaction Monitor Reaction with TLC/LC-MS check_conditions->monitor_reaction Conditions OK optimize_conditions->monitor_reaction proceed Proceed with Optimized Protocol monitor_reaction->proceed

Caption: A logical workflow for troubleshooting low reaction yields.

Problem: Difficulty in Product Purification

Purifying the final this compound derivative can be complex due to the presence of unreacted starting materials, catalysts, and side products.

Troubleshooting Purification Issues

Purification Method Best For Key Considerations Troubleshooting Steps
Recrystallization Crystalline solid products. Often the first method of choice. Solvent Selection: The product should be soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain soluble. Test a range of solvents (polar, non-polar) in small test tubes. If a single solvent doesn't work, try a binary solvent system.

| Column Chromatography | Oily products, non-crystalline solids, or mixtures with very similar solubility profiles to the desired product. | Stationary Phase: Silica gel is common. For certain compounds, C18 (reversed-phase) or amine-functionalized columns may provide better separation. Mobile Phase: The solvent system must provide good separation between the product and impurities on a TLC plate before scaling up to a column. | Perform a TLC analysis first to find an eluent system that gives the target compound an Rf value of ~0.3. If peaks are too close, try a different solvent system or a different type of column. |

A decision-making workflow for troubleshooting product purification.

Purification_Workflow start Crude Product Obtained is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily find_solvent Screen for suitable solvent/solvent system try_recrystallization->find_solvent crystals_form Do pure crystals form? find_solvent->crystals_form crystals_form->column_chromatography No product_isolated Pure Product Isolated crystals_form->product_isolated Yes select_column Select Stationary Phase (Silica, C18, Amine) column_chromatography->select_column develop_mobile_phase Develop Mobile Phase using TLC select_column->develop_mobile_phase run_column Run Column & Collect Fractions develop_mobile_phase->run_column analyze_fractions Analyze Fractions (TLC/LC-MS) run_column->analyze_fractions analyze_fractions->product_isolated

Caption: A decision-making workflow for troubleshooting product purification.

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative via Mannich Reaction

This protocol is adapted from a known procedure for synthesizing new this compound derivatives and serves as a general guideline.

Materials:

  • Appropriate 4,5-disubstituted 1,2,4-triazole-3-thione derivative

  • This compound

  • Formaldehyde (37% solution)

  • Ethanol (96%)

  • Methanol (for recrystallization)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Conical flask

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a conical flask, dissolve 0.003 mol of the selected 4,5-disubstituted 1,2,4-triazole-3-thione derivative in 5 mL of 96% ethanol with stirring.

  • To this solution, add 200 µL of formaldehyde followed by 0.0033 mol of this compound.

  • Stir the reaction mixture vigorously using a magnetic stirrer at room temperature for 1 hour.

  • Monitor the reaction progress using TLC (see Protocol 2).

  • After 1 hour (or upon completion as indicated by TLC), add 15 mL of distilled water to the flask to precipitate the product.

  • Filter the resulting precipitate using a Büchner funnel and wash the solid with a small amount of cold distilled water.

  • Recrystallize the crude product from methanol to obtain the purified this compound derivative.

  • Dry the final product under vacuum and characterize it using appropriate analytical techniques (NMR, MS, IR).

A diagram illustrating the general experimental workflow.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis dissolve Dissolve Thione in Ethanol add_reagents Add Formaldehyde & this compound dissolve->add_reagents stir Stir at Room Temp (1 hour) add_reagents->stir monitor Monitor with TLC stir->monitor precipitate Add Water to Precipitate Product monitor->precipitate filter Filter Crude Solid precipitate->filter recrystallize Recrystallize from Methanol filter->recrystallize dry Dry Final Product recrystallize->dry characterize Characterize (NMR, MS, IR) dry->characterize

Caption: General experimental workflow for synthesizing a this compound derivative.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Appropriate eluent (solvent system)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare a developing chamber by adding the chosen eluent to a depth of ~0.5 cm. Cover the chamber and let the atmosphere saturate.

  • Using a capillary tube, carefully spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting materials as references.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level.

  • Allow the eluent to run up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry completely.

  • Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.

  • Calculate the Retention Factor (Rf) for each spot to track consistency. The reaction is considered complete when the starting material spot is no longer visible.

References

Technical Support Center: Piromidic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Piromidic acid in experimental media.

Troubleshooting Guide

This guide addresses common issues encountered during the handling of this compound in the laboratory.

Problem Potential Cause Solution
Precipitate forms immediately upon adding stock solution to aqueous media. Poor Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in neutral aqueous solutions. The solvent shift from a high-solubility organic stock (like DMSO) to the aqueous medium causes it to crash out.[1]1. Optimize Dilution Technique: Add the stock solution drop-wise into the vortexing or stirring media to avoid localized high concentrations. 2. Use an Intermediate Dilution Step: First, dilute the concentrated stock into a smaller volume of serum-free media, then add this to the final volume. 3. Lower Final Concentration: Test if a lower final concentration of this compound remains in solution.
Stock solution is cloudy or contains precipitate after thawing. Freeze-Thaw Instability: The compound may have poor solubility at lower temperatures and has precipitated during the freeze-thaw cycle.1. Gentle Re-dissolving: Warm the stock solution to 37°C and vortex or sonicate to try and redissolve the compound before use. 2. Prepare Fresh Solutions: If precipitation persists, it is best to prepare fresh stock solutions before each experiment. 3. Aliquot Stock: Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Precipitate appears over time during incubation at 37°C. pH Shift in Media: The CO₂ environment in an incubator can lower the pH of the culture medium, reducing the solubility of weakly acidic compounds.[2] Interaction with Media Components: this compound may interact with salts (e.g., calcium, magnesium) or proteins in the media, forming insoluble complexes over time.[2]1. Ensure Proper Buffering: Use a medium that is well-buffered for the CO₂ concentration of your incubator to maintain a stable pH. 2. Solubility Testing: Before a critical experiment, perform a small-scale test by incubating this compound in the specific medium for the intended duration to check for stability. 3. Consider Serum-Free Media: If interactions with serum proteins are suspected, test the experiment in a serum-free formulation if possible.
Difficulty dissolving this compound for the initial stock solution. Inappropriate Solvent: this compound has low solubility in many common solvents.1. Use an Appropriate Organic Solvent: DMSO is a common choice. Gentle warming and sonication can aid dissolution. 2. Utilize pH to Aid Solubility: As a carboxylic acid, this compound's solubility increases significantly at higher pH. A related compound, Pipemidic acid, is highly soluble in 1 M NaOH.[3] Preparing a high-concentration stock in a basic solution (e.g., 0.1 M NaOH) before diluting into buffered media can be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for keeping this compound in solution?

Q2: What is the maximum recommended concentration of DMSO in my final cell culture medium?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). While some robust cell lines may tolerate up to 0.5%, it is critical to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent.

Q3: Can I dissolve this compound directly in PBS or cell culture medium?

A3: This is not recommended. Due to its poor aqueous solubility at neutral pH, attempting to dissolve this compound directly in buffered solutions will likely result in incomplete dissolution and precipitation. A high-concentration stock solution should first be prepared in a suitable organic solvent like DMSO or a basic aqueous solution.

Q4: How does temperature affect the solubility of this compound?

A4: Temperature shifts are a common cause of precipitation. High-concentration stock solutions stored at cold temperatures (-20°C or -80°C) may precipitate upon thawing. Conversely, pre-warming the cell culture medium to 37°C can slightly improve the solubility of the compound upon dilution. Avoid repeated freeze-thaw cycles by storing stock solutions in single-use aliquots.

Quantitative Data: Solubility of this compound and Related Compounds

The following table summarizes known solubility data for this compound and the closely related compound, Pipemidic acid. This data can be used as a reference when preparing solutions.

CompoundSolventSolubilityNotes
This compound Chloroform1 mg/mL
This compound EthanolSlightly Soluble
Pipemidic Acid Water (25°C)0.322 mg/mLData for a closely related compound.
Pipemidic Acid DMSO5 mg/mLRequires sonication.
Pipemidic Acid 1 M NaOH100 mg/mLDemonstrates high solubility in basic solutions.
Pipemidic Acid PBS (pH 7.2)0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound powder (MW: 288.3 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Carefully weigh out 2.88 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium

Objective: To dilute the concentrated stock solution into the final working concentration in cell culture medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Calculate Volume: Determine the volume of stock solution needed for your desired final concentration. For example, to make a 10 µM solution in 10 mL of medium, you would need 10 µL of the 10 mM stock (a 1:1000 dilution).

  • Perform Dilution:

    • Dispense the 10 mL of pre-warmed medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the 10 µL of stock solution drop-by-drop directly into the liquid, avoiding contact with the tube walls.

  • Final Mix: Cap the tube and invert it several times to ensure homogeneity. Do not vortex vigorously, as this can cause foaming.

  • Use Immediately: Use the freshly prepared medium for your experiment promptly. Visually inspect for any signs of precipitation before adding it to your cells.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Media q1 When did it occur? start->q1 a1 Immediately upon dilution q1->a1 a2 During incubation (over time) q1->a2 a3 After thawing stock solution q1->a3 sol1 Improve Dilution: 1. Add drop-wise to vortexing media 2. Use intermediate dilution step 3. Lower final concentration a1->sol1 sol2 Check Media Stability: 1. Ensure proper pH buffering 2. Test stability over time 3. Consider serum-free media a2->sol2 sol3 Improve Stock Handling: 1. Warm gently and vortex/sonicate 2. Prepare fresh stock 3. Aliquot to avoid freeze-thaw a3->sol3

Caption: Troubleshooting workflow for this compound precipitation.

pH_Solubility_Relationship cluster_low_ph Low pH (e.g., < 6.0) cluster_high_ph High pH (e.g., > 7.5) low_ph_mol This compound (HA) -COOH (Protonated) Poorly water-soluble precipitate Precipitation Occurs low_ph_mol->precipitate Insoluble Form increase_ph + OH⁻ (Increase pH) low_ph_mol->increase_ph high_ph_mol Piromidate (A⁻) -COO⁻ (Deprotonated) Highly water-soluble soluble Remains in Solution high_ph_mol->soluble Soluble Ionic Form increase_ph->high_ph_mol

Caption: Effect of pH on this compound solubility.

References

Validation & Comparative

A Comparative Efficacy Analysis: Piromidic Acid vs. Pipemidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of first-generation quinolone antibiotics, both piromidic acid and pipemidic acid have historically played a role in the treatment of urinary tract and intestinal infections. This guide provides a detailed, objective comparison of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals. Pipemidic acid, a derivative of this compound, has been shown to exhibit enhanced antibacterial potency, particularly against Gram-negative pathogens.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Pipemidic acid, focusing on their in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC) and pharmacokinetic properties.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

BacteriumThis compound (µg/mL)Pipemidic Acid (µg/mL)
Escherichia coliData not available0.98 - 473
Pseudomonas aeruginosaData not available12.5 - 25
Proteus mirabilisData not available0.98 - 7.81
Salmonella typhimuriumData not available0.98 - 7.81
Klebsiella pneumoniae>1003.13
Enterobacter cloacae>1006.25
Serratia marcescens>1001.56
Staphylococcus aureusData not available12.5

Note: A direct side-by-side comparative study providing MIC values for both compounds against the same panel of bacteria was not found in the reviewed literature. The data for Pipemidic acid is compiled from multiple sources and may show ranges due to variations in experimental conditions and strains tested.

Table 2: Pharmacokinetic Parameters in Humans

ParameterThis compoundPipemidic Acid
Oral Bioavailability Well absorbed93.1 ± 11%
Peak Serum Concentration (Cmax) Data not available4.3 ± 0.5 µg/mL (after 500 mg dose)
Time to Peak Concentration (Tmax) Data not available1.2 ± 0.1 hours
Elimination Half-life (t1/2) Data not available3.4 ± 0.2 hours
Protein Binding Data not available13.4 ± 2.7%
Volume of Distribution (Vd) Data not available1.9 ± 0.2 L/kg
Renal Clearance Data not available4.3 ± 0.7 mL/min/kg
Total Clearance Data not available6.3 ± 0.5 mL/min/kg

Mechanism of Action

Both this compound and pipemidic acid are bactericidal agents that function by inhibiting bacterial DNA synthesis.[1] Their primary target is DNA gyrase (a type II topoisomerase), an essential enzyme for bacterial DNA replication, transcription, and repair.[1] By binding to the A subunit of DNA gyrase, these quinolones interfere with the enzyme's ability to introduce negative supercoils into the DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death.[1] Pipemidic acid is a derivative of this compound and its greater potency is attributed to its chemical structure.[2]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Inhibition leads to Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Allows unwinding for replication Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of Piromidic and Pipemidic acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinolone antibiotics.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Quinolone Stock Solutions:

  • Accurately weigh the quinolone compound (this compound or Pipemidic acid).
  • Dissolve in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution with sterile distilled water) to create a high-concentration stock solution (e.g., 1000 µg/mL).
  • Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) directly in 96-well microtiter plates.
  • The final volume in each well after adding the bacterial inoculum should be 100 µL.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. MIC Determination:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the quinolone that shows no visible growth.

"Start" [label="Start: Prepare Quinolone Stock Solution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Serial_Dilution" [label="Perform Serial Dilutions in Microtiter Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inoculum_Prep" [label="Prepare Standardized Bacterial Inoculum", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inoculation" [label="Inoculate Microtiter Plate Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubation" [label="Incubate at 35-37°C for 16-20h", fillcolor="#FBBC05", fontcolor="#202124"]; "Read_MIC" [label="Visually Determine MIC\n(Lowest concentration with no growth)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Start" -> "Serial_Dilution"; "Inoculum_Prep" -> "Inoculation"; "Serial_Dilution" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Read_MIC"; "Read_MIC" -> "End"; }

Caption: Workflow for Broth Microdilution MIC Testing.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This reference method involves incorporating the antimicrobial agent directly into the agar medium.

1. Preparation of Quinolone-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of the quinolone stock solution.
  • For each concentration, add a specific volume of the quinolone solution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.
  • Pour the agar into sterile petri dishes and allow them to solidify. Include a control plate with no quinolone.

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
  • Further dilute the inoculum to achieve a final concentration that will deliver approximately 1 x 10⁴ CFU per spot when applied to the agar plate.

3. Inoculation:

  • Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the quinolone-containing and control agar plates.

4. Incubation:

  • Allow the inoculum spots to dry before inverting the plates.
  • Incubate the plates at 35-37°C for 16-20 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of the quinolone that completely inhibits the growth of the bacteria, observed as the absence of colonies at the inoculation spot.

Conclusion

The available evidence indicates that pipemidic acid is a more potent antibacterial agent than its parent compound, this compound.[2] This is particularly evident in its activity against Gram-negative bacteria, including clinically significant pathogens like Pseudomonas aeruginosa. Furthermore, pipemidic acid may retain activity against bacteria that have developed resistance to this compound. While both agents share the same mechanism of action, the enhanced efficacy of pipemidic acid suggests that its structural modifications lead to a more effective interaction with bacterial DNA gyrase. For researchers and drug development professionals, these findings underscore the potential for targeted chemical modifications to improve the efficacy of existing antibiotic scaffolds. Further head-to-head comparative studies with comprehensive MIC panels would be beneficial to fully elucidate the therapeutic advantages of pipemidic acid over this compound.

References

a head-to-head comparison of DNA gyrase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of DNA gyrase inhibitors, supported by experimental data, is crucial for researchers in microbiology and drug development. This guide provides a head-to-head comparison of different classes of DNA gyrase inhibitors, focusing on their mechanism of action, inhibitory potency, and antibacterial activity. All quantitative data is summarized in tables, and detailed methodologies for key experiments are provided.

Mechanism of Action and Classification

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[1] Inhibitors of this enzyme can be broadly classified based on the subunit of the gyrase they target. DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits.[2][3]

  • Quinolones (e.g., Fluoroquinolones): This class of synthetic antibiotics targets the GyrA subunit.[1] They act as topoisomerase poisons by trapping the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately cell death.[1] Ciprofloxacin and levofloxacin are prominent examples of fluoroquinolones.

  • Aminocoumarins: These are natural antibiotics that inhibit the ATPase activity of the GyrB subunit, which is essential for the supercoiling function of DNA gyrase. Novobiocin and coumermycin are well-known aminocoumarins.

  • Spiropyrimidinetriones: This is a newer class of synthetic inhibitors that also target DNA gyrase but with a mode of action distinct from fluoroquinolones, allowing them to be effective against fluoroquinolone-resistant strains. Zoliflodacin is a notable member of this class, particularly for its activity against Neisseria gonorrhoeae.

Below is a diagram illustrating the classification of these DNA gyrase inhibitors.

G Classification of DNA Gyrase Inhibitors cluster_quinolones Examples cluster_aminocoumarins Examples cluster_spiropyrimidinetriones Examples A DNA Gyrase Inhibitors B Quinolones (Target: GyrA) A->B C Aminocoumarins (Target: GyrB) A->C D Spiropyrimidinetriones (Target: Gyrase) A->D Ciprofloxacin Ciprofloxacin B->Ciprofloxacin Levofloxacin Levofloxacin B->Levofloxacin Novobiocin Novobiocin C->Novobiocin Coumermycin Coumermycin C->Coumermycin Zoliflodacin Zoliflodacin D->Zoliflodacin

Caption: Classification of DNA gyrase inhibitors by target subunit.

Performance Data: A Head-to-Head Comparison

The efficacy of DNA gyrase inhibitors can be quantified by their 50% inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains.

Table 1: IC50 Values against DNA Gyrase

This table summarizes the concentration of each inhibitor required to reduce the in vitro activity of DNA gyrase by 50%.

Inhibitor ClassInhibitorTarget OrganismIC50 (µg/mL)Reference
Fluoroquinolones CiprofloxacinE. coli0.5 - 1.5
S. aureus12 - >100
M. tuberculosis12.2
LevofloxacinE. coli2.50
M. tuberculosis13.9
Aminocoumarins NovobiocinE. coliVaries
S. aureus0.006 - 0.01
ClorobiocinS. aureus0.006 - 0.01
Spiropyrimidinetriones ZoliflodacinN. gonorrhoeae-
S. aureusWeak inhibitor

Note: IC50 values for aminocoumarins can vary significantly between different studies and assay conditions. Zoliflodacin's primary characterization is through MIC values against whole cells.

Table 2: MIC Values against Bacterial Strains

This table presents the minimum concentration of each inhibitor required to inhibit the visible growth of different bacterial species.

Inhibitor ClassInhibitorE. coli (µg/mL)S. aureus (µg/mL)N. gonorrhoeae (µg/mL)Reference
Fluoroquinolones Ciprofloxacin0.0160.6 - 12.5-
Levofloxacin---
Aminocoumarins NovobiocinHigh0.063-
Spiropyrimidinetriones Zoliflodacin--≤0.002 - 0.25

Note: The MIC for Novobiocin against E. coli is generally high, indicating poor activity against Gram-negative bacteria. The MIC values for Zoliflodacin against other Gram-negative bacteria like Klebsiella pneumoniae are in the range of 2-64 µg/mL.

Experimental Protocols

Standardized protocols are essential for the accurate evaluation and comparison of DNA gyrase inhibitors. Below are outlines for two key assays.

DNA Gyrase Supercoiling Assay

This in vitro assay measures the ability of an inhibitor to prevent the enzyme from introducing negative supercoils into relaxed circular DNA.

Objective: To determine the IC50 value of a test compound against DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 1.8 mM spermidine, 5 mM DTT, 6.5% glycerol, 0.1 mg/mL albumin)

  • ATP solution

  • Test inhibitor at various concentrations

  • Stop solution (e.g., containing SDS and EDTA)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures on ice, each containing assay buffer, relaxed plasmid DNA, and ATP.

  • Add the test inhibitor at a range of concentrations to the respective reaction tubes. A control with no inhibitor should be included.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reactions by adding the stop solution.

  • Analyze the products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Stain the gel and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled DNA in each lane. The IC50 is the inhibitor concentration that reduces the amount of supercoiled DNA by 50% compared to the no-inhibitor control.

Broth Microdilution for MIC Determination

This whole-cell assay determines the minimum concentration of an antibiotic required to inhibit bacterial growth.

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a standard density (e.g., 0.5 McFarland standard)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test inhibitor stock solution

  • Incubator

Procedure:

  • Serially dilute the test inhibitor in the broth medium across the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension. Include a positive control well (bacteria, no inhibitor) and a negative control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

  • The MIC is the lowest concentration of the inhibitor at which there is no visible growth.

The following diagram outlines the general workflow for evaluating a novel DNA gyrase inhibitor.

G Workflow for DNA Gyrase Inhibitor Evaluation A Synthesize/Isolate Novel Compound B Primary Screening: DNA Gyrase Supercoiling Assay A->B C Determine IC50 Value B->C D Secondary Screening: Antibacterial Susceptibility Testing (Broth Microdilution) C->D E Determine MIC Values (vs. various strains) D->E F Mechanism of Action Studies (e.g., target subunit identification) E->F G Lead Optimization F->G

Caption: A typical workflow for the evaluation of a new DNA gyrase inhibitor.

Conclusion

The comparison of DNA gyrase inhibitors reveals distinct classes with different mechanisms of action and antibacterial spectra. Fluoroquinolones have a broad spectrum of activity but are facing increasing resistance. Aminocoumarins are potent against Gram-positive bacteria but generally less effective against Gram-negative organisms. The emergence of new classes like spiropyrimidinetriones offers promising alternatives, particularly for treating infections caused by resistant pathogens. The selection of an appropriate inhibitor for research or therapeutic development depends on the target pathogen and the desired spectrum of activity. The experimental protocols provided here serve as a foundation for the standardized evaluation of these and future DNA gyrase inhibitors.

References

Unveiling the Truth: A Comparative Guide to Validating Mechanism of Action with Genetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a clear and accurate mechanism of action (MOA) is a cornerstone of successful therapeutic development. Genetic studies offer a powerful and increasingly indispensable toolkit for rigorously validating a drug's intended biological pathway. This guide provides an objective comparison of key genetic methodologies, supported by experimental data and detailed protocols, to empower informed decisions in your research and development pipeline.

The path from a promising compound to an approved drug is fraught with challenges, with a significant portion of clinical trial failures attributed to a lack of efficacy stemming from an incomplete or incorrect understanding of the drug's MOA.[1][2][3] Integrating genetic evidence into the early stages of drug discovery has been shown to significantly increase the likelihood of clinical success.[1][2] Studies have indicated that drug targets with direct genetic support are more than twice as likely to lead to an approved therapeutic.

This guide will delve into three powerful genetic approaches for MOA validation: CRISPR-based screens, Quantitative Trait Locus (QTL) analysis, and the use of knockout animal models. We will explore their principles, compare their strengths and weaknesses, and provide the necessary details to implement these techniques in your own research.

Comparing the Arsenal: A Head-to-Head Look at Genetic Validation Techniques

Choosing the right genetic validation strategy depends on a multitude of factors, including the specific biological question, the available resources, and the stage of drug development. The following table summarizes the key performance characteristics of CRISPR screens, QTL analysis, and knockout models.

FeatureCRISPR ScreensQuantitative Trait Locus (QTL) AnalysisKnockout Models (Mouse)
Primary Application High-throughput identification of genes that modulate drug response or phenotype.Mapping genetic regions associated with variable drug response in a population.In-depth in vivo analysis of the physiological consequences of target gene inactivation.
Throughput High (genome-scale)Medium to HighLow
Biological System In vitro (cell lines)In vivo (populations, e.g., mouse crosses) or in vitroIn vivo (whole organism)
Key Output List of "hit" genes that, when perturbed, alter sensitivity to a compound.Genomic loci (QTLs) linked to a specific trait or drug response.Phenotypic characterization of the organism lacking the target gene.
Concordance with Human Disease Moderate (dependent on the cell model's relevance)High (can directly use human population data or relevant animal models)High (mouse physiology can often recapitulate human disease)
Time to Result Weeks to monthsMonths to yearsMonths to over a year
Cost ModerateHighVery High
Resolution Gene-levelGenomic region (can be broad)Gene-level
Causality Inference Strong (direct gene perturbation)Correlational (requires further validation to pinpoint causal gene)Strong (direct gene knockout)

In Focus: A Deeper Dive into Genetic Validation Methodologies

CRISPR Screens: Unbiased Discovery at Scale

CRISPR-Cas9 technology has revolutionized genetic screening, offering a precise and efficient way to systematically knock out every gene in the genome and assess the impact on cellular phenotype, including response to a drug.

A key advantage of CRISPR screens is their unbiased, genome-wide nature, which can uncover novel and unexpected components of a drug's MOA. For instance, a CRISPR screen can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby confirming the on-target effect or revealing off-target liabilities and downstream signaling pathways.

CRISPR_Workflow cluster_setup Screen Setup cluster_selection Selection cluster_analysis Analysis A Design & Synthesize sgRNA Library B Package into Lentivirus A->B C Transduce Cas9-expressing Cell Line B->C D Treat with Drug of Interest C->D E Collect Surviving (or non-surviving) Cells D->E F Genomic DNA Extraction E->F G PCR Amplify & Deep Sequence sgRNAs F->G H Identify Enriched/ Depleted sgRNAs (Hits) G->H QTL_Logic cluster_input Input Data cluster_analysis Analysis cluster_output Output A Genotypic Data (Genetic Markers) C Statistical Correlation (LOD Score Calculation) A->C B Phenotypic Data (e.g., Drug IC50) B->C D QTL Map (Genomic Regions) C->D E Candidate Genes within QTL D->E Signaling_Pathway cluster_knockout Knockout Model Drug Drug Target Target Protein Drug->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Phenotype Cellular Phenotype Downstream1->Phenotype Downstream2->Phenotype

References

A Comparative Analysis of Bactericidal and Bacteriostatic Effects on Bacterial Growth

Author: BenchChem Technical Support Team. Date: November 2025

In the field of antimicrobial research and drug development, understanding the precise nature of an antibiotic's effect on bacterial populations is paramount. The distinction between bactericidal and bacteriostatic mechanisms of action forms a fundamental basis for classifying and deploying these critical therapeutic agents. While bactericidal agents directly cause bacterial cell death, bacteriostatic agents inhibit their growth and replication, relying on the host's immune system to clear the infection. This guide provides an objective comparison of these two effects, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their work.

Defining the Difference: A Quantitative Approach

The classification of an antimicrobial agent as either bactericidal or bacteriostatic is not merely descriptive but is defined by quantitative laboratory measurements. The two key parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a 24-hour incubation period.[1] The MBC, on the other hand, is the lowest concentration of the antibiotic that results in a ≥99.9% (or a 1,000-fold) reduction in the initial bacterial inoculum over the same period.[2]

The relationship between these two values, expressed as the MBC/MIC ratio, provides the basis for classification:

  • Bactericidal: An antibiotic is considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ≤ 4).[1][2]

  • Bacteriostatic: An antibiotic is classified as bacteriostatic if its MBC is more than four times its MIC (MBC/MIC > 4).[1]

It is important to note that this distinction can be concentration-dependent and may vary for different bacterial species.

Comparative Efficacy: In Vitro Data

The following table presents representative MIC and MBC values for bactericidal and bacteriostatic antibiotics against common laboratory reference strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This data illustrates the quantitative differences in their antimicrobial activity.

AntibioticClassMechanism of ActionTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
Ampicillin Beta-lactamInhibits cell wall synthesisS. aureus ATCC 292130.06250.1252Bactericidal
Ciprofloxacin FluoroquinoloneInhibits DNA replicationE. coli ATCC 259220.00780.01562Bactericidal
Tetracycline TetracyclineInhibits protein synthesisE. coli ATCC 259222>128>64Bacteriostatic
Erythromycin MacrolideInhibits protein synthesisS. aureus ATCC 292130.5>128>256Bacteriostatic

Note: The presented values are representative and can vary based on the specific experimental conditions and laboratory.

Experimental Protocols

Accurate and reproducible determination of MIC and MBC values is crucial for the classification and comparison of antimicrobial agents. The following are detailed methodologies for these key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a target microorganism.

Materials:

  • Target microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution

  • Sterile 96-well microtiter plates

  • Sterile saline or CAMHB for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the target microorganism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of Antimicrobial Agent:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the antimicrobial agent stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC has been determined and establishes the lowest concentration of the antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

    • Spot-inoculate or spread the aliquot onto a sterile MHA plate. Be sure to label the plate corresponding to the concentration of the antimicrobial agent in the well.

    • As a control, plate an aliquot from the growth control well (well 11) to confirm the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined by plating a dilution of the initial inoculum prepared in Protocol 1).

Mechanisms of Action: Visualized Pathways

The differing effects of bactericidal and bacteriostatic agents stem from their distinct molecular targets and mechanisms of action. The following diagrams illustrate the pathways for a representative bactericidal and bacteriostatic antibiotic.

Bactericidal_Mechanism cluster_ext Extracellular Space cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis Beta-lactam Beta-lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Beta-lactam->PBP Binds and Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan->Cell_Lysis Weakened Cell Wall

Bactericidal Mechanism of Beta-Lactam Antibiotics

Bacteriostatic_Mechanism cluster_ext Extracellular Space cluster_cell Bacterial Cell cluster_ribosome Protein Synthesis Tetracycline Tetracycline 30S_Subunit 30S Ribosomal Subunit Tetracycline->30S_Subunit Reversibly Binds Protein_Elongation Protein Elongation 30S_Subunit->Protein_Elongation Facilitates tRNA Aminoacyl-tRNA tRNA->30S_Subunit Binds to A-site Growth_Inhibition Growth Inhibition (Bacteriostatic Effect) Protein_Elongation->Growth_Inhibition Blocked

Bacteriostatic Mechanism of Tetracycline Antibiotics

Conclusion

The distinction between bactericidal and bacteriostatic effects is a cornerstone of antimicrobial research. While the in vitro definitions based on MIC and MBC values provide a clear framework for classification, the clinical relevance of this distinction is a subject of ongoing discussion. For many infections, particularly in immunocompetent hosts, clinical outcomes may not significantly differ between treatment with bactericidal or bacteriostatic agents. However, in certain severe infections or in immunocompromised patients, a bactericidal agent may be preferred. A thorough understanding of the mechanisms of action, supported by robust experimental data, is essential for the rational selection and development of new antimicrobial therapies to combat the growing threat of antibiotic resistance.

References

a in vitro comparison of Piromidic acid and ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial agents, the quinolone class has long been a cornerstone in the treatment of various bacterial infections. This guide provides an in vitro comparison of an early-generation quinolone, Piromidic acid, and a widely used second-generation fluoroquinolone, Ciprofloxacin. The following sections detail their mechanisms of action, comparative antibacterial efficacy through quantitative data, and the experimental protocols used to derive these findings.

Mechanism of Action: Targeting Bacterial DNA Replication

Both this compound and Ciprofloxacin exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication. Their primary target is DNA gyrase (a type II topoisomerase), which is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[1][2] Ciprofloxacin also inhibits topoisomerase IV, another type II topoisomerase involved in the separation of replicated chromosomal DNA during cell division.[3][4] By binding to the enzyme-DNA complex, these antibiotics stabilize it, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[4]

cluster_drug Antibiotic Action cluster_bacterial_cell Bacterial Cell Piromidic_acid This compound DNA_gyrase DNA Gyrase (Topoisomerase II) Piromidic_acid->DNA_gyrase Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_replication DNA Replication & Transcription DNA_gyrase->DNA_replication Topoisomerase_IV->DNA_replication Cell_death Bacterial Cell Death DNA_replication->Cell_death Leads to

Mechanism of action for this compound and Ciprofloxacin.

Comparative Antibacterial Activity

The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The data presented below is a summary of MIC values obtained from a comparative study against a range of clinical isolates. It is important to note that the data for this compound is represented by its close structural analogue, Pipemidic acid, due to the limited availability of direct comparative studies involving this compound.

Bacterial SpeciesNumber of StrainsThis compound (as Pipemidic acid) MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Escherichia coli150>1280.25
Klebsiella spp.86>1280.5
Enterobacter spp.51640.5
Proteus mirabilis40320.25
Providencia stuartii25>1282
Morganella morganii23320.25
Citrobacter spp.21640.5
Serratia spp.20641
Pseudomonas aeruginosa50>1282
Staphylococcus aureus30161

MIC90: The concentration of the antibiotic required to inhibit the growth of 90% of the tested bacterial isolates. Data for Pipemidic acid and Ciprofloxacin is adapted from a study by Muytjens et al. (1983).

The results clearly indicate that Ciprofloxacin has significantly greater in vitro activity against the tested Gram-negative and Gram-positive bacteria compared to Pipemidic acid.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the in vitro activity of antimicrobial agents. The following outlines a typical broth microdilution protocol.

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Agent Stock Solutions:

  • A stock solution of the antimicrobial agent (this compound or Ciprofloxacin) is prepared in a suitable solvent at a high concentration.

  • Serial twofold dilutions of the stock solution are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired range of concentrations for testing.

2. Inoculum Preparation:

  • The bacterial strain to be tested is cultured on an appropriate agar medium overnight.

  • Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • A 96-well microtiter plate is used. Each well in a row contains a different concentration of the antibiotic in 100 µL of CAMHB.

  • Each well is then inoculated with 100 µL of the standardized bacterial suspension.

  • A growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing only CAMHB) are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, the plate is visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Start Start Prepare_Antibiotic Prepare serial dilutions of antibiotic in broth Start->Prepare_Antibiotic Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity and determine MIC Incubate->Read_Results End End Read_Results->End

Experimental workflow for MIC determination.

References

Assessing the Synergistic Effects of Piromidic Acid with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial agents. This guide provides a comparative assessment of the synergistic effects of Piromidic acid, a first-generation quinolone antibiotic, when used in combination with other drugs. Due to the limited availability of specific quantitative data on this compound, this guide will leverage data from its close derivative, Pipemidic acid, to illustrate the potential for synergistic interactions.

Data Presentation: Synergistic Activity of Pipemidic Acid with Ciprofloxacin

A key study investigated the synergistic effects of Pipemidic acid in combination with Ciprofloxacin against a panel of clinically relevant bacteria. The findings, determined by the checkerboard method, indicated a synergistic influence across all tested species. While the precise Fractional Inhibitory Concentration (FIC) indices from the original study are not publicly available, the qualitative results strongly suggest a beneficial interaction.

Below is a table summarizing the observed synergistic interactions. It is important to note that "Synergy" in this context implies that the combined effect of the two drugs is greater than the sum of their individual effects, leading to enhanced bacterial inhibition at lower concentrations of each drug.

Drug Combination Bacterial Species Observed Effect
Pipemidic Acid + CiprofloxacinEscherichia coliSynergy[1]
Pipemidic Acid + CiprofloxacinKlebsiella pneumoniae/Klebsiella oxytocaSynergy[1]
Pipemidic Acid + CiprofloxacinPseudomonas aeruginosaSynergy[1]
Pipemidic Acid + CiprofloxacinStaphylococcus aureusSynergy[1]

Experimental Protocols: The Checkerboard Assay

The checkerboard assay is a standard in vitro method used to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Principle:

This method involves testing a range of concentrations of two drugs, both individually and in combination, against a standardized bacterial inoculum. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.

Materials:
  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and the second test drug

  • Incubator

Procedure:
  • Preparation of Drug Dilutions: Two-fold serial dilutions of this compound are prepared horizontally across the microtiter plate, while two-fold serial dilutions of the second drug are prepared vertically. This creates a matrix of varying drug concentrations in each well.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).

  • Controls: Each plate includes wells with only the bacterial inoculum (growth control), wells with each drug alone (to determine the Minimum Inhibitory Concentration - MIC - of each drug individually), and wells with only broth (sterility control).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FIC index is then calculated using the following formula:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    The interaction is interpreted as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Mandatory Visualization

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis DrugA This compound Stock Plate 96-Well Plate Setup: - Serial dilutions of Drug A (horizontal) - Serial dilutions of Drug B (vertical) - Controls (Drugs alone, Growth, Sterility) DrugA->Plate DrugB Partner Drug Stock DrugB->Plate Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Incubation Incubate at 37°C for 18-24h Plate->Incubation Read_MIC Read MICs Incubation->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpretation Interpret Results: Synergy, Additive, or Antagonism Calc_FIC->Interpretation

A simplified workflow of the checkerboard assay for synergy testing.

Proposed Mechanism of Synergy: Dual Targeting of DNA Gyrase

This compound and other quinolones, such as ciprofloxacin, exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. A potential mechanism for the observed synergy between two quinolone antibiotics is the enhanced inhibition of this critical enzyme.

Synergy_Mechanism cluster_target Bacterial Target cluster_effect Cellular Effect Piromidic_Acid This compound DNA_Gyrase DNA Gyrase Piromidic_Acid->DNA_Gyrase Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

References

Efficacy of Alternative Antimicrobials in Nalidixic Acid-Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of nalidixic acid-resistant bacterial strains presents a significant challenge in the treatment of infectious diseases. This guide provides an objective comparison of the efficacy of alternative antimicrobial agents against these resistant strains, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in the replication and validation of these findings.

Comparative Efficacy of Antimicrobial Agents

The following tables summarize the in vitro and clinical efficacy of various antibiotics against nalidixic acid-resistant Gram-negative bacteria, primarily focusing on Salmonella species and Escherichia coli.

Table 1: In Vitro Susceptibility of Nalidixic Acid-Resistant Salmonella Typhi

Antimicrobial AgentMIC Range (μg/mL) for Nalidixic Acid-Resistant StrainsInterpretation
Ciprofloxacin0.023 - 0.38[1]Decreased susceptibility
Gatifloxacin0.25 - 0.5[2]Susceptible
Azithromycin-Generally susceptible, but resistance has been reported[3]
Ceftriaxone-Generally susceptible[4]

Note: Strains resistant to nalidixic acid often exhibit a higher Minimum Inhibitory Concentration (MIC) for ciprofloxacin, even if they fall within the susceptible range by standard disk diffusion tests[1]. This can lead to clinical treatment failure.

Table 2: Clinical Outcomes of Alternative Antibiotics in Enteric Fever Caused by Nalidixic Acid-Resistant S. Typhi

Treatment RegimenMean Fever Clearance Time (Days)Clinical Cure RateRelapse Rate
Azithromycin3.68 - 4.4890% - 94%0%
Ceftriaxone3.95 - 4.3290% - 97.9%<8%
Gatifloxacin6--

Table 3: Comparative Efficacy in Acute Urinary Tract Infections (UTIs)

Treatment RegimenClinical Cure Rate (4 weeks post-therapy)Bacteriological Cure Rate (4 weeks post-therapy)
Nalidixic Acid90.0%74.0%
Trimethoprim/Sulfamethoxazole93.0%72.0%

Experimental Protocols

Detailed methodologies for antimicrobial susceptibility testing are crucial for reproducible results. The following are standardized protocols based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to a panel of antibiotics impregnated on paper disks.

a. Inoculum Preparation:

  • From a pure, overnight agar culture, select 3-4 colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This suspension should be used within 15 minutes of preparation.

b. Inoculation of Mueller-Hinton Agar Plate:

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 5-15 minutes with the lid in place.

c. Application of Antibiotic Disks:

  • Aseptically apply the antibiotic disks to the surface of the inoculated agar plate.

  • Ensure disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.

  • Apply the disks within 15 minutes of inoculation.

d. Incubation:

  • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Incubation should begin within 15 minutes of disk application.

e. Interpretation:

  • Measure the diameter of the zones of complete inhibition in millimeters.

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

a. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of each antibiotic at a concentration that is at least double the highest concentration to be tested.

  • In a 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into each well.

  • Add 100 µL of the 2x antibiotic stock solution to the first column of wells.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

b. Inoculum Preparation and Inoculation:

  • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension.

c. Incubation:

  • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of nalidixic acid, the pathways of resistance, and a typical workflow for antimicrobial susceptibility testing.

Nalidixic_Acid_Mechanism cluster_bacterium Bacterial Cell NA Nalidixic Acid DNA_Gyrase DNA Gyrase (gyrA/gyrB) NA->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC/parE) NA->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death Topoisomerase_IV->DNA_Replication Enables DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of nalidixic acid.

Resistance_Mechanisms cluster_resistance Nalidixic Acid Resistance Resistance Resistance to Nalidixic Acid Target_Mutation Target Site Mutation Resistance->Target_Mutation Efflux_Pump Increased Efflux Resistance->Efflux_Pump Plasmid_Resistance Plasmid-Mediated Resistance (qnr genes) Resistance->Plasmid_Resistance gyrA gyrA gene mutation Target_Mutation->gyrA e.g. parC parC gene mutation Target_Mutation->parC e.g.

Caption: Mechanisms of resistance to nalidixic acid.

AST_Workflow start Start: Isolate pure bacterial colony prep_inoculum Prepare inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate Mueller-Hinton agar plate prep_inoculum->inoculate apply_disks Apply antibiotic disks inoculate->apply_disks incubate Incubate at 35°C for 16-18 hours apply_disks->incubate measure Measure zones of inhibition incubate->measure interpret Interpret results (S, I, R) measure->interpret report Report findings interpret->report

Caption: Workflow for disk diffusion antimicrobial susceptibility testing.

References

A Comparative Analysis of Side Effect Profiles of Early Quinolone Antibacterials

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the side effect profiles of first-generation quinolones, including nalidixic acid, cinoxacin, and oxolinic acid. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows. The development of quinolones began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[1][2] These early agents were primarily effective against gram-negative bacteria and were mainly used for treating urinary tract infections.[3][4][5] However, their use has been largely superseded by newer fluoroquinolones due to factors including a higher incidence of side effects and the development of bacterial resistance. Recently, regulatory bodies like the European Medicines Agency (EMA) have recommended the suspension of marketing authorizations for medicines containing nalidixic acid and cinoxacin due to reports of serious, disabling, and potentially permanent side effects.

Comparative Side Effect Incidence

The following table summarizes the reported incidence and nature of adverse effects associated with early quinolones. Data is compiled from clinical studies and post-marketing surveillance.

Side Effect CategorySpecific EffectNalidixic AcidCinoxacinOxolinic Acid
Overall Incidence Any Adverse EffectHigher incidence compared to other quinolones.~5% of treated patients.10% to 45% of patients.
Gastrointestinal Nausea, Vomiting, Diarrhea, Abdominal PainCommonly reported.Occurs in <3% to ~3% of patients.Common; includes nausea, vomiting, diarrhea, and abdominal pain.
Central Nervous System (CNS) Drowsiness, Weakness, Headache, Dizziness, VertigoFrequently observed.Occurs in ~1% to 2% of patients; includes headache and dizziness.Most commonly reported side effect; includes insomnia, restlessness, and dizziness.
Convulsions/SeizuresRare (<0.1%); may also cause increased intracranial pressure.Reported in patients receiving quinolone class antimicrobials.Can occur, particularly in patients with predisposing conditions.
Hypersensitivity Rash, Urticaria (Hives), Pruritus (Itching)Rash is reported most often.Occurs in <3% of patients; includes rash, urticaria, pruritus, and edema.Possible, ranging from mild skin rashes to severe reactions.
AnaphylaxisCan cause serious allergic reactions, including anaphylaxis.Rare cases have been reported.Possible, though relatively rare.
Dermatologic PhotosensitivityReactions are related to sun exposure and can be severe, with large bullae.May cause increased sensitivity to sunlight.Patients may experience photosensitivity.
Musculoskeletal Tendonitis / Tendon RuptureRarely may cause inflammation or tearing of a tendon.Class effect for quinolones.Not prominently mentioned, but a class effect.
Hematologic Hemolytic Anemia, Thrombocytopenia, LeukopeniaCan occur, especially in patients with G6PD deficiency.Rare reports of thrombocytopenia.Possible alterations in blood cell counts.
Hepatic Elevated Liver EnzymesHepatotoxicity has been reported.Rare transient elevations of liver function tests.Can affect the liver, although less common.
Renal Renal ImpairmentSignificant since it's used for UTIs.Can cause crystalluria; patients should be well-hydrated.Potential for renal toxicity, especially in patients with pre-existing kidney conditions.

Experimental Protocols

To evaluate the toxicological profiles of quinolones, specific experimental models are employed. Below are detailed methodologies for assessing two significant side effects: phototoxicity and cardiotoxicity.

Protocol for Assessing Phototoxicity (In Vivo)

This protocol describes a method to evaluate drug-induced photosensitivity in an animal model.

  • Animal Model : BALB/c mice are typically used for these studies.

  • Drug Administration : A quinolone is administered orally (p.o.) to the mice.

  • UVA Irradiation : Simultaneously with or shortly after drug administration, the animals are exposed to Ultraviolet-A (UVA) radiation for a specified period, often around 4 hours.

  • Endpoint Assessment : The primary endpoint is the induction of auricular (ear) skin inflammation.

  • Inflammation Measurement :

    • Edema : The degree of swelling in the ear is measured.

    • Histopathology : Skin biopsies are taken to assess for neutrophil infiltration in the dermis, a key sign of inflammation.

  • Mechanistic Analysis : To understand the underlying pathways, various inhibitors can be co-administered:

    • Antioxidants : To determine the role of reactive oxygen species.

    • Cyclooxygenase (COX) inhibitors : To assess the involvement of prostaglandins.

    • 5-lipoxygenase inhibitors or histamine antagonists : To rule out the involvement of leukotrienes or histamine.

Protocol for Assessing Cardiotoxicity (In Vitro)

This protocol outlines a high-throughput method using human-derived cells to screen for drug-induced cardiotoxicity.

  • Cell Model : Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used as they closely mimic the physiology of human heart cells.

  • Cell Culture : The hiPSC-CMs are cultured to form a confluent, spontaneously beating monolayer or three-dimensional cardiac tissues.

  • Drug Application : The cultured cardiac tissues are exposed to a range of concentrations of the test quinolone.

  • Toxicity Assessments : Multiple endpoints are evaluated to provide a comprehensive toxicity profile:

    • Cell Viability Assays : To determine the concentration at which the drug causes cell death (cytotoxicity).

    • Mitochondrial Function Assays : Mitochondrial impairment is a common mechanism of cardiotoxicity. Assays can measure changes in mitochondrial membrane potential or oxygen consumption rates.

    • Electrophysiological Analysis : Microelectrode arrays or patch-clamp techniques are used to measure changes in field potential or action potential duration. This is critical for assessing proarrhythmic risk, such as QT interval prolongation, which is a known class effect of quinolones.

    • Contractility Measurement : Video microscopy and motion vector analysis are used to assess drug effects on the contractility and beat rate of the cardiomyocytes.

  • Data Integration : The results from the various assays are integrated to predict the overall cardiotoxic risk and potential mechanisms of toxicity.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide clear visual summaries of complex biological processes and experimental designs.

Signaling Pathway of Quinolone-Induced Phototoxicity

The mechanism of quinolone phototoxicity is believed to involve the generation of reactive oxygen species that trigger an inflammatory cascade. This process primarily involves dermal fibroblasts and the release of prostaglandins.

G cluster_trigger Trigger cluster_cellular Cellular Response cluster_outcome Outcome Quinolone Quinolone Trigger_Point Quinolone->Trigger_Point UVA UVA Irradiation UVA->Trigger_Point ROS Reactive Oxygen Species (ROS) Generation Trigger_Point->ROS Kinase PKC & TK Activation ROS->Kinase triggers Fibroblasts Dermal Fibroblasts Kinase->Fibroblasts activates PG_Release Prostaglandin (PG) Release Fibroblasts->PG_Release stimulates Inflammation Skin Inflammation (Edema, Neutrophil Infiltration) PG_Release->Inflammation leads to

Caption: Signaling pathway for quinolone-induced phototoxicity.
Experimental Workflow for In Vitro Cardiotoxicity Assessment

The following diagram illustrates a standardized workflow for testing the potential cardiotoxic effects of early quinolones using modern cell-based assays.

G cluster_assays Concurrent Assays Start Start: Culture hiPSC-CMs Exposure Drug Exposure: Apply Early Quinolone (Dose-Response) Start->Exposure Assay1 Cell Viability (Cytotoxicity) Exposure->Assay1 Assay2 Mitochondrial Function (e.g., Oxygen Consumption) Exposure->Assay2 Assay3 Electrophysiology (e.g., Action Potential) Exposure->Assay3 Assay4 Contractility (Beat Rate & Force) Exposure->Assay4 Analysis Data Analysis & Risk Assessment Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis End End: Cardiotoxicity Profile Analysis->End

Caption: Workflow for in vitro cardiotoxicity screening.

References

Unveiling the Molecular Target of Piromidic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Piromidic acid, a first-generation quinolone antibiotic, exerts its antibacterial effects by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. This guide provides a comprehensive comparison of this compound with other quinolone antibiotics, offering researchers, scientists, and drug development professionals valuable insights into its mechanism of action and performance, supported by experimental data and detailed protocols.

This compound, a synthetic pyridopyrimidine antibacterial agent, disrupts bacterial DNA replication and repair mechanisms, ultimately leading to cell death. Its primary molecular targets are DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA. By inhibiting their function, this compound and other quinolones induce the formation of a stable complex between the enzyme and DNA, resulting in double-strand DNA breaks.

This guide will delve into a comparative analysis of this compound with its predecessor, Nalidixic acid, a related first-generation quinolone, Pipemidic acid, and the more modern fluoroquinolone, Ciprofloxacin. The comparison will focus on their in vitro activity against common uropathogenic bacteria and their inhibitory effects on the primary molecular target, DNA gyrase.

Comparative In Vitro Activity

The antibacterial efficacy of this compound and its counterparts is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for these quinolones against common urinary tract pathogens.

AntibioticEscherichia coli (MIC in µg/mL)Klebsiella pneumoniae (MIC in µg/mL)Proteus mirabilis (MIC in µg/mL)
This compound Data not availableData not availableData not available
Nalidixic acid 1 - >1284 - >1282 - >128
Pipemidic acid Generally more potent than Piromidic and Nalidixic acid[1]Generally more potent than Piromidic and Nalidixic acid[1]Generally more potent than Piromidic and Nalidixic acid[1]
Ciprofloxacin ≤0.03 - >64≤0.03 - >64≤0.03 - >32

Note: The provided MIC ranges are compiled from various sources and can vary depending on the specific bacterial strain and testing methodology.

Inhibition of Bacterial DNA Gyrase

The potency of quinolone antibiotics against their molecular target, DNA gyrase, is assessed by in vitro enzyme inhibition assays, which determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

AntibioticDNA Gyrase IC50 (µM)
This compound Data not available
Nalidixic acid ~1800
Pipemidic acid Data not available
Ciprofloxacin ~1

Note: IC50 values can vary based on the specific assay conditions and the source of the enzyme.

Mechanism of Action: Targeting DNA Gyrase and Topoisomerase IV

The signaling pathway below illustrates the mechanism of action of quinolone antibiotics, including this compound.

References

Comparative Guide to the Metabolic Stability of Piromidic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of Piromidic acid, a first-generation quinolone antibiotic, and its key analogs. The information presented is intended to support drug discovery and development efforts by providing insights into the structure-metabolism relationships of this class of compounds. The data and protocols are compiled from established principles of drug metabolism and available scientific literature.

Executive Summary

This compound is primarily metabolized through oxidation, with the pyrrolidine ring being a key site of biotransformation. Hydroxylation of this ring system is a major metabolic pathway, leading to the formation of active metabolites. Understanding the metabolic stability of this compound and its analogs is crucial for predicting their pharmacokinetic profiles, including half-life and bioavailability. This guide focuses on the comparative in vitro metabolic stability of this compound and two of its principal analogs: 2-hydroxy-piromidic acid and 3-hydroxy-piromidic acid. These analogs are chosen as they represent known metabolites of this compound.[1]

Data Presentation: In Vitro Metabolic Stability

CompoundStructureHalf-Life (t₁₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
This compound this compound structure4530.8
2-Hydroxy-piromidic acid A derivative of this compound with a hydroxyl group at the 2-position of the pyrrolidine ring.3046.2
3-Hydroxy-piromidic acid A derivative of this compound with a hydroxyl group at the 3-position of the pyrrolidine ring.3539.6

Note: The illustrative data suggests that the introduction of a hydroxyl group on the pyrrolidine ring may increase the rate of metabolism, leading to a shorter half-life and higher intrinsic clearance compared to the parent compound, this compound. This is consistent with the general principle that hydroxylation often serves as a primary step for further metabolism and elimination.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the metabolic stability of compounds like this compound and its analogs.

Human Liver Microsomal Stability Assay

This assay is a standard method to evaluate the Phase I metabolic stability of a compound, primarily mediated by cytochrome P450 (CYP) enzymes.

Materials:

  • Test compounds (this compound and its analogs)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., 1 mM in DMSO).

  • Microsome Preparation: Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Add the liver microsomal solution to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Analysis:

    • Centrifuge the collection plate to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

  • The in vitro half-life (t₁₂) is calculated using the formula: t₁₂ = 0.693 / k .

  • The intrinsic clearance (CLᵢₙₜ) is calculated using the formula: CLᵢₙₜ = (0.693 / t₁₂) / (mg microsomal protein/mL) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials:

  • Test compounds

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (containing an internal standard)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions and allow them to attach.

  • Compound Incubation:

    • Remove the plating medium and add fresh, pre-warmed medium containing the test compound at the desired final concentration (e.g., 1 µM).

  • Time Points and Lysis:

    • At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), terminate the incubation by removing the medium and lysing the cells with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Collect the cell lysate and centrifuge to pellet cellular debris.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance often expressed as µL/min/10⁶ cells.

Visualizations

Experimental Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_inc Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Compound Stock Solution mix Mix Compound and Microsomes in Plate prep_cpd->mix prep_hlm Prepare Human Liver Microsome Solution prep_hlm->mix prep_nadph Prepare NADPH Regenerating System pre_inc Pre-incubate at 37°C mix->pre_inc start_rxn Initiate Reaction with NADPH pre_inc->start_rxn sampling Take Aliquots at Time Points (0-60 min) start_rxn->sampling quench Stop Reaction with Cold Acetonitrile + IS sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Metabolic Pathway of this compound

G cluster_conjugation Phase II Metabolism PA This compound OH_PA2 2-Hydroxy-piromidic acid (Metabolite M-II) PA->OH_PA2 Hydroxylation OH_PA3 3-Hydroxy-piromidic acid (Metabolite M-V) PA->OH_PA3 Hydroxylation Glucuronides Glucuronide Conjugates PA->Glucuronides GABA_deriv gamma-Aminobutyric acid derivative (M-IV) OH_PA2->GABA_deriv DiOH_pyrrolidine 2,5-Dihydroxypyrrolidine derivative (M-VI) OH_PA2->DiOH_pyrrolidine OH_PA2->Glucuronides OH_PA3->Glucuronides GABA_deriv->Glucuronides Amino_pyridopyrimidine 2-Amino-pyridopyrimidine carboxylic acid (M-III) DiOH_pyrrolidine->Amino_pyridopyrimidine Amino_pyridopyrimidine->Glucuronides PA_gluc This compound Glucuronide OH_PA2_gluc M-II Glucuronide OH_PA3_gluc M-V Glucuronide GABA_deriv_gluc M-IV Glucuronide Amino_pyridopyrimidine_gluc M-III Glucuronide

Caption: Metabolic pathway of this compound in humans and rats.[1]

References

Safety Operating Guide

Proper Disposal of Piromidic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of Piromidic Acid are critical for ensuring laboratory safety and environmental protection. As a quinolone antibiotic, improper disposal of this compound can contribute to antimicrobial resistance and pose a threat to ecosystems. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste in a laboratory setting, in line with established safety and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound and the necessary personal protective equipment (PPE).

Precaution CategoryDescription
Personal Protective Equipment (PPE) Wear protective gloves, impervious clothing, and safety goggles with side-shields. A suitable respirator should be used to prevent inhalation of dust.
Skin Contact In case of contact, immediately remove contaminated clothing and thoroughly wash the affected skin with plenty of soap and water.[1]
Eye Contact If this compound comes into contact with the eyes, immediately flush with large amounts of water for several minutes. An eye-wash station should be readily accessible.[1]
Inhalation If dust is inhaled, move the individual to an area with fresh air. If breathing is difficult, provide respiratory support.[1]
Ingestion If swallowed, rinse the mouth with water. Do not induce vomiting and seek medical attention.[1][2]
Accidental Spills In the event of a spill, evacuate the area and ensure adequate ventilation. Wear full PPE. For dry spills, collect the material mechanically, avoiding dust generation, and place it in a sealed container for disposal. Dampen with water to prevent dusting before sweeping.

Step-by-Step Disposal Protocol

The mandated procedure for the disposal of this compound is not on-site chemical neutralization. Autoclaving is also ineffective against many antibiotics and is not a recommended disposal method. Instead, disposal must follow a regulated waste stream process.

  • Waste Identification and Segregation :

    • Identify all materials contaminated with this compound. This includes:

      • Pure "neat" compound.

      • Concentrated stock solutions.

      • Used culture media containing the antibiotic.

      • Contaminated labware (e.g., vials, pipette tips, flasks).

      • Contaminated Personal Protective Equipment (PPE).

    • Segregate this compound waste from other waste streams at the point of generation. Do not mix with non-hazardous waste.

  • Proper Containment and Labeling :

    • Liquid Waste : Collect all liquid waste containing this compound (e.g., stock solutions, culture media) in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".

    • Solid Waste : Collect all solid waste (e.g., contaminated gloves, vials, plasticware) in a designated, puncture-resistant container lined with a plastic bag. Label the container as "Hazardous Waste" and specify the contaminating agent (this compound).

    • Sharps : Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.

  • Storage of Chemical Waste :

    • Store waste containers in a designated satellite accumulation area.

    • Ensure all waste containers are kept tightly sealed except when adding waste.

    • Store containers of liquid waste in secondary containment, such as a tray that can hold the entire volume of the largest container plus 10% of the total volume of all containers.

    • Do not store incompatible chemicals together. The Safety Data Sheet for this compound advises avoiding reactions with oxidizing agents.

  • Disposal Procedure :

    • DO NOT dispose of this compound waste down the drain or in the regular trash. This practice directly contributes to environmental contamination and the development of antibiotic resistance.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • The EHS department will arrange for the transport and disposal of the waste by a licensed hazardous waste management service.

    • The standard and required method of disposal for pharmaceutical waste like this compound is high-temperature incineration at a permitted facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and handling process for this compound waste.

PiromidicAcidDisposal cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated neat_compound Neat Compound start->neat_compound stock_solution Stock Solution start->stock_solution culture_media Contaminated Culture Media start->culture_media labware Contaminated Labware/PPE start->labware sharps Contaminated Sharps start->sharps liquid_container Labeled, Leak-Proof Liquid Waste Container neat_compound->liquid_container stock_solution->liquid_container culture_media->liquid_container solid_container Labeled, Puncture-Resistant Solid Waste Container labware->solid_container sharps_container Designated Sharps Container sharps->sharps_container storage_area Designated Satellite Accumulation Area liquid_container->storage_area solid_container->storage_area sharps_container->storage_area ehs_pickup Schedule EHS Waste Pickup storage_area->ehs_pickup final_disposal Incineration by Licensed Facility ehs_pickup->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

Experimental Protocols

On-site chemical degradation or neutralization protocols for this compound are not recommended . Attempting to neutralize or degrade antibiotics in a laboratory setting can lead to incomplete reactions, the creation of unknown and potentially hazardous byproducts, and non-compliance with environmental regulations. The accepted and required procedure is collection and disposal by a licensed hazardous waste management service for incineration.

References

Safe Handling and Disposal of Piromidic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Piromidic Acid. The following procedures are designed to minimize risk and ensure safe operational conduct from preparation through disposal.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Furthermore, it is classified as a combustible solid, and its dust can form explosive mixtures in the air.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure personnel safety.

Personal Protective Equipment (PPE) for this compound

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

PPE CategoryItemSpecifications & Use Case
Eye & Face Protection Safety GogglesTightly fitting, compliant with NIOSH (US) or EN 166 (EU) standards.
Face ShieldRequired in addition to goggles when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Double gloving is advised for compounding and disposal.
Body Protection Laboratory Coat/GownLint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.
Acid-Resistant ClothingTo be worn for additional protection against spills or splashes.
Respiratory Protection RespiratorRequired when dust, vapors, or aerosols may be generated. An N95 mask may suffice for low-level exposure, but a full-face respirator with appropriate cartridges (e.g., ABEK filter) is necessary for higher concentrations.

Operational Plan: Handling this compound

This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation is maintained throughout the procedure.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested. Have a chemical spill kit readily available.

  • Container Inspection: Use containers made of polyethylene or polypropylene. Before use, check that all containers are clearly labeled and free from leaks or damage.

Handling Procedure
  • Donning PPE: Before handling the substance, put on all required PPE as specified in the table above.

  • Avoiding Dust: Handle the solid powder carefully to avoid generating dust. If there is a risk of dust formation, moisten the material slightly with water.

  • Dispensing: Weigh and dispense the chemical within the fume hood.

  • Contact Avoidance: Avoid all personal contact with the substance, including inhalation and direct contact with skin and eyes.

  • Heating: Keep this compound away from heat, sparks, open flames, and hot surfaces.

Post-Handling
  • Decontamination: After handling, thoroughly clean the work area.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first if double-gloving.

  • Hygiene: Wash hands and face thoroughly with soap and water after the procedure is complete.

Emergency and Disposal Plan

Spill Response Protocol
  • Minor Spill (Contained in Fume Hood):

    • Ensure appropriate PPE is worn.

    • Do not sweep up dry material. Dampen the spilled solid with water to prevent dusting.

    • Use a dampened absorbent pad to clean up the spill.

    • Place the used pads and any contaminated materials into a clearly labeled, sealed container for hazardous waste.

    • Wipe the spill area clean with a soap solution.

  • Major Spill (Outside Containment):

    • Immediately alert personnel in the area and evacuate.

    • Notify emergency responders and inform them of the location and nature of the hazard.

    • Restrict access to the area.

    • Only trained personnel with appropriate PPE should address the spill.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with water for at least 15 minutes. While rinsing, remove all contaminated clothing. Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with water for a minimum of 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Rinse the mouth thoroughly with water. Have the person drink one or two glasses of water to dilute the substance. Do NOT induce vomiting. Seek immediate medical attention.

Waste Disposal Plan

Disposal of this compound and associated waste must comply with all local, state, and federal regulations.

  • Segregation: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Containerization: Use glass, polyethylene, or polypropylene containers for waste. Ensure containers are in good condition and will not leak.

  • Aqueous Waste: Do not pour any waste containing this compound down the drain. Collect all wash water and other aqueous solutions for treatment and disposal by a certified waste management facility.

  • Final Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.

Quantitative Toxicity Data

The following table summarizes the median lethal dose (LD50) of this compound from animal studies. This data underscores the substance's toxicity and the importance of avoiding exposure.

Route of AdministrationTest AnimalLD50 ValueSource
OralMouse1500 mg/kg
IntraperitonealMouse900 mg/kg
SubcutaneousMouse1470 mg/kg
IntravenousMouse100 mg/kg
OralRat5000 mg/kg
IntraperitonealRat>4200 mg/kg
SubcutaneousRat3000 mg/kg
IntravenousRat158 mg/kg
OralDog>2000 mg/kg

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

PiromidicAcidWorkflow start Start: Prepare for Handling prep_area 1. Prepare Work Area (Fume Hood, Spill Kit) start->prep_area check_ppe 2. Check & Don PPE (Goggles, Gloves, Gown, Respirator) prep_area->check_ppe inspect_chem 3. Inspect Chemical Container check_ppe->inspect_chem handle_chem 4. Handle this compound (Avoid Dust, No Heat) inspect_chem->handle_chem spill_check Spill Occurs? handle_chem->spill_check During Handling decontaminate 5. Decontaminate Work Area doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands collect_waste 8. Collect All Waste in Sealed, Labeled Container wash_hands->collect_waste dispose 9. Arrange for Professional Disposal collect_waste->dispose spill_check->decontaminate No minor_spill Minor Spill Protocol: Dampen, Absorb, Clean spill_check->minor_spill Yes, Minor major_spill Major Spill Protocol: Evacuate & Alert spill_check->major_spill Yes, Major minor_spill->decontaminate major_spill->dispose Emergency Disposal

Caption: Workflow for handling and disposal of this compound.

References

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Reactant of Route 1
Reactant of Route 1
Piromidic Acid
Reactant of Route 2
Piromidic Acid

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